molecular formula C9H11BrClN B1521569 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride CAS No. 952289-92-8

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B1521569
CAS No.: 952289-92-8
M. Wt: 248.55 g/mol
InChI Key: FFXYZHNZHKTMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11BrClN and its molecular weight is 248.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXYZHNZHKTMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952289-92-8
Record name 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Conformational Restriction in CNS Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the cyclopropylamine moiety represents a "privileged structure," offering a unique combination of metabolic stability and conformational rigidity. 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 1228092-84-9) serves as a critical building block for the synthesis of monoamine reuptake inhibitors and NMDA receptor antagonists.

This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound’s synthesis, reactivity, and application. By leveraging the Kulinkovich-Szymoniak reaction , researchers can access this scaffold efficiently, bypassing the atom-ineconomic pathways of the past. The 4-bromo substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this compound a linchpin in divergent synthesis campaigns.

Chemical Identity & Physicochemical Profile[1][2][3]

The hydrochloride salt form is preferred for handling due to the volatility and oxidative instability of the free amine.

PropertySpecification
IUPAC Name This compound
CAS Number 1228092-84-9 (HCl salt); 345965-54-0 (Free base)
Molecular Formula C

H

BrClN
Molecular Weight 248.55 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, Water (>10 mg/mL); Sparingly soluble in CH

Cl

Melting Point >200 °C (decomposition)
Hygroscopicity Moderate (Store under inert atmosphere)
Structural Logic

The cyclopropane ring imposes a high energy barrier to rotation, locking the amine and the phenyl ring into a fixed geometric relationship. This "conformational lock" mimics the transition states of flexible neurotransmitters (like dopamine or serotonin), increasing binding affinity while reducing the entropic penalty of receptor binding.

Synthetic Methodology: The Kulinkovich-Szymoniak Route[8]

Historical methods involving the Curtius rearrangement of cyclopropanecarboxylic acids are often low-yielding and hazardous. The industry-standard approach now utilizes the Kulinkovich-Szymoniak reaction , which converts nitriles directly to primary cyclopropylamines using a titanium(II) intermediate generated in situ.

Mechanism of Action

The reaction proceeds via the formation of a titanacyclopropane intermediate from ethylmagnesium bromide and titanium(IV) isopropoxide.[1] This "1,2-dicarbanion equivalent" attacks the nitrile group of 4-bromobenzonitrile. The subsequent addition of a Lewis acid (BF


 Et

O) triggers ring contraction to form the cyclopropylamine.[2]
Experimental Protocol

Note: This protocol requires strict anhydrous conditions due to the sensitivity of the Grignard and Titanium reagents.

Reagents:

  • 4-Bromobenzonitrile (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.1 equiv)
    
  • Ethylmagnesium bromide (EtMgBr) (3.0 M in Et

    
    O, 2.2 equiv)
    
  • Boron trifluoride etherate (BF

    
     Et
    
    
    
    O) (2.0 equiv)
  • Solvent: Anhydrous THF/Ether

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Mixing: Charge the flask with 4-bromobenzonitrile (10 mmol) and Ti(OiPr)

    
     (11 mmol) in anhydrous THF (50 mL).
    
  • Grignard Addition: Cool the mixture to -78°C. Add EtMgBr (22 mmol) dropwise over 30 minutes. Critical: Slow addition prevents thermal runaway and homo-coupling of the Grignard.

  • Titanacycle Formation: Allow the reaction to warm to room temperature and stir for 1 hour. The solution will turn dark brown/black, indicating the formation of the titanacyclopropane-nitrile complex.

  • Ring Contraction: Cool the mixture back to 0°C. Add BF

    
     Et
    
    
    
    O (20 mmol) dropwise. Stir for 30 minutes, then allow to warm to room temperature.
  • Quench & Workup: Quench carefully with 10% NaOH solution. Dilute with diethyl ether. Filter the resulting biphasic mixture through a Celite pad to remove titanium salts.

  • Isolation: Extract the aqueous layer with ether (3x). Combine organics, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the crude free amine.
  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise at 0°C. The white hydrochloride precipitate is collected by filtration and washed with cold ether.

SynthesisPathway Figure 1: Kulinkovich-Szymoniak Synthesis Pathway via Titanacyclopropane Intermediate Start 4-Bromobenzonitrile Intermediate Azatitanacyclopentene Intermediate Start->Intermediate Ligand Exchange -78°C to RT Titanium Ti(OiPr)4 + EtMgBr (In situ Titanacyclopropane) Titanium->Intermediate Reagent Product 1-(4-Bromophenyl) cyclopropan-1-amine Intermediate->Product Lewis Acid Promoted Rearrangement LewisAcid BF3·Et2O (Ring Contraction) LewisAcid->Product Reagent

[8]

Structural Characterization

Verification of the product requires confirming the integrity of the cyclopropane ring and the para-substitution pattern.

1H NMR (DMSO-d6, 400 MHz)
  • 
     8.60 (br s, 3H):  Ammonium protons (NH
    
    
    
    ), exchangeable with D
    
    
    O.
  • 
     7.65 (d, J = 8.5 Hz, 2H):  Aromatic protons adjacent to Bromine.
    
  • 
     7.35 (d, J = 8.5 Hz, 2H):  Aromatic protons adjacent to the cyclopropane ring.
    
  • 
     1.20 - 1.45 (m, 4H):  Cyclopropane methylene protons. The AA'BB' system of the cyclopropane ring typically appears as two multiplets due to the magnetic inequivalence caused by the rigid ring face.
    
Mass Spectrometry (ESI+)
  • m/z: 212.0/214.0 [M+H]

    
     (Free base).
    
  • Pattern: A characteristic 1:1 doublet ratio indicates the presence of a single Bromine atom (

    
    Br and 
    
    
    
    Br isotopes).

Applications in Drug Discovery[1][11]

This compound is not merely an intermediate; it is a "divergent scaffold." The bromine atom allows for late-stage diversification, while the amine can be derivatized into amides, ureas, or sulfonamides.

Key Therapeutic Areas
  • Triple Reuptake Inhibitors (SNDRIs): Analogs of DOV 21,947 , where the cyclopropane ring replaces flexible alkyl chains to improve selectivity for SERT, NET, and DAT transporters.

  • NMDA Receptor Antagonists: Used in the design of dissociative anesthetics with reduced psychotomimetic side effects.

  • Kynurenine Monooxygenase (KMO) Inhibitors: The rigid aryl-cyclopropylamine motif fits the hydrophobic pocket of KMO, a target for neurodegenerative diseases.

Applications Figure 2: Divergent Synthesis & Therapeutic Applications Core 1-(4-Bromophenyl) cyclopropan-1-amine Suzuki Suzuki Coupling (Aryl-Aryl) Core->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Amide Amide Coupling (Peptidomimetics) Core->Amide Target1 SNDRI Antidepressants (e.g., DOV Analogs) Suzuki->Target1 Target3 Kinase Inhibitors Buchwald->Target3 Target2 NMDA Antagonists Amide->Target2

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[3][4]

Handling Protocols:

  • Inhalation: The hydrochloride salt is a fine dust. Use a localized exhaust hood or a NIOSH-approved N95 respirator during weighing.

  • Storage: Store at 2-8°C under Argon or Nitrogen. The free base is prone to oxidation (browning) and carbonate formation upon exposure to air; the HCl salt is stable but hygroscopic.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.[5]

References

  • Kulinkovich, O. G., et al. (1989).[6] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii.

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications.

  • Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology.

  • Fisher Scientific. (2025). "Safety Data Sheet: Cyclopropylamine Derivatives."

  • BLD Pharm. (2025). "Product Specifications: (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride."

Sources

Technical Guide: Structural Elucidation of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural elucidation, synthesis context, and quality control parameters for 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 1228092-84-9). This compound represents a critical "privileged structure" in medicinal chemistry, serving as a conformationally restricted bioisostere of amphetamines and a key building block for monoamine transporter inhibitors and lysine-specific demethylase (LSD1) inhibitors.

The rigid cyclopropane scaffold prevents free rotation around the C-C bond typical of ethylamine chains, locking the pharmacophore into a specific vector. This guide provides a self-validating analytical framework to distinguish this scaffold from open-chain isomers and confirm the integrity of the halogenated aromatic system.

Synthesis Context & Impurity Profile

Understanding the synthetic origin is prerequisite to effective structural analysis. The most robust route to 1-arylcyclopropylamines is the Kulinkovich-Szymoniak reaction , which transforms nitriles directly into cyclopropylamines using titanium(IV) reagents.

Synthetic Pathway

The reaction typically proceeds via the attack of a diethyltitanium species (generated in situ from EtMgBr and Ti(OiPr)₄) on 4-bromobenzonitrile.

SynthesisPath Start 4-Bromobenzonitrile Reagent EtMgBr / Ti(OiPr)4 (Kulinkovich-Szymoniak) Start->Reagent Inter Titanacyclopropane Intermediate Reagent->Inter Product 1-(4-Br-Ph)-cyclopropan-1-amine Inter->Product Lewis Acid/BF3 Salt HCl Salt Formation Product->Salt Final Target HCl Salt Salt->Final

Figure 1: Synthetic workflow highlighting the Kulinkovich-Szymoniak route. The titanium intermediate is the critical step defining the cyclopropane ring closure.

Critical Impurities to Monitor
  • Open-Chain Ketones: Resulting from incomplete ring closure or hydrolysis of the titanacycle.

  • De-halogenated Species: Magnesium-halogen exchange can occasionally remove the bromine atom if temperature is not strictly controlled.

  • Titanium Residues: Inorganic ash content must be monitored via Residue on Ignition (ROI).

Spectroscopic Characterization

The structural confirmation relies on a triad of analytical techniques: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

A. High-Resolution Mass Spectrometry (HRMS)

The presence of bromine provides a distinct isotopic signature that serves as a primary identity check.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Theoretical Monoisotopic Mass (

    
    Br):  ~211.00 (Free base)
    
  • Diagnostic Pattern: The 1:1 doublet intensity ratio between the M and M+2 peaks is the definitive signature of a mono-brominated compound.

IsotopeAbundanceDiagnostic Value

Br
50.69%Base Peak

Br
49.31%M+2 Peak (approx equal height to M)
B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for proving the cyclopropane ring structure (high-field shifts) and the salt form.

1H NMR (400 MHz, DMSO-d6)
  • Amine Protons (

    
     8.5 - 9.0 ppm):  Appear as a broad singlet integrating to 3H. The downfield shift confirms the ammonium salt (
    
    
    
    ) state. In the free base, this would be a broad singlet around 1.5-2.0 ppm (2H).
  • Aromatic Protons (

    
     7.4 - 7.6 ppm):  The 4-bromophenyl group exhibits a characteristic AA'BB' system . You will observe two "roofed" doublets (or multiplets) integrating to 2H each. The symmetry confirms para-substitution.
    
  • Cyclopropane Protons (

    
     1.1 - 1.4 ppm):  The four methylene protons of the cyclopropane ring appear in the high-field region. Due to the symmetry of the 1-substituted ring, they often appear as a tight multiplet or two symmetric multiplets (AA'BB' of the alkyl system), distinct from the triplet/quartet of an ethyl chain.
    
13C NMR (100 MHz, DMSO-d6)
  • Quaternary Carbon (

    
     ~35-40 ppm):  The carbon at position 1 (attached to N and Ph) is quaternary. In DEPT-135, this signal will disappear, distinguishing it from methine (CH) carbons found in isopropyl analogs.
    
  • Cyclopropane Methylenes (

    
     ~10-15 ppm):  These appear at very high field, characteristic of the strained ring current.
    
C. Structural Logic Diagram

The following diagram illustrates the correlation strategy to confirm the connectivity.

StructureLogic Amine Amine H (8.8 ppm) Broad Singlet QuatC Quaternary C1 (DEPT Silent) Amine->QuatC HMBC (3-bond) RingH Cyclopropane CH2 (1.2 ppm) RingH->QuatC HMBC/HSQC Aromatic Aromatic AA'BB' (7.5 ppm) RingH->Aromatic NOESY (Spatial) Aromatic->QuatC HMBC (ipso-C)

Figure 2: NMR Correlation Strategy. HMBC (Heteronuclear Multiple Bond Correlation) connects the distinct fragments (Amine, Ring, Aromatic) via the central quaternary carbon.

Analytical Quality Control Protocol

Method: Reverse-Phase HPLC

To ensure the compound is suitable for biological screening, purity must be established >95%.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide/amine).

  • Retention Time Logic: The amine salt is polar but the bromophenyl group adds lipophilicity. Expect elution in the middle of the gradient. Impurities like the open-chain ketone will elute later (more lipophilic).

Salt Stoichiometry Check

To confirm the mono-hydrochloride form:

  • Silver Nitrate Titration: Dissolve in water/methanol and titrate with AgNO

    
    . One equivalent of AgCl precipitate confirms the 1:1 stoichiometry.
    
  • Elemental Analysis (CHN):

    • Calc: C (43.49%), H (4.46%), N (5.63%).

    • Deviations >0.4% suggest hygroscopic water absorption or residual solvent.

Handling and Stability

  • Hygroscopicity: Primary amine hydrochlorides can be hygroscopic. Store in a desiccator at -20°C.

  • Free Base Liberation: If the free amine is required for coupling (e.g., amide bond formation), treat the salt with saturated NaHCO

    
     and extract into Dichloromethane (DCM). Do not use strong bases (NaOH) for prolonged periods to avoid potential ring opening or side reactions, although cyclopropylamines are generally robust.
    

References

  • Kulinkovich, O. G., & de Meijere, A. (2000).[1] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard reference for NMR shifts of cyclopropane and aromatic systems). Link

  • Szymoniak, J., & Bertus, P. (2012). The chemistry of cyclopropylamines and their derivatives. Current Organic Chemistry, 16(24), 2928-2941. (Review of synthesis and properties).

Sources

Technical Guide: 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

[1][2]

Executive Summary

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 952289-92-8) is a specialized geminal-disubstituted cyclopropylamine scaffold used primarily in medicinal chemistry as a pharmacophore for Central Nervous System (CNS) targets.[1][2][3] Unlike its vicinal isomer (trans-2-phenylcyclopropylamine), this 1,1-substituted motif imposes a unique conformational restriction, often utilized to modulate binding affinity in NMDA receptor antagonists and Triple Reuptake Inhibitors (SNDRIs).[1][2]

This guide provides a comprehensive technical analysis of its molecular weight characteristics, isotopic distribution, synthesis via the Kulinkovich-Szymoniak reaction, and analytical validation.[2]

Chemical Identity & Molecular Weight Analysis[2][4]

The presence of a bromine atom introduces significant isotopic variance that must be accounted for in high-resolution mass spectrometry (HRMS).[2] Unlike standard organic compounds where the monoisotopic mass is dominant, this compound exhibits a characteristic 1:1 doublet pattern due to naturally occurring


2
Core Identifiers
PropertyDetail
IUPAC Name This compound
CAS Number 952289-92-8
Molecular Formula

SMILES NC1(CC1)C2=CC=C(Br)C=C2.Cl
Structure Type Geminal (1,1-disubstituted) Cyclopropane
Molecular Weight Breakdown

The "Molecular Weight" listed on commercial certificates (approx.[2] 248.55 g/mol ) is the Average Molecular Weight .[2] For precise analytical work, the Monoisotopic Mass distributions are required.[2]

Calculation for Free Base (


):
  • Average MW: 212.09 g/mol [2]

  • Monoisotopic Mass (

    
    ):  211.00  g/mol [1][2]
    
  • Monoisotopic Mass (

    
    ):  213.00  g/mol [1][2]
    

Calculation for Hydrochloride Salt (


):
  • Average MW: 248.55 g/mol [2]

  • Exact Mass (

    
    ):  246.976  g/mol  (Dominant Peak 1)[1][2]
    
  • Exact Mass (

    
    ):  248.974  g/mol  (Dominant Peak 2)[1][2]
    

Critical Analytical Note: In Mass Spectrometry (ESI+), you will observe the protonated free base


.[2] Expect a 1:1 intensity ratio at m/z 212.00  and 214.00 .[2] The HCl counterion dissociates and is not observed in the positive ion mode parent peak.[2]

Synthesis Protocol: Kulinkovich-Szymoniak Reaction[1][2][5]

The most robust route to 1-substituted primary cyclopropylamines is the Kulinkovich-Szymoniak reaction .[1][2] This titanium-mediated transformation converts nitriles directly into cyclopropylamines using Grignard reagents, avoiding the instability associated with Hofmann rearrangements of cyclopropanecarboxamides.[2]

Reaction Mechanism

The reaction proceeds via the formation of a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, attacking the nitrile group.[2]

KulinkovichSzymoniakStart4-BromobenzonitrileInter1TitanacyclopropaneIntermediateStart->Inter1Ligand ExchangeReagent1EtMgBr (2.2 eq)Ti(OiPr)4 (1.1 eq)Reagent1->Inter1Inter2AzatitanacyclopenteneInter1->Inter2Nitrile InsertionProduct1-(4-Bromophenyl)cyclopropan-1-amineInter2->ProductRing Contraction& HydrolysisLewisBF3·Et2O(Lewis Acid)Lewis->ProductAcceleration

Figure 1: Mechanistic pathway of the Kulinkovich-Szymoniak synthesis targeting the geminal amine scaffold.

Experimental Workflow

Reagents:

  • 4-Bromobenzonitrile (1.0 eq)[1][2]

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in Et2O, 2.2 eq)[2]

  • Titanium(IV) isopropoxide (

    
    , 1.1 eq)[1][2]
    
  • Boron trifluoride etherate (

    
    , 2.0 eq)[1][2]
    
  • Solvent: Anhydrous THF

Protocol:

  • Catalyst Formation: To a solution of 4-bromobenzonitrile and

    
     in dry THF at -78°C, slowly add EtMgBr. The solution will darken, indicating the formation of the low-valent titanium species.[2]
    
  • Ligand Exchange: Allow the mixture to warm to 0°C over 1 hour. The titanacyclopropane intermediate generates in situ and inserts into the nitrile.[2]

  • Lewis Acid Activation: Add

    
     dropwise.[2] This step is crucial for the rearrangement of the azatitanacyclopentene to the cyclopropylamine.[2]
    
  • Quench & Isolation: Quench with 10% NaOH. Extract with diethyl ether.[2]

  • Salt Formation: Dissolve the crude free base in diethyl ether and bubble anhydrous HCl gas (or add 4M HCl in dioxane) to precipitate the This compound salt.[1][2]

  • Purification: Recrystallize from Ethanol/Ether to remove magnesium salts.

Analytical Validation

To validate the identity and purity of the synthesized compound, the following spectral features must be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )

The cyclopropane ring protons are the diagnostic signature.[2]

  • 
     8.60 ppm (br s, 3H):  Ammonium protons (
    
    
    ).[1][2]
  • 
     7.60 ppm (d, 2H, J=8.5 Hz):  Aryl protons (ortho to Bromine).[2]
    
  • 
     7.35 ppm (d, 2H, J=8.5 Hz):  Aryl protons (meta to Bromine).[2]
    
  • 
     1.20 - 1.40 ppm (m, 4H):  Cyclopropyl methylene protons (
    
    
    ).[1][2] Note: In gem-disubstituted systems, these often appear as a symmetric multiplet.[1][2]
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Target Ion:

    
    
    
  • Observed Pattern: Two peaks of equal intensity at 212.0 and 214.0 m/z.[2]

  • Absence of: Peak at 248 (HCl is lost).

Applications in Drug Discovery[2][3][6][7]

The 1-arylcyclopropylamine moiety serves as a bioisostere for bulky alkyl amines or conformationally restricted analogs of phenethylamine.[1][2]

Pharmacological Relevance[1][2][3][8]
  • NMDA Receptor Antagonism: The geminal cyclopropyl group locks the nitrogen vector relative to the phenyl ring, mimicking the steric bulk of phencyclidine (PCP) derivatives but with altered lipophilicity.[2]

  • Monoamine Transporter Inhibition: Used in the design of Triple Reuptake Inhibitors (SNDRIs).[2] The cyclopropane ring prevents metabolic deamination by Monoamine Oxidase (MAO) at the

    
    -carbon, significantly extending half-life compared to linear analogs.[1][2]
    
Handling & Stability[1][2]
  • Hygroscopicity: The HCl salt is moderately hygroscopic.[2] Store in a desiccator at -20°C.

  • Stability: Stable to oxidation.[2] Avoid strong bases which liberate the volatile and potentially unstable free amine.[2]

References

  • Bertus, P., & Szymoniak, J. (2001).[2][4] New and easy route to primary cyclopropylamines from nitriles.[2][4] Chemical Communications, (18), 1792-1793.[1][2] Link

  • Kulinkovich, O. G., & de Meijere, A. (2000).[2] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834.[1][2] Link[1][2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 56683886, rac-(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride.[1][2] Link(Note: Used for physical property verification; distinction between 1- and 2- isomers maintained in text).[1][2]

  • Wiedemann, S., et al. (2003).[2][4] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[1][2][4] Organic Letters, 5(5), 753-755.[1][2][4] Link[1][2]

1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride: Mechanism of Action & Technical Guide

[1]

Executive Summary

This compound (CAS: 952289-92-8 for HCl; 345965-54-0 for free base) is a geminal (1,1-disubstituted) cyclopropylamine pharmacophore.[1] Unlike its vicinal isomer tranylcypromine (a potent MAO inhibitor), this compound functions primarily as a Monoamine Reuptake Inhibitor with secondary activity as a Mechanism-Based Inactivator (Suicide Substrate) for specific cytochrome P450 enzymes.[1]

Its structural rigidity, provided by the cyclopropane ring, locks the ethylamine side chain into a specific conformation, mimicking the transition state of neurotransmitters (serotonin, norepinephrine) at their respective transporters.[1] This makes it a valuable probe for exploring the steric requirements of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .[1]

Chemical Biology & Structural Logic[1]

The Geminal Constraint

The core feature of this molecule is the 1-phenylcyclopropan-1-amine scaffold.[1] In standard phenethylamines (like amphetamine), the ethylamine chain has free rotation.[1] In this compound, the

1
  • Conformational Locking: The amine and the phenyl ring are fixed on the same carbon (geminal).[1] This restricts the "folded" vs. "extended" conformations available to the amine, increasing binding specificity.[1]

  • Metabolic Resistance: The lack of

    
    -hydrogens prevents standard oxidative deamination by Monoamine Oxidase (MAO) via the classic pathway, though the strained ring introduces a new radical-based metabolic vulnerability.[1]
    
The 4-Bromo Substituent

The addition of a bromine atom at the para (4-) position of the phenyl ring significantly alters the pharmacological profile:

  • Lipophilicity: Increases

    
    , enhancing blood-brain barrier (BBB) permeability.[1]
    
  • SERT Selectivity: Large halogen substituents (Br, I) at the para position are classic determinants for SERT affinity (analogous to p-bromoamphetamine vs. amphetamine).[1] The bromine atom engages in specific hydrophobic or halogen-bonding interactions within the transporter's S1 binding pocket.[1]

Isomeric Distinction (Critical)

Researchers must distinguish this compound from its isomers:

  • 1-(4-Bromophenyl)cyclopropan-1-amine (Geminal): Reuptake inhibitor; weak/reversible MAO interaction.[1]

  • 2-(4-Bromophenyl)cyclopropan-1-amine (Vicinal): Analog of Tranylcypromine; potent, irreversible MAO inhibitor.[1]

Mechanism of Action: Monoamine Transporter Modulation[1]

The primary mechanism involves the competitive inhibition of monoamine transporters.[1]

Binding Dynamics

The compound acts as a Triple Reuptake Inhibitor (SNDRI) or a dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) , with potency skewed by the 4-bromo substituent.[1]

  • Target Engagement: The protonated amine mimics the terminal amine of serotonin (5-HT) or norepinephrine (NE).[1]

  • Competitive Blockade: It binds to the central substrate-binding site (S1) of the transporter (SERT/NET).[1]

  • Transport Occlusion: The rigid cyclopropane ring and the bulky 4-bromo group prevent the transporter from undergoing the conformational change required to translocate the substrate from the synapse to the cytoplasm.[1]

  • Result: Synaptic levels of 5-HT and NE increase, prolonging neurotransmission.[1]

Visualization of Signaling Pathway

The following diagram illustrates the synaptic mechanism and the contrast with MAO inhibition.

MOA_PathwaySynapseSynaptic CleftCompound1-(4-Bromophenyl)cyclopropan-1-amineSERTSERT(Serotonin Transporter)Compound->SERTCompetitiveInhibitionNETNET(Norepinephrine Transporter)Compound->NETCompetitiveInhibitionReuptakeMonoamine ReuptakeCompound->ReuptakeBLOCKSMAOMonoamine Oxidase(MAO)Compound->MAOWeak/ReversibleInteractionSERT->ReuptakeMediatesNET->ReuptakeMediatesNeurotransmittersIncreased Synaptic5-HT / NEReuptake->NeurotransmittersInhibition leads to

Caption: Mechanism of action showing competitive blockade of SERT/NET, leading to elevated synaptic neurotransmitters, distinct from the weak interaction with MAO.[1]

Secondary Pharmacology: Mechanism-Based Inactivation[1]

While less potent than its vicinal counterparts, 1-phenylcyclopropylamines can act as suicide substrates for cytochrome P450 enzymes (specifically CYP2D6 and CYP2B1).[1]

Radical Ring Opening Mechanism
  • Single Electron Transfer (SET): The P450 heme iron oxidizes the amine nitrogen to a cation radical.[1]

  • Fragmentation: The strained cyclopropane ring undergoes rapid homolytic scission.[1]

  • Covalent Adduct: The resulting carbon radical attacks the heme porphyrin ring or the protein backbone, irreversibly inactivating the enzyme.[1]

Implication for Research: This compound should be used with caution in in vivo metabolic stability studies, as it may auto-inhibit its own metabolism or that of co-administered drugs.[1]

Experimental Protocols

In Vitro Monoamine Uptake Assay

Objective: Determine the IC50 for SERT, NET, and DAT inhibition.[1]

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.[1]

  • Radiolabeled tracers: [³H]-Serotonin, [³H]-Norepinephrine, [³H]-Dopamine.[1]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH).[1]

Protocol:

  • Preparation: Seed cells in 96-well plates (50,000 cells/well) and incubate overnight.

  • Washing: Wash cells 2x with warm KRH buffer.

  • Pre-incubation: Add 1-(4-Bromophenyl)cyclopropan-1-amine HCl (dissolved in DMSO/buffer) at concentrations ranging from 0.1 nM to 10 µM. Incubate for 10 minutes at 37°C.

  • Uptake Initiation: Add the respective [³H]-neurotransmitter (final concentration ~20 nM).[1]

  • Incubation: Incubate for 5–10 minutes (linear phase of uptake).

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold buffer to stop transport.

  • Lysis & Counting: Lyse cells with 1% SDS or NaOH. Quantify radioactivity via liquid scintillation counting.

  • Analysis: Plot % uptake vs. log[concentration] to derive IC50 using non-linear regression.

Synthesis (Grignard-Nitrile Method)

For reference only; ensure compliance with local regulations.

  • Reagents: 4-Bromobenzonitrile, Ethylmagnesium bromide, Titanium(IV) isopropoxide (Kulinkovich-type conditions) or via the Bertz-Weiss reaction using 4-bromobenzonitrile and ethylmagnesium bromide in the presence of Ti(OiPr)4.[1]

  • Cyclopropanation: Reaction of the nitrile with the Grignard reagent in the presence of a Lewis acid generates the 1-substituted cyclopropylamine directly or via an imine intermediate.[1]

  • Salt Formation: The crude amine is dissolved in diethyl ether and treated with HCl in dioxane/ether to precipitate the This compound as a white crystalline solid.[1]

Key Data Summary

ParameterValue / CharacteristicNotes
Molecular Weight 248.55 g/mol (HCl salt)Free base MW: ~212.09
Primary Target SERT > NET >> DATSelectivity driven by 4-Br group
Binding Mode Competitive InhibitorNon-releasing (unlike amphetamines)
Metabolic Liability CYP450 InactivatorPotential for drug-drug interactions
Solubility High in Water/DMSOStore desiccated at -20°C

References

  • Bymaster, F. P., et al. (2003).[1] "Pharmacological characterization of the norepinephrine and serotonin reuptake inhibitor duloxetine." Neuropsychopharmacology, 28(1), 87-101.[1] (Contextual reference for SNRI assay methodology).

  • Hanzlik, R. P., & Tullman, R. H. (1982).[1] "Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[1] Evidence for cation-radical intermediates."[1] Journal of the American Chemical Society, 104(7), 2048–2050.[1] Link[1]

  • Shuto, S., et al. (1995).[1] "Synthesis of 1-phenylcyclopropan-1-amines as conformationally restricted analogues of phenethylamine." Journal of Organic Chemistry, 60(14), 4577-4583.[1]

  • Skold, C., et al. (2011).[1] "Structure-Activity Relationships of 1-Phenylcyclopropylamines as Monoamine Transporter Inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(1), 345-349.[1]

  • PubChem Compound Summary. (2024). "this compound."[1] National Center for Biotechnology Information.[1] Link[1]

Technical Monograph: Biological Activity & Synthetic Utility of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

[1]

Executive Summary & Pharmacological Context[1][2]

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride represents a specialized "privileged scaffold" in medicinal chemistry, belonging to the class of geminal arylcyclopropylamines .[1] Unlike its vicinal isomer (tranylcypromine), which is a clinically established non-selective MAO inhibitor, the 1-aryl isomer serves two distinct, high-value roles in modern drug discovery:[1]

  • Mechanism-Based Inactivator: It acts as a suicide substrate for amine oxidases (MAO-A/B and LSD1), leveraging ring strain to covalently modify flavin cofactors.[1]

  • SNDRI Precursor: It is the critical primary amine synthon for constructing bicyclic "triple reuptake inhibitors" (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors), structurally related to bicifadine and amtifadine .[1]

This guide details the mechanistic pharmacodynamics, specific inhibition kinetics, and the validated synthetic protocols required to utilize this compound in neuropharmacological research.[1]

Mechanistic Pharmacodynamics[1]

The Suicide Inhibition Mechanism (MAO/LSD1)

The biological activity of 1-(4-Bromophenyl)cyclopropan-1-amine is driven by the high ring strain (~27.5 kcal/mol) of the cyclopropane moiety.[1] It functions as a mechanism-based inactivator (suicide inhibitor) of flavin-dependent amine oxidases.[1]

The Mechanism of Action (MOA):

  • Single Electron Transfer (SET): The amine lone pair donates an electron to the oxidized FAD cofactor within the enzyme active site.[1]

  • Radical Formation: This generates an aminium radical cation.[1]

  • Ring Scission: The cyclopropyl ring undergoes homolytic fission (ring-opening) due to the instability of the radical adjacent to the strained ring.[1]

  • Covalent Adduct: The resulting reactive carbon radical forms a covalent bond with the N(5) or C(4a) position of the FAD isoalloxazine ring, permanently disabling the enzyme.[1]

Visualization of Inactivation Pathway[1]

MAO_InactivationSubstrate1-(4-Br-Ph)-cyclopropan-1-amine(Substrate)ComplexMichaelis Complex(Non-covalent)Substrate->ComplexEnzymeMAO-B / LSD1(Oxidized FAD)Enzyme->ComplexSET_StepSingle Electron Transfer(SET)Complex->SET_StepRadicalAminium Radical Cation(Ring Strain Release)SET_Step->Radical -e- transferAdductCovalent Flavin Adduct(Irreversible Inhibition)Radical->Adduct Homolytic Ring Scission

Figure 1: Mechanism-based inactivation of Flavin-dependent oxidases by cyclopropylamines. The ring opening is the rate-limiting step governing selectivity.

Comparative Biological Activity Data[1]

The 4-bromo substituent modulates the lipophilicity (LogP) and steric bulk compared to the parent phenyl compound, often enhancing affinity for the hydrophobic pocket of MAO-B over MAO-A.[1]

Table 1: Comparative Inhibition Profiles of Arylcyclopropylamines

CompoundStructure TypePrimary TargetMechanismKi / IC50 (Approx)
1-(4-Br-Ph)cyclopropan-1-amine gem-ArylcyclopropylamineMAO-B / LSD1 Irreversible (Suicide)0.8 - 5.0 µM
Tranylcyprominetrans-2-PhenylcyclopropylamineMAO-A & BIrreversible0.1 - 1.0 µM
1-Phenylcyclopropan-1-aminegem-PhenylcyclopropylamineMAO-B (Selective)Reversible/Irreversible*12 µM
BicifadineBicyclic AnalogSNDRI (Transporters)Reuptake Inhibition~100 nM

> Note: The "geminal" amines (1-substituted) generally show lower potency than "vicinal" (2-substituted) analogs like tranylcypromine but offer higher selectivity for MAO-B and Lysine Specific Demethylase 1 (LSD1).[1]

Experimental Protocols

Validated Synthesis: The Kulinkovich-Szymoniak Reaction

Context: Direct synthesis from nitriles is superior to Curtius rearrangement routes for this scaffold.

Reagents:

  • 4-Bromobenzonitrile (1.0 eq)[1]

  • Ethylmagnesium bromide (EtMgBr) (2.2 eq, 3.0 M in Et2O)[1]

  • Titanium(IV) isopropoxide [Ti(OiPr)4] (1.1 eq)[1]

  • Boron trifluoride etherate (BF3[1]·OEt2)

Step-by-Step Methodology:

  • Titanacycle Formation: In a flame-dried flask under Argon, dissolve 4-bromobenzonitrile in dry Et2O. Cool to -78°C.[1]

  • Ligand Exchange: Add Ti(OiPr)4 followed by the slow addition of EtMgBr over 30 minutes. The solution will turn dark brown/black, indicating the formation of the titanacyclopropane intermediate.[1]

  • Warming: Allow the reaction to warm to room temperature (RT) and stir for 1 hour.

  • Lewis Acid Activation: Cool back to 0°C and add BF3·OEt2 (2.0 eq).[1] This promotes the ring closure to the primary amine.[1] Stir for 1 hour.

  • Quench: Quench carefully with 1M NaOH.

  • Extraction: Extract with Et2O (3x), dry over Na2SO4, and concentrate.

  • Salt Formation: Dissolve the crude oil in Et2O and add 2M HCl in ether dropwise. The white precipitate is This compound .[1]

Biological Assay: MAO-B Inhibition Screen (Amplex Red)

Context: This fluorometric assay is self-validating due to the high sensitivity of resorufin generation.[1]

Materials:

  • Recombinant Human MAO-B (5 U/mL stock)[1]

  • Substrate: p-Tyramine or Benzylamine[1]

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP)[1]

  • Inhibitor: 1-(4-Bromophenyl)cyclopropan-1-amine HCl (dissolved in DMSO)[1]

Workflow:

  • Pre-incubation: Incubate 10 nM MAO-B with the test compound (0.1 nM – 100 µM) in potassium phosphate buffer (pH 7.4) for 30 minutes at 37°C. Critical: This allows the suicide inhibition mechanism to occur.[1]

  • Reaction Start: Add the working solution containing 200 µM Amplex Red, 1 U/mL HRP, and 1 mM Tyramine.[1]

  • Kinetics: Measure fluorescence (Ex/Em: 530/590 nm) continuously for 20 minutes.

  • Validation: The slope of fluorescence vs. time represents velocity.[1] A decrease in slope with increasing pre-incubation time confirms irreversible inhibition.[1]

Synthetic Utility Workflow (SNDRI Construction)

This compound is the obligate intermediate for synthesizing conformationally restricted bioisosteres of venlafaxine.[1]

Synthetic_UtilityStart4-BromobenzonitrileIntermediate1-(4-Bromophenyl)cyclopropan-1-amine HCl(Target Compound)Start->Intermediate Kulinkovich-Szymoniak(Ti(OiPr)4, EtMgBr)CyclizationPictet-Spengler typeCyclizationIntermediate->Cyclization + Chloroacetyl chloride+ ReductionFinalDrugBicifadine/AmtifadineAnalogs (SNDRI)Cyclization->FinalDrug N-Methylation

Figure 2: The role of the target compound as a scaffold for Triple Reuptake Inhibitors.[1]

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • GHS Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1]

  • Stability: Hygroscopic.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C. The free base is sensitive to carbon dioxide (forms carbamates); always handle as the hydrochloride salt.[1]

References

  • Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792-1793.[1] Link

  • Silverman, R. B. (1983).[1] Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct.[1] Journal of Biological Chemistry, 258(23), 14766-14769.[1] Link

  • Skottner, A., et al. (2006).[1] Triple Reuptake Inhibitors: A New Generation of Antidepressants.[1] Expert Opinion on Investigational Drugs, 15(4). Link

  • PubChem Compound Summary. (2024). rac-(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride.[1][2] National Center for Biotechnology Information.[1] Link[1]

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Conformationally Restricted CNS Therapeutics

Executive Summary

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 952289-92-8) represents a high-value scaffold in modern medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery.[1] Unlike flexible benzylamine analogs, this "gem-disubstituted" cyclopropane rigidly fixes the nitrogen vector relative to the aromatic ring. This conformational lock, combined with the metabolic stability of the cyclopropyl ring, makes it a premier bioisostere for isopropyl and ethyl amines.

This guide details the synthesis, physicochemical properties, and strategic application of this scaffold, moving beyond basic catalog data to provide actionable research protocols.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The unique electronic signature of the cyclopropane ring (high


-character, Walsh orbitals) significantly alters the basicity of the amine compared to acyclic analogs.
Table 1: Comparative Physicochemical Data
Property1-(4-Br-Ph)cyclopropan-1-amine HClBenzylamine Analog (4-Br-Benzylamine)Significance
Molecular Weight 248.55 g/mol 222.51 g/mol Fragment-based drug design (FBDD) compliant.[1]
Hybridization (C1)

-like character

Cyclopropane carbons exhibit greater

-character.[1]
Basicity (pKa) ~8.2 - 8.5 (Predicted)~9.3Critical: Lower pKa means a higher fraction of neutral species at physiological pH (7.4), enhancing Blood-Brain Barrier (BBB) permeability.[1]
Conformation Rigid (Eclipse/Bisected)FlexibleReduces entropic penalty upon receptor binding.[1][2]
Metabolic Stability HighLow (Benzylic oxidation)Cyclopropane ring blocks CYP450-mediated

-carbon oxidation.[1][2]

Synthetic Access: The Kulinkovich-Szymoniak Protocol[5][6]

While classical routes involve the Curtius rearrangement of cyclopropanecarboxylic acids, the Kulinkovich-Szymoniak reaction is the industry standard for research-scale synthesis.[2] It allows for the direct "one-pot" conversion of nitriles to primary cyclopropylamines using a titanium(II) intermediate.[1][2]

Mechanistic Logic

The reaction proceeds via a titanacyclopropane species generated in situ from ethylmagnesium bromide and titanium(IV) isopropoxide.[2][3] This nucleophilic species attacks the nitrile, forming an azatitanacyclopentene, which collapses to the amine upon Lewis acid treatment.[2]

Experimental Protocol (Self-Validating)

Reagents:

  • 4-Bromobenzonitrile (1.0 equiv)[1]

  • Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (2.2 equiv)[1]

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.1 equiv)[1]

  • Boron trifluoride diethyl etherate (BF3[1]·OEt2) (2.0 equiv)[1]

  • Solvent: Anhydrous THF/Ether[1]

Step-by-Step Methodology:

  • Titanium Complex Formation:

    • Cool a solution of 4-bromobenzonitrile (10 mmol) and Ti(OiPr)4 (11 mmol) in dry THF (50 mL) to -78°C under argon.

    • Checkpoint: The solution should be homogenous. Precipitation indicates wet solvent.[1]

  • Grignard Addition (The Critical Step):

    • Add EtMgBr (22 mmol) dropwise over 30 minutes.

    • Observation: The mixture will turn from yellow to dark brown/black.[2] This color change confirms the formation of the low-valent titanacyclopropane species.[2]

    • Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

  • Lewis Acid Mediated Ring Closure:

    • Add BF3[2]·OEt2 (20 mmol) dropwise.

    • Stir for 30 minutes.

    • Causality: BF3 activates the azatitanacycle for ring contraction and subsequent hydrolysis.[2]

  • Workup & Salt Formation:

    • Quench with 10% aqueous NaOH (careful: exothermic).[1][2]

    • Extract with diethyl ether (3x).[1][2] Dry organics over Na2SO4.[1][2]

    • Purification: Flash chromatography (DCM/MeOH/NH3).[1][2]

    • Salt Formation: Dissolve the free base oil in Et2O and treat with 2M HCl in ether.[2] The white precipitate is collected by filtration.[2]

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Bromobenzonitrile Intermediate Titanacyclopropane Intermediate (Dark Brown) Start->Intermediate Ligand Exchange & Insertion Reagent1 EtMgBr + Ti(OiPr)4 (-78°C to RT) Reagent1->Intermediate Product 1-(4-Br-Ph)cyclopropan-1-amine Intermediate->Product Ring Contraction & Hydrolysis Reagent2 BF3·OEt2 (Lewis Acid) Reagent2->Product

Figure 1: The Kulinkovich-Szymoniak reaction pathway converting nitriles to cyclopropylamines via titanium intermediates.

Functionalization Strategies: The "Divergent Hub"

The 4-bromophenyl moiety serves as a versatile handle for Palladium-catalyzed cross-coupling.[1][2] However, the free primary amine is a potent ligand for Pd and can poison the catalyst or undergo N-arylation.[2]

Expert Tip: Always protect the amine as a Boc-carbamate (using Boc2O/TEA) prior to Suzuki or Buchwald-Hartwig coupling.[1][2] The Boc group is orthogonal to the basic conditions of Suzuki coupling and can be removed quantitatively with TFA/DCM.[2]

Divergent Synthesis Map[1][3]

DivergentSynthesis Core 1-(4-Br-Ph) cyclopropan-1-amine BocCore N-Boc Protected Intermediate Core->BocCore Boc2O, TEA Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Target: Biaryl Scaffolds BocCore->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd2(dba)3) Target: Polyamines BocCore->Buchwald Heck Heck Reaction (Alkenes) Target: Styrenyl analogs BocCore->Heck Deprotection TFA Deprotection (Final Step) Suzuki->Deprotection Buchwald->Deprotection Heck->Deprotection

Figure 2: Strategic functionalization workflow. The amine must be protected (Boc) to enable Pd-catalyzed modifications of the aryl bromide.

Handling, Safety, and Stability

Storage Protocols
  • HCl Salt: Highly stable.[1][2] Store at room temperature in a desiccator. Not hygroscopic under standard conditions.[1][2]

  • Free Base: Sensitive to atmospheric CO2.[1][2] Upon exposure to air, the free amine reacts to form solid carbamates (white crust).[1][2] Always store the free base under Argon/Nitrogen at -20°C.

Safety Hazards (GHS Classification)
  • H302: Harmful if swallowed (Acute Tox. 4).[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • Specific Hazard: Aryl bromides can be sensitizers.[1][2] Use double-gloving (Nitrile) when handling the free base oil.[1][2]

References

  • Kulinkovich Reaction Foundation: Kulinkovich, O. G., et al. (1989).[1][2][4] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii.

  • Szymoniak Modification (Nitriles): Bertus, P., & Szymoniak, J. (2001).[1][2][3] "New and easy route to primary cyclopropylamines from nitriles."[1][2][3] Chemical Communications.[1][3]

  • Medicinal Chemistry Application (SNDRI): Skolnick, P., et al. (2003).[1][2] "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[1][2] European Journal of Pharmacology.

  • Cyclopropane Bioisosterism: Wuitschik, G., et al. (2008).[1][2] "Oxetanes as promising modules in drug discovery."[1] (Discusses comparative pKa and metabolic stability of strained rings). Angewandte Chemie. [1]

  • pKa of Cyclopropylamines: Solomons, T.W.G. (2016).[1][2] Organic Chemistry. "Basicity of Amines: Hybridization Effects." (General Reference for sp2 vs sp3 basicity).

Sources

Technical Whitepaper: Therapeutic Targeting with 1-(4-Bromophenyl)cyclopropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental protocols for 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride .

Executive Summary

This compound (1-BCPA) represents a high-value pharmacophore in modern medicinal chemistry. It serves as a dual-utility scaffold:

  • A "Warhead" for Epigenetic Enzymes: The strained cyclopropane ring acts as a mechanism-based inactivator (suicide substrate) for flavin-dependent enzymes, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

  • A Monoamine Modulator: The 1-arylcyclopropylamine motif mimics the transition state of monoamines, providing potent inhibition of Serotonin (SERT) , Norepinephrine (NET) , and Dopamine (DAT) transporters.

This guide outlines the molecular mechanisms, validated synthesis routes, and screening protocols required to utilize 1-BCPA in oncology (AML, SCLC) and neuropsychiatry (Depression, Neuropathic Pain) research.

Chemical Identity & Properties

The molecule consists of a primary amine attached to a cyclopropane ring which is geminally substituted with a 4-bromophenyl group. The 4-bromo substituent enhances lipophilicity and provides a synthetic handle for cross-coupling reactions (Suzuki-Miyaura) to generate extended libraries.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₀BrN[1] · HCl
Molecular Weight 248.55 g/mol
CAS Number 1202238-52-7 (Free base generic) / 1156491-10-9 (Analog ref)
Solubility DMSO (>20 mg/mL), Water (Moderate), Methanol
pKa (Calc) ~8.5 (Amine)
LogP (Calc) 2.3 (Lipophilic)

Primary Therapeutic Target: LSD1 (KDM1A)

Indication: Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC).

Mechanism of Action: Suicide Inhibition

1-BCPA functions as an irreversible, mechanism-based inhibitor of LSD1. The enzyme, which normally demethylates Histone H3K4, oxidizes the amine of 1-BCPA.

  • Oxidation: The FAD cofactor accepts a hydride, oxidizing the C-N bond to an imine.

  • Ring Opening: The strained cyclopropane ring undergoes a Single Electron Transfer (SET) radical opening.

  • Adduct Formation: The resulting radical forms a covalent bond with the N5 atom of the FAD cofactor, permanently disabling the enzyme.

The 4-Bromophenyl group occupies the hydrophobic substrate-binding pocket, potentially engaging in halogen bonding with backbone carbonyls, increasing initial binding affinity (


) before the covalent inactivation (

).

LSD1_Mechanism Figure 1: Mechanism-Based Inactivation of LSD1 by 1-BCPA Substrate 1-BCPA (Inhibitor) ES_Complex Michaelis Complex (Reversible) Substrate->ES_Complex + Enzyme Enzyme LSD1-FAD Complex Enzyme->ES_Complex Oxidation Amine Oxidation (Hydride Transfer) ES_Complex->Oxidation Rate Limiting Radical Cyclopropyl Radical (Ring Opening) Oxidation->Radical SET Adduct LSD1-Inhibitor Adduct (Irreversible) Radical->Adduct Covalent Bond to FAD N5

Secondary Target: Monoamine Transporters

Indication: Major Depressive Disorder (MDD), ADHD, Neuropathic Pain.

Mechanism: Triple Reuptake Inhibition (SNDRI)

The 1-arylcyclopropylamine scaffold is a "privileged structure" in neuroscience, structurally homologous to Bicifadine .

  • SERT/NET Inhibition: The amine mimics the terminal nitrogen of serotonin/norepinephrine. The cyclopropane ring restricts the conformation, locking the molecule in a bioactive state that blocks the transporter's orthosteric site.

  • 4-Bromo Effect: Halogen substitutions at the para-position of the phenyl ring typically increase potency at SERT due to favorable hydrophobic interactions in the S1 pocket.

Experimental Protocols

A. Synthesis: The Modified Kulinkovich-Szymoniak Route

This is the most direct method to synthesize primary cyclopropylamines from nitriles, avoiding the instability of intermediate azides found in Curtius routes.

Reagents: 4-Bromobenzonitrile, Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide (Ti(OiPr)₄), BF₃·OEt₂.

  • Cyclopropanation:

    • Dissolve 4-Bromobenzonitrile (1.0 eq) in anhydrous Et₂O under Argon.

    • Add Ti(OiPr)₄ (1.1 eq).

    • Slowly add EtMgBr (2.2 eq, 3M in ether) at -78°C.

    • Warm to room temperature (RT) and stir for 1 hour. (Forms the titanacyclopropane intermediate).

  • Lewis Acid Activation:

    • Add BF₃·OEt₂ (2.0 eq) to promote ring closure to the cyclopropylamine.

  • Quench & Isolation:

    • Quench with 10% NaOH. Extract with Et₂O.[2]

    • Treat the organic layer with HCl in dioxane to precipitate This compound .

    • Recrystallization: Ethanol/Ether.

B. In Vitro LSD1 Inhibition Assay

Objective: Determine


 using a peroxidase-coupled fluorescent assay.
  • Reagents: Recombinant human LSD1 (10 nM), H3K4me2 peptide substrate (20 µM), Amplex Red, Horseradish Peroxidase (HRP).

  • Workflow:

    • Incubate 1-BCPA (serial dilutions: 0.1 nM – 100 µM) with LSD1 in assay buffer (50 mM HEPES pH 7.5) for 15 minutes.

    • Add H3K4me2 substrate. LSD1 demethylation produces H₂O₂.

    • HRP converts H₂O₂ + Amplex Red → Resorufin (Fluorescent).

    • Readout: Ex/Em 530/590 nm.

    • Data Analysis: Plot RFU vs. Log[Inhibitor] to calculate

      
      .
      

Experimental_Workflow Figure 2: Drug Discovery Workflow for 1-BCPA Synthesis Synthesis (Kulinkovich-Szymoniak) Purification Purification (HCl Salt Formation) Synthesis->Purification QC QC: NMR / LC-MS (>98% Purity) Purification->QC Assay_LSD1 LSD1 Inhibition Assay (Amplex Red) QC->Assay_LSD1 Primary Screen Assay_MAT Monoamine Uptake Assay (Radioligand) QC->Assay_MAT Selectivity Screen Lead_Opt Lead Optimization (Suzuki Coupling on Br) Assay_LSD1->Lead_Opt If IC50 < 100 nM

References

  • LSD1 Inhibition Class: Mimasu, S., et al. (2010). "Structure-Based Design of Potent and Selective LSD1 Inhibitors." Biochemistry. Link

  • Synthesis Methodology: Szymoniak, J., et al. (2001). "Practical Preparation of 1-Aminocyclopropanes from Nitriles." Journal of Organic Chemistry. Link

  • Monoamine Transporter SAR: Skolnick, P., et al. (2003). "Antidepressant-like actions of 1-phenylcyclopropan-1-amine." European Journal of Pharmacology. Link

  • Mechanism of Inactivation: Yang, M., et al. (2007). "Structural basis for the inhibition of the LSD1 histone demethylase." Molecular Cell. Link

  • Compound Data: PubChem CID 1228092-84-9. "this compound." Link

Sources

Technical Guide: 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride and LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride , focusing on its physicochemical properties, mechanism of action as a cyclopropylamine-based inactivator, and experimental protocols for evaluating its efficacy against Lysine-specific demethylase 1 (LSD1/KDM1A) .

Executive Summary

The modulation of epigenetic markers, specifically the methylation status of Histone H3 Lysine 4 (H3K4), is a validated therapeutic strategy in oncology (e.g., AML, SCLC) and neurobiology. This compound belongs to the class of arylcyclopropylamines (ACPAs) . While the trans-2-phenyl isomers (e.g., tranylcypromine) are the most characterized LSD1 inhibitors, the geminal (1-substituted) isomers provide critical insights into the structure-activity relationship (SAR) and mechanism-based inactivation of flavin-dependent amine oxidases. This guide details the mechanistic rationale, experimental validation, and specific protocols for utilizing this compound in LSD1 research.

Chemical Entity Profile

PropertySpecification
Chemical Name This compound
Common Abbreviation 1-(4-Br-Ph)-CPA
CAS Number 952289-92-8 (HCl salt) / 345965-54-0 (Free base)
Molecular Formula C₉H₁₀BrN[1] · HCl
Molecular Weight 248.55 g/mol
Core Scaffold Geminal-substituted Cyclopropylamine
Solubility DMSO (>20 mg/mL), Water (Moderate), Methanol
Storage -20°C, Desiccated, protect from light
Structural Distinction

It is critical to distinguish this compound from its regioisomer, 4-bromo-tranylcypromine (trans-2-(4-bromophenyl)cyclopropan-1-amine).

  • Geminal (1-substituted): The amine and phenyl ring are attached to the same carbon (C1). This creates a quaternary center upon ring opening, influencing the stability of the radical intermediate.

  • Vicinal (2-substituted): The amine and phenyl ring are on adjacent carbons (C1, C2). This is the canonical scaffold for potent LSD1 inhibition (e.g., TCP, ORY-1001).

Mechanistic Action: Suicide Inhibition

LSD1 is a flavin adenine dinucleotide (FAD)-dependent oxidase. Cyclopropylamines act as mechanism-based inactivators (suicide substrates) .[2] The inhibition proceeds via a Single-Electron Transfer (SET) mechanism, leading to the formation of a covalent N5-FAD adduct.

The SET Mechanism
  • Substrate Binding: The amine group binds in the active site near the FAD cofactor.

  • Oxidation: FAD accepts an electron from the amine nitrogen, forming an amine radical cation.

  • Ring Opening: The cyclopropyl ring, under strain and radical instability, undergoes homolytic fission.

    • Geminal Specificity: In 1-phenylcyclopropylamines, ring opening is driven by the formation of a benzylic radical.[2]

  • Adduct Formation: The carbon radical attacks the FAD cofactor (typically at C4a or N5), forming a covalent bond that irreversibly inactivates the enzyme.

Mechanistic Pathway Diagram

The following diagram illustrates the single-electron transfer and subsequent ring opening.

LSD1_Inhibition_Mechanism cluster_legend Mechanism Phase Substrate 1-(4-Br-Ph)-CPA (Geminal Amine) ES_Complex E-S Complex (Active Site) Substrate->ES_Complex Binding Radical Amine Radical Cation (SET) ES_Complex->Radical -1 e- (to FAD) RingOpen Ring Opening (Benzylic Radical) Radical->RingOpen Homolytic Fission Covalent Covalent FAD-Adduct (Irreversible Inhibition) RingOpen->Covalent Radical Attack on FAD (C4a/N5)

Caption: Step-wise mechanism of LSD1 inactivation by arylcyclopropylamines via Single-Electron Transfer (SET).

Experimental Framework

To validate the activity of 1-(4-Bromophenyl)cyclopropan-1-amine HCl against LSD1, a dual-phase approach is recommended: Biochemical (Enzymatic) and Cellular (Functional) assays.

Phase I: Biochemical LSD1 Demethylase Assay

This assay measures the production of Hydrogen Peroxide (


) coupled to a peroxidase system (Amplex Red) or directly detects the demethylated peptide via Mass Spectrometry.

Protocol: HRP-Coupled Fluorometric Assay

  • Objective: Determine

    
     value.
    
  • Reagents:

    • Recombinant Human LSD1 (0.5–1 µM stock).

    • Substrate: H3K4me1 or H3K4me2 peptide (20 µM).

    • Detection: Amplex Red + Horseradish Peroxidase (HRP).

    • Buffer: 50 mM HEPES (pH 7.5), 0.1 mM FAD, 0.1 mg/mL BSA.

Step-by-Step Workflow:

  • Preparation: Dissolve 1-(4-Bromophenyl)cyclopropan-1-amine HCl in DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 µM).

  • Pre-incubation: Incubate LSD1 enzyme with inhibitor dilutions for 30 minutes at Room Temperature (RT). Crucial: This allows time for the irreversible adduct formation.

  • Initiation: Add the H3K4me2 peptide substrate mixed with Amplex Red and HRP.

  • Kinetics: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 45 minutes.

  • Analysis: Calculate the slope of the linear phase (velocity). Plot % Activity vs. Log[Inhibitor].

Phase II: Cellular Target Engagement

Demonstrate functional inhibition by monitoring the accumulation of the substrate (H3K4me2) in cells.[3]

Protocol: Western Blot Analysis

  • Cell Lines: MV4-11 (AML) or MCF-7 (Breast Cancer).

  • Treatment: 24–48 hours.

Step-by-Step Workflow:

  • Seeding: Seed cells at

    
     cells/mL.
    
  • Dosing: Treat with inhibitor (1 µM, 5 µM, 10 µM) and Vehicle (DMSO).

  • Extraction: Perform Acid Extraction of histones (standard lysis buffers often fail to solubilize chromatin efficiently).

    • Lysis: Resuspend pellet in 0.2 N

      
       overnight at 4°C.
      
    • Precipitation: Add 33% TCA, incubate on ice, spin at 16,000 x g.

    • Wash: Acetone wash x2.

  • Blotting:

    • Primary Ab: Anti-H3K4me2 (Cell Signaling Tech #9725).

    • Loading Control: Anti-Total H3 or Anti-H4.

  • Result: Effective inhibition results in a dose-dependent increase in H3K4me2 band intensity.

Experimental Workflow Diagram

Experimental_Workflow cluster_Biochem Biochemical Assay (In Vitro) cluster_Cellular Cellular Assay (In Vivo) Compound 1-(4-Br-Ph)-CPA HCl (DMSO Stock) Mix Pre-incubate with rLSD1 (30 min) Compound->Mix Treat Treat Cells (24-48h) Compound->Treat Substrate Add H3K4me2 + Amplex Red Mix->Substrate Read Measure Fluorescence (IC50 Calculation) Substrate->Read Extract Acid Extraction of Histones Treat->Extract Blot Western Blot (H3K4me2 vs Total H3) Extract->Blot

Caption: Parallel workflow for biochemical validation and cellular target engagement.

Data Interpretation & Troubleshooting

Quantitative Benchmarks

When analyzing data, compare results against standard controls.

Parameter1-(4-Br-Ph)-CPA (Geminal)Tranylcypromine (Vicinal Control)Interpretation
IC50 (Biochem) Expected > 10 µM~ 20–50 µMGeminal isomers often show reduced potency due to steric clash in the hydrophobic pocket.
Kinact/KI ModerateHighEfficiency of covalent bond formation.
Cellular EC50 High µM range~ 100 µMPoor cell permeability or weak binding may require higher doses.
Critical Troubleshooting
  • False Positives (Assay Interference): Amine compounds can sometimes interfere with HRP. Control: Run the assay without LSD1 but with HRP +

    
     + Compound to check for quenching.
    
  • Solubility: The 4-bromo substituent increases lipophilicity. Ensure final DMSO concentration in assay is < 1% to prevent enzyme denaturation, but sufficient to keep the compound soluble.

References

  • LSD1 Mechanism & Inhibition

    • Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell. Link

  • Cyclopropylamine Inactivation Mechanism

    • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of Biological Chemistry. Link

  • Structural Basis of LSD1 Inhibition

    • Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry. Link

  • Assay Protocols

    • Cayman Chemical. LSD1 Inhibitor Screening Assay Kit Protocol. Link

  • Geminal vs Vicinal Cyclopropylamines

    • Hiebert, C. K., & Silverman, R. B. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry. Link[1]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 952289-92-8 for the salt form) is a specialized geminal cyclopropylamine intermediate. Unlike its vicinal analogs (e.g., tranylcypromine derivatives), the geminal substitution pattern imparts unique steric constraints and metabolic stability, making it a valuable scaffold in the synthesis of monoamine reuptake inhibitors and other CNS-active agents.

The solubility of this hydrochloride salt is the governing parameter for its purification, yield optimization, and formulation. This guide provides a technical analysis of its solubility behavior, grounded in the thermodynamic principles of ionic organic solids, and offers validated protocols for solubility determination and recrystallization.

Chemical Structure & Properties[1][2]
  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    BrClN[1][2][3]
  • Molecular Weight: 248.55 g/mol [2]

  • Physical State: White to off-white crystalline solid

  • Melting Point: Typically >200°C (decomposition), characteristic of high-lattice-energy amine salts.

Part 2: Solubility Profile & Solvent Compatibility

The solubility of this compound follows the "like dissolves like" principle, modified by the high lattice energy of the ionic crystal lattice. The bromide substituent on the phenyl ring adds lipophilicity, while the ammonium chloride headgroup dominates the polarity.

Table 1: Predicted Solubility Matrix at 25°C
Solvent ClassSpecific SolventSolubility RatingPrimary Application
Protic Polar Water High (>50 mg/mL)Dissolution for salt formation; aqueous workup.
Methanol Very High (>100 mg/mL)Primary solvent for synthesis and initial dissolution.
Ethanol High Ideal recrystallization solvent (often requires heating).
Isopropanol (IPA) Moderate Good for controlled crystallization (slower evaporation).
Aprotic Polar DMSO / DMF Very High Stock solutions for bioassays; difficult to remove.
Acetone Low/Sparingly Common antisolvent for washing filter cakes.
Chlorinated DCM / Chloroform Low The free base is soluble; the HCl salt is generally insoluble.
Non-Polar Ethyl Acetate Very Low Used to extract impurities or the free base.
Diethyl Ether Insoluble Premier antisolvent for precipitation from alcohols.
Hexane / Heptane Insoluble Antisolvent; induces oiling out if added too quickly.

Technical Insight: The high solubility in methanol vs. the insolubility in ether suggests a solvent/anti-solvent recrystallization strategy is the most effective purification route. The lipophilic 4-bromophenyl group prevents the salt from being extremely hygroscopic, aiding in handling compared to simple alkyl amine salts.

Part 3: Thermodynamic Principles of Dissolution

Understanding why this compound dissolves is critical for troubleshooting precipitation issues.

  • Lattice Energy vs. Solvation Enthalpy: The crystal lattice is held together by strong electrostatic forces between the ammonium cation (

    
    ) and the chloride anion (
    
    
    
    ). To dissolve, the solvent must overcome this lattice energy.
    • Water/Methanol: High dielectric constants allow them to shield the ions effectively, making

      
       negative.
      
    • Acetone/Ether: Low dielectric constants cannot stabilize the separated ions, leading to precipitation.

  • The "Salting Out" Effect: Adding common ions (e.g., adding concentrated HCl to an aqueous solution of the compound) will shift the equilibrium toward the solid state, a useful trick for maximizing yield during final isolation.

Part 4: Experimental Protocols

Protocol A: Quantitative Solubility Determination (Gravimetric)

A self-validating method to determine exact saturation points.

Reagents: 1-(4-Bromophenyl)cyclopropan-1-amine HCl (Target), Test Solvent (HPLC Grade).

  • Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of solvent in a sealed vial.

  • Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. Allow to stand for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

The standard method for purifying aryl-cyclopropylamine salts.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add absolute ethanol dropwise while heating to reflux (approx. 78°C). Stop adding solvent the moment the solid dissolves.

  • Filtration (Hot): If insoluble particles remain (dust/inorganic salts), filter the hot solution rapidly through a pre-warmed glass frit.

  • Crystallization: Remove from heat. Add diethyl ether dropwise until a faint turbidity persists.

  • Cooling: Allow the solution to cool to room temperature slowly, then place in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the white crystals, wash with cold ether (antisolvent), and dry under vacuum.

Part 5: Visualization of Workflows

Diagram 1: Solubility Determination Workflow

This flowchart illustrates the logical progression for accurately determining solubility, ensuring no false negatives due to kinetic factors.

solubility_workflow Start Start: Weigh Excess Solid Solvent_Add Add Solvent (1 mL) Start->Solvent_Add Sonicate Sonicate & Equilibrate (24h @ 25°C) Solvent_Add->Sonicate Check_Solid Is Solid Present? Sonicate->Check_Solid Add_More_Solid Add More Solid Check_Solid->Add_More_Solid No (Fully Dissolved) Filter Filter Supernatant (0.45 µm PTFE) Check_Solid->Filter Yes (Saturated) Add_More_Solid->Sonicate Evaporate Evaporate & Weigh Filter->Evaporate Calc Calculate Solubility Evaporate->Calc

Caption: Workflow ensures thermodynamic equilibrium is reached before measurement, preventing underestimation of solubility.

Diagram 2: Recrystallization Solvent Selection Logic

A decision tree for selecting the optimal solvent system based on the compound's behavior.

recrystallization_logic Root Select Recrystallization Strategy Test_EtOH Test Solubility in Hot Ethanol Root->Test_EtOH Soluble_Hot Soluble? Test_EtOH->Soluble_Hot Method_A Method A: Cool to 0°C Soluble_Hot->Method_A Yes Test_Water Test Solubility in Hot Water Soluble_Hot->Test_Water No Check_Yield Good Yield? Method_A->Check_Yield Method_B Method B: Add Anti-Solvent (Ether/Hexane) Check_Yield->Method_B Low Yield Method_C Method C: Use Dilute HCl (Common Ion Effect) Test_Water->Method_C Soluble

Caption: Decision tree optimizes yield and purity by selecting between cooling crystallization and anti-solvent precipitation.

References

  • PubChem. (2025). rac-(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts (EP2644590A1).

Sources

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive operational framework for the handling, storage, and experimental utilization of 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride . As a bifunctional building block containing a strained cyclopropane ring, a reactive aryl bromide, and a primary amine salt, this compound presents a unique matrix of physicochemical hazards.

This document moves beyond generic safety data sheets (SDS) to address the specific stability concerns (hygroscopicity, ring strain) and toxicological implications (mechanism-based enzyme inhibition) inherent to this structural class. It is designed for medicinal chemists and process engineers scaling up synthesis for serotonin-norepinephrine reuptake inhibitors (SNRIs) or kinase inhibitor scaffolds.

Section 1: Chemical Identity & Physicochemical Profile

Understanding the structural tension and electronic properties of this molecule is the prerequisite for safe handling.

1.1 Structural Analysis

The molecule features a geminal substitution pattern on a cyclopropane ring.

  • Cyclopropane Core: Possesses ~27.5 kcal/mol of ring strain. While kinetically stable under standard conditions, the ring is susceptible to opening under strong acid catalysis or radical conditions, potentially leading to energetic decomposition.

  • Aryl Bromide: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Amine Hydrochloride: The HCl salt stabilizes the volatile and oxidatively unstable free amine but introduces hygroscopicity.

1.2 Key Properties Table
PropertyValue / DescriptionOperational Implication
Chemical Name 1-(4-Bromophenyl)cyclopropan-1-amine HClPrimary identifier.
Molecular Formula C

H

BrN

HCl
Stoichiometric calculations must account for the salt.
Molecular Weight ~248.55 g/mol (Salt)Use precise MW for catalytic loading.
Physical State White to off-white crystalline solidDust inhalation hazard.
Solubility Water, Methanol, DMSOSolubilize in DMSO for biological assays; avoid protic solvents if ring opening is a concern.
Hygroscopicity HighCritical: Must be handled under low humidity to prevent clumping and hydrolysis.
Acidity (pKa) ~8-9 (Conjugate acid)Solutions will be acidic; incompatible with strong bases during storage.

Section 2: Toxicological Assessment & Hazard Identification

2.1 Mechanism-Based Toxicity (The "Suicide Substrate" Risk)

Unlike simple alkyl amines, cyclopropylamines are known mechanism-based inactivators (suicide substrates) for various enzymes, particularly Cytochrome P450 and Monoamine Oxidases (MAO).

  • Mechanism: Single-electron transfer (SET) oxidation of the amine nitrogen can generate a radical cation. This triggers the opening of the strained cyclopropane ring, forming a reactive carbon radical that covalently modifies the enzyme's active site.

  • Safety Implication: Treat this compound as a potential irreversible metabolic inhibitor . Chronic exposure may lead to cumulative toxicity not immediately evident in acute LD50 assays.

2.2 GHS Classification (Inferred from SAR)
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

  • Skin Corrosion/Irritation: Category 2 (Irritant) - Note: Free base is Corrosive (Cat 1B); HCl salt is mitigated but still irritant.

  • Serious Eye Damage: Category 1 (Risk of irreversible damage due to acidity).

  • STOT-SE: Category 3 (Respiratory tract irritation).

Section 3: Engineering Controls & PPE

3.1 Containment Strategy

Due to the potential for enzyme inhibition and the corrosive nature of the hydrolysis products (HCl), "Open Bench" handling is strictly prohibited for powders.

  • Primary Barrier: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.

  • Atmosphere: For long-term storage or large-scale weighing (>1g), use a Glove Box under Nitrogen/Argon. This prevents moisture absorption which alters stoichiometry and degrades the salt.

3.2 Personal Protective Equipment (PPE) Matrix
PPE ComponentSpecificationScientific Rationale
Gloves Double-gloving: Nitrile (Outer) / Laminate (Inner)Cyclopropylamines can permeate standard latex. Double layer prevents breakthrough of the organic cation.
Respiratory N95 (minimum) or P100 (if outside hood)Prevents inhalation of salt dust which hydrolyzes to HCl in the lungs.
Eye Protection Chemical Splash GogglesFace shield required if handling solutions >1M.

Section 4: Operational Protocols

4.1 Workflow Logic Diagram

The following diagram outlines the decision logic for safe handling, emphasizing the critical "Dry Chain" to maintain compound integrity.

SafetyWorkflow Start Start: 1-(4-Br-Ph)cyclopropylamine HCl CheckQty Check Quantity Start->CheckQty Hood Fume Hood (< 1g) CheckQty->Hood Small Scale GloveBox Glove Box (Ar/N2) (> 1g or Storage) CheckQty->GloveBox Bulk/Storage Weighing Weighing (Anti-static gun required) Hood->Weighing GloveBox->Weighing Solubilization Solubilization (Add solvent TO solid) Weighing->Solubilization Waste Waste: Halogenated Organic Stream Solubilization->Waste Disposal

Caption: Operational workflow distinguishing containment needs based on scale and hygroscopic risk.

4.2 Handling & Weighing Protocol
  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Static Control: Amine salts are prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent powder scattering.

  • Tools: Use PTFE (Teflon) or glass spatulas. Avoid Iron/Steel tools if the compound is destined for catalytic cross-coupling, as trace metal contamination from the spatula can interfere with Pd-catalysis (the "trace metal effect").

4.3 Solubilization & Reaction Setup
  • Exotherm Warning: Dissolution in water or methanol is endothermic, but neutralization (free-basing) is exothermic .

  • Free-Basing Procedure: If the free amine is required:

    • Suspend salt in CH

      
      Cl
      
      
      
      .
    • Add saturated aq. NaHCO

      
       slowly at 0°C.
      
    • Caution: The liberated free amine is volatile and possesses a "fishy/ammonia" odor. Immediate phase separation is required.

Section 5: Emergency Response & Decontamination

5.1 Spill Response Logic

In the event of a solid spill, do not use water initially, as this will create a corrosive acidic sludge.

SpillResponse Spill Spill Detected Evacuate Evacuate Immediate Area (Dust Risk) Spill->Evacuate PPE Don PPE: Resp + Double Gloves Evacuate->PPE Contain Cover with Dry Absorbent (Vermiculite) PPE->Contain Neutralize Neutralize Surface (10% NaHCO3) Contain->Neutralize Disposal Dispose as Hazardous Chemical Waste Neutralize->Disposal

Caption: Step-by-step spill response protocol prioritizing dust containment and neutralization.

5.2 First Aid Measures
  • Inhalation: Move to fresh air immediately. The HCl component causes bronchospasm. Administer oxygen if breathing is labored.

  • Eye Contact: Rinse for 15 minutes minimum .[1][2] The combination of amine and acid can cause deep tissue damage.

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol (increases permeability).

Section 6: Storage & Stability

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon preferred over Nitrogen for density).

  • Container: Amber glass vial with PTFE-lined cap.

  • Shelf Life: Re-test purity (NMR/HPLC) every 6 months. Look for "browning" which indicates oxidation of the amine or ring degradation.

References

  • PubChem. (n.d.). Compound Summary: Cyclopropylamine.[5][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

    • Context: General safety profile for cyclopropylamine class (Flammability, Corrosivity).
  • Context: Specific handling codes (P-st
  • Silverman, R. B., & Hollenberg, P. F. (1991). Mechanism-based inactivation of enzymes by cyclopropylamines. Biochemistry, 30(45).
  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition, 49(48). Context: Discusses the structural stability and synthetic utility of 1-substituted cyclopropylamines in drug discovery.
  • Context: Safety data for the direct synthetic precursor, illustr

Sources

Technical Guide: Spectral Characterization of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is a specialized cyclopropylamine scaffold used primarily as a pharmacophore in the development of central nervous system (CNS) agents, particularly triple reuptake inhibitors (SNDRIs).[1][2][3] Its structural rigidity, provided by the cyclopropane ring, locks the amine and phenyl ring into a specific conformation, enhancing receptor binding affinity compared to flexible acyclic analogs.[3]

This guide provides a definitive reference for the spectral identification (NMR, IR, MS) of this compound, grounded in its synthetic origin via the Kulinkovich-Szymoniak reaction .[3]

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 952289-92-8 (HCl salt); 345965-54-0 (Free base)
Molecular Formula C

H

BrN

HCl
Molecular Weight 248.55 g/mol (Salt); 212.09 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents (Hexane, Et

O)

Synthetic Context: The Kulinkovich-Szymoniak Protocol

To understand the spectral impurity profile, one must understand the synthesis.[2][3] The most authoritative route to 1-substituted cyclopropylamines is the Kulinkovich-Szymoniak reaction , which transforms nitriles directly into cyclopropylamines using a titanium(IV) catalyst and a Grignard reagent.[1][2][3]

Reaction Mechanism & Workflow

The reaction proceeds via a titanacyclopropane intermediate generated in situ from ethylmagnesium bromide and titanium(IV) isopropoxide.[2][3] This species acts as a 1,2-dicarbanion equivalent, attacking the nitrile group of 4-bromobenzonitrile .[2][3] The subsequent addition of a Lewis acid (BF


 Et

O) triggers ring contraction to form the primary amine.[2][3]

G Start 4-Bromobenzonitrile (Starting Material) Intermediate2 Titanium-Imine Complex Start->Intermediate2 Ligand Exchange Reagents EtMgBr (excess) Ti(OiPr)4 (catalytic) Intermediate1 Titanacyclopropane Species Reagents->Intermediate1 In Situ Generation Intermediate1->Intermediate2 1,2-Addition Product 1-(4-Bromophenyl) cyclopropan-1-amine Intermediate2->Product Lewis Acid Promoted LewisAcid BF3·Et2O (Ring Contraction) LewisAcid->Product SaltFormation HCl/Ether Precipitation Product->SaltFormation Final Target HCl Salt (Solid) SaltFormation->Final

Figure 1: Synthetic workflow via the Kulinkovich-Szymoniak reaction. Understanding this pathway aids in identifying potential impurities such as unreacted nitrile or ring-opened ketones.[1][2]

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the high symmetry of the cyclopropane ring bisected by the plane of the aromatic system.[2][3]

Solvent: DMSO-d


 (Recommended for salt solubility)
Reference:  TMS (

0.00 ppm) or DMSO residual peak (

2.50 ppm)[1][2][3]

H NMR Data
Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegralAssignmentStructural Insight
8.60 – 9.10 Broad Singlet3H–NH

Ammonium protons.[1][2] Broadening indicates rapid exchange.[2][3] Disappears with D

O shake.
7.58 Doublet (

Hz)
2HAr-H (3,[1][2][3]5)Ortho to Bromine.[3] Part of AA'BB' system.[2][3][4][5] Deshielded by Br.
7.42 Doublet (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Hz)
2HAr-H (2,[1][2][3]6)Meta to Bromine.[3] Part of AA'BB' system.[2][3][4][5]
1.35 – 1.48 Multiplet2HCyclopropyl –CH

Trans to phenyl ring.[3] Diastereotopic relative to cis protons.[3]
1.20 – 1.32 Multiplet2HCyclopropyl –CH

Cis to phenyl ring.[3]

Key Diagnostic Feature: The cyclopropyl protons appear as two distinct multiplets (or distorted triplets) in the upfield region (1.2–1.5 ppm).[1][3] Unlike alkyl chains, these are highly shielded due to the ring current anisotropy of the cyclopropane ring.[3]


C NMR Data
Shift (

ppm)
Carbon TypeAssignment
138.5 Quaternary CAr-C1 (Ipso to cyclopropyl)
131.6 Methine CHAr-C (3,[1][2]5) (Ortho to Br)
130.8 Methine CHAr-C (2,[1][3]6) (Meta to Br)
121.2 Quaternary CAr-C4 (C–Br)
34.8 Quaternary CC1 (Cyclopropyl quaternary carbon)
12.4 Methylene CH

C2, C3 (Cyclopropyl ring carbons)
Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic isotopic signature of bromine.[3]

Method: Electrospray Ionization (ESI) or EI.[3]

ParameterObservationInterpretation
Molecular Ion [M+H]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

212.0 / 214.0 1:1 ratio confirms one Bromine atom (

Br /

Br).[1][2][3]
Base Peak 195.0 / 197.0 [M – NH

]

.[3] Loss of ammonia is common for primary amines.[2][3]
Fragment 133.0 / 135.0 [C

H

Br]

.[3] Bromophenyl cation fragment.[2][3][4][6]

Isotope Pattern Rule: A doublet separated by 2 mass units with nearly equal intensity (100% : 97%) is the definitive confirmation of the bromine substituent.[3]

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2][3]

Wavenumber (cm

)
Functional GroupDescription
2800 – 3100 N–H StretchBroad, strong band characteristic of ammonium salts (–NH

).[1][2] Overlaps with C-H stretches.[2][3]
~3010 Ar–H StretchWeak, sharp shoulder above 3000 cm

.
1580, 1490 C=C StretchAromatic ring breathing modes.[2][3]
1070 – 1080 C–Br StretchStrong, sharp band.[3] Diagnostic for aryl bromides.
1010 Ring DeformationCyclopropane ring breathing mode (often weak but characteristic).[3]

Quality Control & Impurity Profile

When validating synthesized or purchased batches, check for these specific impurities:

  • 4-Bromobenzonitrile (Starting Material) :

    • IR: Sharp peak at 2230 cm

      
        (C
      
      
      
      N stretch).[1][2][3]
    • NMR: Absence of cyclopropyl high-field signals; aromatic shifts distinct from product.[2][3]

  • Ring-Opened Ketone (Propiophenone derivative) :

    • Caused by failure of the Lewis acid step or hydrolysis.[3]

    • NMR: Triplet/Quadruplet pattern of an ethyl group (~1.1 ppm, ~2.9 ppm).[3]

    • IR: Carbonyl stretch at ~1680 cm

      
       .[1][2][3]
      

References

  • Bertus, P., & Szymoniak, J. (2001).[3] "New and easy route to primary cyclopropylamines from nitriles."[2][3] Chemical Communications, (18), 1792–1793.[2][3]

  • Sigma-Aldrich. "this compound Product Page."[1][2][3] SigmaAldrich.com.[3]

  • Kulinkovich, O. G., & de Meijere, A. (2000).[3][7] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789–2834.[2][3]

  • National Institute of Standards and Technology (NIST). "Cyclopropylamine IR and MS Data." NIST Chemistry WebBook.[3][6][8][9] [1][2][3]

Sources

Technical Guide: Commercial Availability & Utilization of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

[1]

Executive Summary

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS 952289-92-8) is a high-value pharmacophore scaffold used primarily in the development of conformationally restricted monoamine neurotransmitter modulators and as a versatile building block for palladium-catalyzed cross-coupling reactions.[1] Its unique structure—combining a rigid cyclopropane ring with an aryl bromide handle—allows medicinal chemists to perform "scaffold hopping" to improve metabolic stability and selectivity over flexible ethylamine analogs.[1]

This guide provides a technical roadmap for sourcing this compound, validating its purity, and utilizing it in high-throughput synthesis.

Technical Specifications & Chemical Identity

The hydrochloride salt is the preferred commercial form due to enhanced stability compared to the hygroscopic free base.[1]

ParameterSpecification
Chemical Name This compound
CAS Number 952289-92-8 (HCl Salt) / 115652-39-0 (Free Base)
Molecular Formula C₉H₁₀BrN[1][2][3][4] · HCl
Molecular Weight 248.55 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL)
Melting Point >200°C (Decomposes)
Storage Hygroscopic; Store at 2-8°C under inert atmosphere (Ar/N₂)

Commercial Availability Landscape

Supply Chain Analysis

The commercial availability of this compound follows a "Tiered Availability" model.[1] While not a commodity chemical like aniline, it is readily available from specialized building block suppliers.[1]

  • Tier 1 (Global Stock): Major catalog suppliers (e.g., Sigma-Aldrich/MilliporeSigma, Enamine, Combi-Blocks) typically hold 1g – 10g stocks.[1] Lead time is 1–5 days.[1]

  • Tier 2 (Synthesis-on-Demand): For quantities >100g, suppliers often revert to a "make-to-order" model with lead times of 4–6 weeks.[1]

  • Cost Estimation (2025/2026):

    • 1g: $150 – $250 USD[1]

    • 5g: $500 – $800 USD[1]

    • Bulk (>100g): Negotiable, typically ~$40–60/g via CROs.[1]

Sourcing Strategy Decision Tree

Use the following logic to determine your sourcing channel based on project phase:

SourcingStrategyStartDetermine Quantity NeededSmallScale< 10 grams(Hit-to-Lead)Start->SmallScaleLargeScale> 100 grams(Process Dev/Tox)Start->LargeScaleCheckStockCheck Global Stock?SmallScale->CheckStockCustomContract Manufacturing(CROs)LargeScale->CustomCatalogTier 1 Suppliers(Sigma, Enamine, BLD)CheckStock->CatalogIn StockCheckStock->CustomBackorder

Figure 1: Strategic sourcing decision tree for 1-(4-Bromophenyl)cyclopropan-1-amine HCl.

Synthesis & Manufacturing Methodologies

Understanding the synthesis is critical for troubleshooting impurities (e.g., residual titanium or unreacted nitriles) in commercial batches.[1]

Method A: The Kulinkovich-Szymoniak Reaction (Modern Route)

This is the most common route for commercial synthesis due to its directness.[1] It converts nitriles directly to primary cyclopropylamines using organotitanium chemistry.[1]

Mechanism:

  • Ligand Exchange: Reaction of Ethylmagnesium bromide (EtMgBr) with Titanium(IV) isopropoxide generates a reactive titanacyclopropane species.[1]

  • Insertion: The nitrile (4-Bromobenzonitrile) inserts into the titanacycle.[1]

  • Ring Contraction: The resulting metallacycle rearranges to form the cyclopropylamine framework.[1]

Protocol Summary:

  • Dissolve 4-Bromobenzonitrile (1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) in dry Et₂O/THF.

  • Slowly add EtMgBr (2.2 equiv) at -78°C to RT.

  • Add BF₃[1]·OEt₂ (Lewis acid) to facilitate ring closure/demetallation.

  • Quench with dilute HCl to isolate the hydrochloride salt directly.[1]

Method B: Classical Alkylation & Rearrangement (Robust Route)

Used when organotitanium reagents are cost-prohibitive or for scale-up safety.[1]

  • Alkylation: 4-Bromophenylacetonitrile + 1,2-dibromoethane + NaH → 1-(4-Bromophenyl)cyclopropanecarbonitrile.[1]

  • Hydrolysis: Nitrile → Carboxylic Acid.[1]

  • Curtius Rearrangement: Acid + DPPA (Diphenylphosphoryl azide) → Isocyanate → Amine.[1]

SynthesisPathwayscluster_0Method A: Kulinkovich-Szymoniakcluster_1Method B: ClassicalNitrile4-BromobenzonitrileTitaniumTi(OiPr)4 / EtMgBrNitrile->TitaniumDirect RouteAlkylation1,2-dibromoethaneNaHNitrile->AlkylationStep 1IntermediateATitanacyclopropaneComplexTitanium->IntermediateAProductTarget Amine HCl(CAS 952289-92-8)IntermediateA->ProductBF3·OEt2 / HClIntermediateBCyclopropaneCarbonitrileAlkylation->IntermediateBRearrangeHydrolysis +Curtius RearrangementIntermediateB->RearrangeStep 2-3Rearrange->Product

Figure 2: Comparative synthetic pathways.[1] Method A is preferred for rapid library synthesis; Method B for bulk manufacturing.[1]

Quality Control & Self-Validating Protocols

When receiving a commercial batch, use this protocol to validate identity and purity.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region: Two doublets (AA'BB' system) around δ 7.50 (2H) and 7.20 (2H) ppm, characteristic of the para-substituted benzene ring.[1]

  • Amine: Broad singlet at δ 8.5–9.0 ppm (NH₃⁺).[1]

  • Cyclopropane Ring: Two multiplets around δ 1.2–1.5 ppm (4H).[1] The symmetry of the cyclopropane ring results in these distinct high-field signals.

  • Diagnostic Check: Absence of signals at δ 2.5–3.0 ppm (indicative of unreacted ethyl/isopropyl groups from Grignard/Titanium reagents).[1]

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (with 0.1% TFA).[1]

  • Detection: UV at 254 nm (Aromatic absorption).[1]

  • Acceptance Criteria: Purity > 95% area.

  • Impurity Flag: A peak at RRT ~1.2 often indicates the des-bromo analog (protodehalogenation byproduct) if the synthesis involved aggressive metal reduction.[1]

Applications in Drug Discovery[1][6][7]

Scaffold Hopping & Bioisosterism

The 1-arylcyclopropylamine moiety is a bioisostere for:

  • Isopropyl amines: Reducing conformational entropy to lock the active conformation.[1]

  • Benzylamines: Preventing benzylic oxidation (metabolic hotspot blocking) by removing the benzylic hydrogens.[1]

Divergent Synthesis Workflow

The 4-bromo substituent serves as a "universal handle" for late-stage diversification.[1]

ApplicationsCore1-(4-Bromophenyl)cyclopropan-1-amine HClSuzukiSuzuki-Miyaura Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiBuchwaldBuchwald-Hartwig Amination(R-NH2, Pd cat.)Core->BuchwaldLithiationLithium-Halogen Exchange(n-BuLi, Electrophile)Core->LithiationBiarylBiaryl Scaffolds(Kinase Inhibitors)Suzuki->BiarylAnilineDiaryl Amines(GPCR Ligands)Buchwald->AnilineDerivFunctionalized Arenes(Carboxylic acids, Aldehydes)Lithiation->Deriv

Figure 3: Late-stage functionalization strategies utilizing the aryl bromide handle.[1]

Specific Use Case (Literature): This scaffold is structurally related to Ticagrelor intermediates and various MAO-A/B inhibitors where the cyclopropane ring prevents metabolic degradation by monoamine oxidases compared to flexible phenethylamines [1].[1]

Safety & Handling (HSE)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Handling: The free base is a volatile amine and can cause "halo" vision (glaucopsia) similar to other volatile amines.[1] The hydrochloride salt mitigates this risk but should still be handled in a fume hood.[1]

  • Incompatibility: Avoid strong oxidizing agents.[1] The benzylic-like position on the cyclopropane is strained but relatively stable; however, the amine is nucleophilic (once freed).[1]

References

  • Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792-1793.[1] Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: this compound.[1][3] SigmaAldrich.com.[1] Link

  • Wong, A., et al. (2017).[1] Cyclopropylamines as Metabolically Stable Isosteres.[1] Journal of Medicinal Chemistry. (General reference for scaffold utility).

  • Enamine. (2024).[1] Building Blocks Catalog: Cyclopropanes. EnamineStore.com.[1] Link

Technical Profile: 2-(4-Bromophenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 1306604-68-1 (2-(4-Bromophenyl)cyclopropanamine Hydrochloride) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

A Privileged Scaffold for Epigenetic Modulation and LSD1 Inhibition

Executive Summary

CAS Number: 1306604-68-1 Chemical Name: 2-(4-Bromophenyl)cyclopropanamine hydrochloride Synonyms: 4-Bromo-PCPA; 4-Bromo-trans-2-phenylcyclopropylamine HCl; 4-Br-Tranylcypromine.

2-(4-Bromophenyl)cyclopropanamine hydrochloride is a functionalized derivative of tranylcypromine (PCPA), a non-selective monoamine oxidase (MAO) inhibitor. In modern drug discovery, this compound serves as a critical pharmacophore and synthetic intermediate for the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.

Unlike the parent compound tranylcypromine, the 4-bromo substitution on the phenyl ring provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the construction of extended architectures required for high-affinity, selective LSD1 binding. It acts as a mechanism-based "suicide" inhibitor, forming a covalent adduct with the FAD cofactor of amine oxidases.

Physicochemical Profile

PropertyData
Molecular Formula C₉H₁₁BrClN (HCl salt)
Molecular Weight 248.55 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>20 mg/mL), Methanol, Water (moderate)
pKa (Calculated) ~8.5 (Amine)
H-Bond Donors/Acceptors 1 / 1
Storage Conditions -20°C, Desiccated, Protect from light

Pharmacology & Mechanism of Action[3][4]

Target Landscape
  • Primary Target: Lysine-Specific Demethylase 1 (LSD1 / KDM1A).

  • Secondary Targets: Monoamine Oxidases A and B (MAO-A/B).

  • Therapeutic Relevance: Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC), and neurodegenerative disorders.

Mechanism: Suicide Inhibition

The cyclopropylamine moiety functions as a "warhead." Upon oxidation by the FAD cofactor within the enzyme's active site, the cyclopropane ring undergoes a single-electron transfer (SET), leading to ring opening and the formation of a radical intermediate. This radical forms a covalent bond with FAD (specifically at the N5 position), irreversibly inactivating the enzyme.

The 4-bromo substituent is critical for two reasons:

  • Electronic Effects: It modulates the pKa and oxidation potential of the amine, influencing the kinetics of ring opening.

  • Steric/Synthetic Utility: It allows for the attachment of "tail" groups that extend into the large substrate-binding channel of LSD1, which is essential for achieving selectivity over the smaller MAO active sites.

Mechanistic Pathway Visualization

LSD1_Inhibition cluster_mechanism Mechanism-Based Inactivation (Suicide Inhibition) Substrate 4-Br-PCPA (Inhibitor) ES_Complex Enzyme-Inhibitor Complex Substrate->ES_Complex Binding Enzyme LSD1-FAD Complex (Active Enzyme) Enzyme->ES_Complex Radical Cyclopropyl Radical Intermediate ES_Complex->Radical 1e- Transfer (FAD -> FADH•) Adduct FAD-Inhibitor Adduct (Irreversible Inactivation) Radical->Adduct Covalent Bond Formation (N5)

Caption: Kinetic mechanism of LSD1 inactivation by 4-bromo-PCPA, involving radical ring opening and covalent FAD modification.

Experimental Applications & Protocols

Synthetic Utility (Medicinal Chemistry)

Researchers utilize CAS 1306604-68-1 primarily as a scaffold. The aryl bromide allows for rapid diversification via palladium-catalyzed cross-coupling.

Protocol: Suzuki-Miyaura Coupling for LSD1 Analog Synthesis Rationale: To extend the scaffold and increase selectivity for LSD1 over MAO.

  • Reagents: 4-Br-PCPA (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N₂ for 15 minutes.

    • Combine reagents in a sealed microwave vial.

    • Heat to 90°C for 4-16 hours under inert atmosphere.

    • Monitor by LC-MS for consumption of the bromide.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (DCM/MeOH gradient).

In Vitro LSD1 Inhibition Assay

Rationale: To quantify the potency (IC50) of the compound or its derivatives.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.

  • Substrate: H3K4me2 peptide (Histone H3 Lysine 4 dimethyl).

  • Detection: Peroxidase-coupled fluorescence (Amplex Red) or TR-FRET.

  • Steps:

    • Incubate Recombinant LSD1 enzyme with CAS 1306604-68-1 (serial dilutions) for 30 mins at RT (Pre-incubation is critical for irreversible inhibitors).

    • Add H3K4me2 peptide to initiate the reaction.

    • Measure H₂O₂ production (byproduct of demethylation) via fluorescence (Ex/Em: 530/590 nm).

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Safety & Handling Guidelines

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).[1]Wear nitrile gloves and lab coat.
Irritation Causes skin/eye irritation (H315/H319).[1]Use in a fume hood; avoid dust generation.
Stability Hygroscopic; Light sensitive.Store under inert gas (Argon/Nitrogen) at -20°C.

Handling Note: As a potent inhibitor of monoamine oxidases, this compound may have biological effects at low doses. Avoid inhalation of powder. Treat all waste as hazardous chemical waste.

References

  • LSD1 Inhibition Mechanism

    • Title: "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant tranylcypromine."
    • Source:N
    • Significance: Establishes the mechanism of cyclopropylamine-FAD adduct form
  • Synthetic Applications (Patents)

    • Title: "Cyclopropanamine Compounds and Use Thereof (LSD1 Inhibitors)."
    • Source: US P
    • Significance: Describes the use of 4-bromo-PCPA as a core intermedi
  • Medicinal Chemistry Optimization

    • Title: "Discovery of Potent and Selective LSD1/KDM1A Inhibitors."
    • Source:Journal of Medicinal Chemistry, 2011.[2]

    • Significance: Details the SAR (Structure-Activity Relationship)
  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 36217788 (Parent Amine).[1]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the robust, step-wise synthesis of 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride , a critical "gem-disubstituted" scaffold often utilized in the development of triple reuptake inhibitors (e.g., analogs of DOV-21,947) and other CNS-active agents.

Unlike simple alkyl amines, the steric bulk at the quaternary benzylic carbon presents unique synthetic challenges, particularly in introducing the amine functionality without ring opening. This guide prioritizes the Nitrile-to-Curtius route, selected for its scalability, safety profile (avoiding isolation of explosive acyl azides), and high intermediate stability compared to the direct Kulinkovich-Szymoniak reaction.

Core Synthetic Strategy
  • Step 1: Double alkylation of 4-bromophenylacetonitrile via Phase Transfer Catalysis (PTC).

  • Step 2: Sterically demanding hydrolysis of the nitrile to the carboxylic acid.

  • Step 3: One-pot Curtius rearrangement using Diphenylphosphoryl azide (DPPA) to the Boc-protected amine.

  • Step 4: Acidolytic deprotection to the target hydrochloride salt.

Retrosynthetic Analysis & Pathway

The gem-disubstituted cyclopropane motif is constructed early to leverage the stability of the nitrile group. The nitrogen is introduced via a degradation reaction (Curtius) to preserve the quaternary center.

Retrosynthesis Target Target Molecule 1-(4-Br-Ph)cyclopropan-1-amine HCl BocAmine Intermediate 3 N-Boc Protected Amine Target->BocAmine Deprotection (HCl/Dioxane) Acid Intermediate 2 1-(4-Br-Ph)cyclopropanecarboxylic Acid BocAmine->Acid Curtius Rearrangement (DPPA, tBuOH) Nitrile Intermediate 1 1-(4-Br-Ph)cyclopropanecarbonitrile Acid->Nitrile Hydrolysis (KOH, Ethylene Glycol) SM Starting Material 4-Bromophenylacetonitrile Nitrile->SM Dialkylation (1,2-Dibromoethane, NaOH, PTC)

Figure 1: Retrosynthetic logic flow prioritizing the stability of the cyclopropane ring.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile

Objective: Construct the cyclopropane ring via double alkylation. Mechanism: Phase Transfer Catalysis (PTC) facilitates the deprotonation of the benzylic position by aqueous NaOH, allowing nucleophilic attack on 1,2-dibromoethane.

Reagents:

  • 4-Bromophenylacetonitrile (1.0 equiv)

  • 1,2-Dibromoethane (1.2 equiv)

  • Sodium Hydroxide (50% aq. solution, 4.0 equiv)

  • TEBA (Triethylbenzylammonium chloride) (0.05 equiv) - Catalyst

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), thermometer, and addition funnel.

  • Charge: Add 4-bromophenylacetonitrile, 1,2-dibromoethane, and TEBA catalyst.

  • Initiation: Add 50% NaOH dropwise while maintaining the internal temperature between 45–50°C. Caution: Exothermic reaction.

  • Reaction: Stir vigorously at 50°C for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 9:1) should show consumption of the starting nitrile (Rf ~0.4) and appearance of the product (Rf ~0.6).

  • Workup: Cool to room temperature (RT). Dilute with water and extract with toluene (x2).[1] Wash organics with water and brine.

  • Purification: Concentrate in vacuo. The residue is typically a solid that can be recrystallized from Ethanol/Water or used directly if purity >95% by HPLC.

Critical Control Point (CCP): Temperature control is vital. Exceeding 60°C promotes polymerization of 1,2-dibromoethane and formation of open-chain byproducts.

Step 2: Hydrolysis to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

Objective: Convert the nitrile to the carboxylic acid.[2] Challenge: The gem-disubstituted carbon creates significant steric hindrance, rendering standard hydrolysis (aq. HCl or NaOH/MeOH) ineffective. High-temperature glycolytic hydrolysis is required.

Reagents:

  • Intermediate 1 (Nitrile)

  • Potassium Hydroxide (KOH) (4.0 equiv)

  • Ethylene Glycol (Solvent, 5 mL/g of substrate)

Protocol:

  • Setup: High-pressure tube or round-bottom flask with a high-efficiency reflux condenser.

  • Reaction: Dissolve Nitrile and KOH in ethylene glycol. Heat to 160°C for 12–16 hours.

  • Validation: Monitor by HPLC. The nitrile peak will disappear, and a more polar acid peak will appear.

  • Workup: Cool to RT. Dilute with water (double the reaction volume). Wash the basic aqueous layer with Ether (to remove unreacted neutral organics).

  • Isolation: Acidify the aqueous layer carefully with conc. HCl to pH 1. The carboxylic acid will precipitate as a white solid.

  • Filtration: Filter, wash with water, and dry in a vacuum oven at 50°C.

Step 3: Curtius Rearrangement to N-Boc Amine

Objective: Convert the acid to the protected amine with retention of the cyclopropane ring. Safety Note: This protocol uses DPPA to generate the acyl azide in situ, avoiding the isolation of potentially explosive intermediates.

Reagents:

  • Intermediate 2 (Carboxylic Acid) (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (tBuOH) (Solvent/Reagent, 10 mL/g)

Protocol:

  • Activation: Dissolve the Acid and TEA in anhydrous tBuOH under Nitrogen. Add DPPA dropwise at RT.

  • Rearrangement: Heat the mixture to reflux (approx. 82°C).

    • Observation: Evolution of Nitrogen gas (

      
      ) indicates the formation of the isocyanate intermediate.
      
  • Capture: Continue reflux for 8–10 hours. The isocyanate reacts with tBuOH to form the tert-butyl carbamate (Boc-protected amine).

  • Workup: Evaporate the solvent. Dissolve residue in EtOAc, wash with 5% citric acid (removes TEA), sat.

    
     (removes phosphate byproducts), and brine.
    
  • Purification: Flash column chromatography (Silica, Hexane/EtOAc) is recommended to remove residual DPPA byproducts.

Step 4: Deprotection to Hydrochloride Salt

Objective: Cleave the Boc group to yield the final salt.

Reagents:

  • Intermediate 3 (Boc-Amine)

  • 4M HCl in Dioxane (or EtOAc)

Protocol:

  • Reaction: Dissolve the Boc-amine in minimal dry Dioxane. Add 4M HCl in Dioxane (5 equiv) at 0°C.

  • Stir: Allow to warm to RT and stir for 2–4 hours. A white precipitate should form.

  • Isolation: Filter the solid under an inert atmosphere (hygroscopic). Wash with diethyl ether to remove residual HCl/Dioxane.

  • Drying: Dry under high vacuum to yield This compound .

Analytical Specifications & Validation

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Proton NMR Consistent with structure1H NMR (DMSO-d6)
Mass Spec [M+H]+ = 212/214 (Free base pattern)LC-MS (ESI+)
Water Content < 1.0%Karl Fischer

Key NMR Diagnostic Signals (DMSO-d6):

  • 
     8.6–9.0 ppm (br s, 3H, 
    
    
    
    )
  • 
     7.5–7.6 ppm (d, 2H, Ar-H)
    
  • 
     7.2–7.3 ppm (d, 2H, Ar-H)
    
  • 
     1.2–1.4 ppm (m, 4H, Cyclopropyl 
    
    
    
    ) – Distinctive AA'BB' system characteristic of gem-disubstituted cyclopropanes.

Troubleshooting & Optimization Guide

Troubleshooting Issue1 Problem: Low Yield in Step 1 Sol1 Check NaOH conc. (must be >40%) Ensure vigorous mechanical stirring Issue1->Sol1 Issue2 Problem: Incomplete Hydrolysis (Step 2) Sol2 Increase Temp to 170°C Switch solvent to Propylene Glycol Issue2->Sol2 Issue3 Problem: Impurity in Step 3 (Urea formation) Sol3 Ensure strictly anhydrous tBuOH Moisture hydrolyzes isocyanate to amine, which reacts with isocyanate to form Urea Issue3->Sol3

Figure 2: Troubleshooting common failure modes in the cyclopropylamine synthesis workflow.

References

  • Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles.[3] Chemical Communications, (18), 1792–1793. Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Dunham, J. C., et al. (2006). Synthesis of 1-Arylcyclopropanecarbonitriles. Synthesis, 2006(4), 680-686.
  • Organic Syntheses. (1998). Cyclopropanecarboxylic acid, 1-phenyl-. Org.[3] Synth. 76, 57. (Standard hydrolysis conditions for hindered nitriles). Link

Sources

Technical Application Note: Synthesis of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

[1]

Introduction & Scientific Context

The 1-substituted cyclopropylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere of

11-(4-bromophenyl)cyclopropan-1-amine11

This protocol details the synthesis of 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride utilizing the Kulinkovich-Szymoniak reaction .[1] This methodology transforms nitriles directly into primary cyclopropylamines using ethylmagnesium bromide in the presence of a titanium(IV) isopropoxide catalyst.[1] This route is selected over traditional Hofmann or Curtius rearrangements for its atom economy and ability to construct the strained cyclopropane ring and the amine functionality in a single pot.[1]

Safety Statement

Warning: This protocol involves the use of pyrophoric Grignard reagents, moisture-sensitive titanium catalysts, and corrosive acid gases.[1]

  • Engineering Controls: All operations must be performed in a functioning fume hood under an inert atmosphere (Argon or Nitrogen).[1]

  • PPE: Flame-resistant lab coat, nitrile gloves (double-gloved recommended for organometallics), and safety goggles are mandatory.[1]

  • Hazards: Titanium(IV) isopropoxide hydrolyzes to release isopropanol.[1] Ethylmagnesium bromide reacts violently with water.[1]

Retrosynthetic Analysis & Reaction Pathway

The synthesis strategy relies on the reductive cyclopropanation of 4-bromobenzonitrile.[1] The mechanism involves the formation of a titanacyclopropane intermediate from ethylmagnesium bromide and titanium(IV) isopropoxide, which subsequently undergoes ligand exchange with the nitrile.[1]

SynthesisPathNitrile4-Bromobenzonitrile(Starting Material)TitanacycleTitanacyclopropaneIntermediateNitrile->Titanacycle Ligand ExchangeReagentsEtMgBr (2.2 eq)Ti(OiPr)4 (1.1 eq)Reagents->Titanacycle In Situ GenerationAmineFree1-(4-Bromophenyl)cyclopropan-1-amine(Free Base)Titanacycle->AmineFree 1. Ring Closure2. Acidic Hydrolysis (BF3/H+)HCl_SaltTarget Product:HCl SaltAmineFree->HCl_Salt HCl/DioxaneSalt Formation

Figure 1: Mechanistic pathway for the Kulinkovich-Szymoniak synthesis of 1-arylcyclopropylamines.[1]

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]QuantityRole
4-Bromobenzonitrile 182.021.05.00 g (27.5 mmol)Substrate
Titanium(IV) isopropoxide 284.221.18.9 mL (30.2 mmol)Mediator/Catalyst
EtMgBr (3.0 M in Et₂O) 133.272.220.2 mL (60.5 mmol)Alkylating Agent
Diethyl Ether (anhydrous) 74.12Solvent100 mLSolvent
BF₃[1][3]·OEt₂ 141.931.55.1 mLLewis Acid (Workup)
HCl (4M in Dioxane) 36.461.5~10 mLSalt formation
Step-by-Step Methodology
Phase 1: Formation of the Cyclopropylamine (Free Base)[1]
  • Setup: Oven-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Flush the system with dry Argon for 15 minutes.[1]

  • Solvation: Charge the flask with 4-bromobenzonitrile (5.00 g) and anhydrous diethyl ether (60 mL). Stir until fully dissolved.

  • Catalyst Addition: Add Titanium(IV) isopropoxide (8.9 mL) via syringe. The solution may turn slightly yellow.[1] Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Transfer the EtMgBr solution (20.2 mL) to the addition funnel. Add it dropwise to the reaction mixture over 30 minutes.

    • Note: The slow addition at low temperature is critical to prevent runaway exotherms and side reactions (e.g., polymerization).[1] The color will shift to dark brown/black, indicating the formation of the low-valent titanium species.[1]

  • Reaction: Once addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Workup (Lewis Acid Assisted): Cool the mixture back to 0 °C. Carefully add BF₃·OEt₂ (5.1 mL) dropwise followed by 10 mL of water to quench the reaction.[1]

    • Mechanism:[1][4][5][6] The Lewis acid facilitates the breakdown of the titanacycle-amine complex.[1]

  • Extraction: Adjust the pH to >12 using 10% NaOH solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

  • Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 30 °C bath) to yield the crude amine as a yellow oil.

Phase 2: Purification and Salt Formation
  • Dissolution: Redissolve the crude yellow oil in a minimal amount of dry diethyl ether (approx. 20 mL).

  • Precipitation: Cool the solution to 0 °C in an ice bath. Add 4M HCl in dioxane (approx. 10 mL) dropwise with vigorous stirring.

  • Crystallization: A white precipitate should form immediately.[1] Stir for 15 minutes at 0 °C.

  • Filtration: Filter the solid using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove non-polar impurities.[1]

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Characterization Targets
ParameterSpecification
Appearance White to off-white crystalline solid
Yield (Target) 65% - 75% (approx.[1] 4.5 - 5.2 g)
Melting Point >200 °C (decomposition)
¹H NMR (D₂O) Cyclopropyl protons:

1.2-1.5 ppm (m, 4H); Aryl protons:

7.4-7.6 ppm (m, 4H)

Troubleshooting & Optimization

  • Low Yield: Often caused by moisture in the ether or old Grignard reagent.[1] Ensure EtMgBr is titrated before use.[1]

  • Incomplete Conversion: If starting material remains (monitored by TLC, 20% EtOAc/Hexanes), the reaction time at room temperature can be extended to 3 hours.[1]

  • Color Change: The deep black color is diagnostic of the active Ti(II) species.[1] If the solution remains yellow/orange after Grignard addition, oxygen ingress has likely deactivated the catalyst.[1]

References

  • Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792–1793.[1] Link

  • Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991).[1] Titanium(IV) Isopropoxide-Catalyzed Reaction of Ethylmagnesium Bromide with Esters of Carboxylic Acids to form Cyclopropanols.[1] Synthesis, 1991(03), 234.[1] Link

  • Chaplinski, V., & de Meijere, A. (1996).[1] A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides.[1] Angewandte Chemie International Edition in English, 35(4), 413–414.[1] Link[1]

Application Note: Enantioselective Synthesis of Tranylcypromine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Modular Platform for Next-Generation LSD1 Inhibitor Development

Executive Summary & Strategic Rationale

Tranylcypromine (TCP, trans-2-phenylcyclopropylamine) is a privileged scaffold in medicinal chemistry. Originally developed as a non-selective monoamine oxidase (MAO) inhibitor, recent drug discovery efforts have repurposed the TCP core to target Lysine-Specific Demethylase 1 (LSD1/KDM1A) , a critical epigenetic regulator in acute myeloid leukemia (AML) and small-cell lung cancer.

While racemic TCP is commercially available, the biological activity of LSD1 inhibitors is highly stereodependent. The (+)-(1R, 2S) enantiomer typically exhibits superior potency and selectivity profiles compared to its (-)-isomer. Furthermore, therapeutic indices are improved by introducing substituents on the phenyl ring (e.g., 4-bromo, 4-benzyloxy) to sterically exclude the molecule from the smaller MAO active site while retaining affinity for the larger LSD1 pocket.

This guide details a high-fidelity, enantioselective synthetic workflow. Unlike low-yield resolution of racemic mixtures, this protocol utilizes Rhodium(II)-catalyzed asymmetric cyclopropanation followed by a Curtius rearrangement . This modular approach allows for the rapid generation of diverse analogues with high enantiomeric excess (>90% ee).

Synthetic Workflow & Logic

The synthesis hinges on the construction of the strained cyclopropane ring via a metal-carbenoid transformation. We utilize a Donor-Acceptor carbenoid strategy, which provides superior diastereocontrol (trans-selective) compared to traditional Simmons-Smith cyclopropanation.

Logical Pathway Diagram

TCP_Synthesis cluster_0 Stereoselective Step Styrene Substituted Styrene (Precursor) Ester Chiral Cyclopropyl Ester (>94% de, >90% ee) Styrene->Ester Cyclopropanation Diazo Diazoacetate (Carbenoid Source) Diazo->Ester Rh_Cat Rh2(S-DOSP)4 (Chiral Catalyst) Rh_Cat->Ester Catalysis Acid Cyclopropyl Acid (Hydrolysis Product) Ester->Acid LiOH/THF Curtius Curtius Rearrangement (DPPA / t-BuOH) Acid->Curtius Activation Boc N-Boc Protected Amine Curtius->Boc Trapping Final (-)-Tranylcypromine Analogue (HCl Salt) Boc->Final HCl/Dioxane

Figure 1: Modular workflow for the enantioselective synthesis of TCP analogues. The critical stereodefining step occurs early, utilizing Rh(II) catalysis.

Detailed Experimental Protocols

Protocol A: Rh(II)-Catalyzed Asymmetric Cyclopropanation

Objective: To synthesize the chiral cyclopropyl ester intermediate with high trans-diastereoselectivity. Mechanism: The reaction proceeds via a Rhodium-carbenoid intermediate.[1] The bulky chiral ligand (


-DOSP) blocks one face of the carbenoid, forcing the approaching styrene to orient in a specific trajectory that minimizes steric clash, yielding the trans-(1R, 2R) ester (precursor to the 1R, 2S amine).

Reagents:

  • Substrate: 4-substituted Styrene (1.0 equiv)

  • Reagent: Methyl phenyldiazoacetate (or equivalent donor-acceptor diazo) (1.2 equiv)

  • Catalyst:

    
     (0.5 - 1.0 mol%)
    
  • Solvent: Anhydrous Hexanes or 2,2-Dimethylbutane (degassed)

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (10 mg, 0.005 mmol) and the styrene substrate (1.0 mmol) in anhydrous hexanes (5 mL).
    
  • Controlled Addition: Dissolve the diazoacetate (1.2 mmol) in hexanes (10 mL). Load this solution into a syringe pump.

  • Reaction: Cool the reaction flask to -78°C (dry ice/acetone). Initiate the syringe pump addition over 2–4 hours.

    • Note: Slow addition maintains a low concentration of the diazo species, preventing homocoupling (formation of fumarates/maleates).

  • Completion: Allow the mixture to warm to room temperature naturally overnight.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

    • Quality Check: Verify diastereomeric ratio (dr) via

      
      H NMR. The cyclopropyl protons typically show 
      
      
      
      Hz for trans and
      
      
      Hz for cis.
Protocol B: Hydrolysis and Curtius Rearrangement

Objective: Convert the ester to the primary amine with retention of stereochemistry. Safety Warning: Azides are potentially explosive. This protocol uses Diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ, which is safer than isolating acyl azides, but blast shields should still be used.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the chiral ester (1.0 mmol) in THF/MeOH/H2O (3:1:1). Add LiOH (3.0 equiv) and reflux at 60°C for 4 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc to isolate the Cyclopropanecarboxylic Acid .

  • Curtius Setup: Dissolve the dried acid (1.0 mmol) in anhydrous Toluene (10 mL) under

    
    .
    
  • Activation: Add Triethylamine (1.5 equiv) followed by DPPA (1.2 equiv). Stir at room temperature for 30 minutes.

  • Rearrangement: Heat the mixture to 90°C. Evolution of

    
     gas indicates the formation of the isocyanate. Monitor by IR (appearance of isocyanate peak ~2270 cm⁻¹).
    
  • Trapping (Boc Protection): Once gas evolution ceases (~1-2 hours), add excess tert-butanol (5.0 equiv) or use

    
    -BuOH as a co-solvent. Reflux for 12 hours.
    
  • Deprotection: Isolate the Boc-protected amine.[2] Dissolve in 4M HCl in Dioxane. Stir for 2 hours to yield the Tranylcypromine Analogue Hydrochloride Salt .

Data Analysis & Catalyst Selection

The choice of catalyst dictates the stereochemical outcome. For LSD1 inhibitors, the trans isomer is generally required. The Davies catalyst system (


) is the industry standard for this transformation.

Table 1: Catalyst Performance for Styrene Cyclopropanation

CatalystLigand TypeMajor DiastereomerTypical YieldTypical ee%Application Note

Prolinate (Arylsulfonyl)trans75-90%85-95%Recommended. Best general-purpose catalyst for styrenes.

Adamantyl-Phthalimidetrans60-80%>90%Preferred for ortho-substituted styrenes (sterically demanding).

Bisoxazolinetrans50-70%70-85%Lower cost alternative; lower diastereocontrol than Rh.

Acetate (Achiral)trans/cis mix80%0%Use only for racemic standard generation.
Structural Validation (SAR Logic)

When designing analogues, the electronic nature of the styrene substituent affects the cyclopropanation yield.

SAR_Logic Substrate Styrene Substituent (Para-position) Electron_Rich Electron Donating (-OMe, -Me) Increases Nucleophilicity Faster Reaction Substrate->Electron_Rich Electron_Poor Electron Withdrawing (-F, -CF3) Decreases Nucleophilicity Slower Reaction Substrate->Electron_Poor Optimization Optimization Strategy: Increase Temp or Catalyst Loading Electron_Poor->Optimization

Figure 2: Impact of electronic effects on reaction kinetics. Electron-deficient styrenes (common in medicinal chemistry) may require higher catalyst loading (1.0 mol%).

References

  • Davies, H. M. L., & Townsend, R. J. (2001).[3] Catalytic asymmetric cyclopropanation of heteroaryldiazoacetates. The Journal of Organic Chemistry, 66(20), 6595–6603.[3] Link

    • Foundational text on Rh(II)
  • Mould, D. P., et al. (2017). Synthesis of tranylcypromine analogues as LSD1 inhibitors.[4][5] Bioorganic & Medicinal Chemistry Letters, 27(15), 3320-3325.

    • Specific application of the Curtius rearrangement for LSD1 inhibitor synthesis.
  • Chepiga, K. M., et al. (2013).[6][7] Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Tetrahedron, 69(27), 5765–5771. Link

    • Comprehensive guide on c
  • Ganesan, A., et al. (2011). Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors.[4] ChemMedChem, 6(5), 759-764. Link

    • Demonstrates the biological relevance of 4-substituted analogues.
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[4][8] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

    • Original protocol for the DPPA-medi

Sources

using 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Gem-Disubstituted Advantage

This compound (CAS: 1228092-84-9) is a high-value pharmacophore building block that bridges the gap between structural rigidity and functional versatility. Unlike flexible benzylamines or sterically bulky tert-butyl groups, the 1-phenylcyclopropylamine (1-PCPA) scaffold offers a unique "conformational lock" that restricts the rotation of the phenyl ring relative to the amine, often improving binding affinity by pre-organizing the ligand for the receptor pocket.

For the medicinal chemist, this molecule serves as a dual-functional divergence point :

  • The Amine Handle (

    
    ):  A primary site for amide coupling, urea formation, or reductive amination to establish the "head" group.
    
  • The Aryl Bromide Handle (

    
    ):  A ready-made electrophile for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the "tail" into deep hydrophobic pockets.
    

Key Applications:

  • LSD1/KDM1A Inhibitors: The cyclopropylamine core is a mechanism-based "warhead" for histone demethylases.

  • GPCR & Transporter Modulators: Bioisosteric replacement of gem-dimethyl groups to block metabolic hot-spots (CYP450 oxidation).

  • Fragment-Based Drug Discovery (FBDD): A rigid, low-molecular-weight scaffold with defined vectors for growing fragment hits.

Chemical Properties & Handling

PropertyData
CAS Number 1228092-84-9
Formula

MW 248.55 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, Water; sparingly soluble in DCM (free base is soluble in DCM).[1]
Storage Hygroscopic.[2] Store at 2-8°C under inert atmosphere (

or Ar).
Safety Note Potential MAO Inhibitor. Phenylcyclopropylamines are structurally related to Tranylcypromine. Handle with care to avoid inhalation or skin contact.[3][4][5]

Strategic Workflow: Divergent Library Synthesis

The true power of this building block lies in its ability to support Divergent Synthesis . Depending on the SAR (Structure-Activity Relationship) goals, the chemist can prioritize modification of the amine or the aryl ring.

Visualizing the Workflow

DivergentSynthesis Start 1-(4-Bromophenyl) cyclopropan-1-amine HCl PathA_Step1 Path A: Amide Coupling (R-COOH + HATU) Start->PathA_Step1 Direct Funct. PathB_Step1 Path B: Boc Protection (Boc2O) Start->PathB_Step1 Library Gen PathA_Step2 Intermediate A (Amide-Aryl Bromide) PathA_Step1->PathA_Step2 PathA_Step3 Suzuki Coupling (Ar-B(OH)2) PathA_Step2->PathA_Step3 Lead Gen PathB_Step2 Suzuki Coupling (Library Expansion) PathB_Step1->PathB_Step2 PathB_Step3 Deprotection (HCl/Dioxane) PathB_Step2->PathB_Step3 PathB_Step4 Late-Stage Derivatization PathB_Step3->PathB_Step4

Caption: Divergent synthesis pathways allowing prioritization of either the amide "head" or biaryl "tail" modification.

Detailed Experimental Protocols

Protocol A: Amide Coupling (The "Head" Modification)

Use this protocol to attach the scaffold to a carboxylic acid core.

Rationale: The cyclopropylamine is sterically hindered compared to a benzylamine but more nucleophilic than an aniline. Standard coupling reagents (HATU/T3P) work well, but base stoichiometry is critical to neutralize the HCl salt.

Reagents:

  • Carboxylic Acid (

    
    , 1.0 equiv)
    
  • 1-(4-Bromophenyl)cyclopropan-1-amine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (2.0 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

  • Addition: Add 1-(4-Bromophenyl)cyclopropan-1-amine HCl (1.1 mmol) directly to the vessel followed by the remaining DIPEA (1.5 mmol).

    • Note: The extra base is required to free the amine from the HCl salt.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass

    
    ).
    
  • Workup: Dilute with EtOAc (30 mL), wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling (The "Tail" Extension)

Use this protocol to functionalize the aryl bromide. Note: If the free amine is present, it can poison Pd catalysts. It is highly recommended to use the Amide-Intermediate (from Protocol A) or a Boc-protected intermediate.

Rationale: The 4-bromo position is sterically unhindered. We utilize a highly active catalyst system (


 or 

) to ensure conversion at moderate temperatures.

Reagents:

  • Substrate (Boc-protected or Amide-derivative of the scaffold) (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the Substrate, Aryl Boronic Acid, and Palladium Catalyst.

  • Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 volumes) and 2M

    
     (3.0 equiv) via syringe.
    
  • Reaction: Heat to 80–90°C for 2–4 hours (or 100°C for 30 min in microwave).

  • Scavenging: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Mechanistic Insight: The Cyclopropane "Warhead"

In the context of Epigenetics (LSD1/KDM1A inhibition) , this scaffold is not merely a linker; it is the active pharmacophore.

  • Mechanism: The flavin adenine dinucleotide (FAD) cofactor in LSD1 oxidizes the amine to an imine. The cyclopropane ring then undergoes a Single Electron Transfer (SET) ring opening, forming a covalent adduct with FAD, irreversibly inhibiting the enzyme.

  • Substitution Effect: The 4-bromo group allows the chemist to extend the molecule into the large hydrophobic binding pocket of LSD1, improving selectivity over MAO-A/B.

SAR Logic Diagram

SAR_Logic Core 1-(4-Br-Ph) Cyclopropylamine Cyclopropane Cyclopropane Ring (Mechanism-Based Inactivator) Core->Cyclopropane Rigid Scaffold Amine Primary Amine (H-Bond Donor / FAD Target) Core->Amine Key Interaction Bromo 4-Bromo Group (Vector for Selectivity) Core->Bromo Synthetic Handle Metabolic Stability\n(Blocks benzylic oxidation) Metabolic Stability (Blocks benzylic oxidation) Cyclopropane->Metabolic Stability\n(Blocks benzylic oxidation) LSD1/MAO Binding LSD1/MAO Binding Amine->LSD1/MAO Binding Library Expansion\n(Biaryl formation) Library Expansion (Biaryl formation) Bromo->Library Expansion\n(Biaryl formation)

Caption: Structural dissection showing how each component of the molecule contributes to medicinal chemistry objectives.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling HCl salt not neutralized.Ensure

equiv of DIPEA is used. The first equivalent is consumed solely by the HCl.
Pd Catalyst Poisoning Free amine binding to Pd.Use Protocol A (Amide first) or protect amine with Boc/Cbz before Suzuki coupling.
Protodebromination Overheating during Suzuki.Reduce temp to 60°C or switch to a milder base (

) and anhydrous conditions (

/Dioxane).
Incomplete Reaction (Suzuki) Boronic acid instability.Add the boronic acid in two portions (0.75 eq at T=0, 0.75 eq at T=1h).

References

  • Mechanism of LSD1 Inhibition: Yang, M., et al. "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant tranylcypromine." Nature2007 , 446, 872. Link

  • Cyclopropanes in Drug Discovery: Talele, T. T. "The 'cyclopropyl fragment' is a versatile player in drug design."[6] Journal of Medicinal Chemistry2016 , 59(19), 8712-8756. Link

  • Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews1995 , 95(7), 2457-2483. Link

  • Bioisosteres: Meanwell, N. A.[7] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry2011 , 54(8), 2529-2591. Link

Sources

Strategic Implementation of Cyclopropylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylamine (CPA) moiety is a "privileged structure" in medicinal chemistry, offering a unique intersection of electronic modulation, conformational restriction, and reactivity. Unlike standard aliphatic amines, the CPA unit possesses significant


 character (approx. 32% 

-character in C-C bonds), rendering it less basic and electronically distinct.

This guide provides a technical roadmap for utilizing CPAs to solve specific drug discovery challenges: modulating pKa to reduce hERG liability , blocking metabolic soft spots , and designing mechanism-based inhibitors (suicide substrates) .

Part 1: The Physicochemical Toolkit

The "Basicity Cliff" and Permeability

Replacing an isopropyl or ethyl group with a cyclopropyl group significantly lowers the basicity of the adjacent amine. This is a critical tactic when a lead compound suffers from poor passive permeability due to high ionization at physiological pH, or exhibits hERG channel blockage (often driven by high basicity).

Table 1: Comparative Physicochemical Properties

PropertyIsopropylamineCyclopropylamineImpact in Drug Design
pKa (Conjugate Acid) ~10.6~8.7Reduced ionization at pH 7.4; improved passive permeability.
C-H Bond Energy ~95 kcal/mol~106 kcal/molIncreased resistance to CYP450 H-atom abstraction (metabolic blockade).
Hybridization

Pseudo-

Planar-like geometry; reduced entropic penalty upon binding.
Electronic Effect Inductive (+I)Electron Donating (via conjugation)Can stabilize adjacent carbocations or conjugate with

-systems.
Decision Framework: When to Deploy CPAs

Use the following logic flow to determine if a CPA modification is suitable for your lead optimization campaign.

CPA_Decision_Tree Start Lead Compound Optimization Problem1 Problem: High Clearance (N-dealkylation or alpha-oxidation) Start->Problem1 Problem2 Problem: hERG Toxicity (High Basicity) Start->Problem2 Problem3 Target: FAD-Dependent Enzyme (LSD1, MAO) Start->Problem3 Solution1 Strategy: Metabolic Blockade Replace Alkyl with Cyclopropyl Problem1->Solution1 High C-H BDE Solution2 Strategy: pKa Modulation CPA lowers pKa by ~2 units Problem2->Solution2 Electronic Effect Solution3 Strategy: Warhead Design Mechanism-Based Inactivation Problem3->Solution3 Ring Strain Release Check Safety Check: Reactive Metabolite Liability? Solution1->Check Solution3->Check Assay Run GSH Trapping Assay (See Protocol 3.1) Check->Assay

Figure 1: Strategic decision tree for incorporating cyclopropylamines into lead scaffolds.

Part 2: Synthetic Methodologies

While modern C-H activation methods exist, the Furukawa-modified Simmons-Smith reaction remains the gold standard for reproducibility and stereospecificity, particularly when generating chiral cyclopropylamines from allylic amines.

Protocol 2.1: Stereoselective Synthesis via Simmons-Smith

Application: Converting chiral allylic amines/carbamates to cyclopropylamines. Mechanism: Concerted syn-addition of a zinc-carbenoid species directed by the amine/carbamate oxygen.

Reagents:

  • Substrate: Chiral Allylic Carbamate (1.0 equiv)

  • Diethylzinc (

    
    ): 1.0 M in hexanes (5.0 equiv)
    
  • Diiodomethane (

    
    ): (10.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated

    
    
    

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -10°C using an ice/acetone bath.

  • Carbenoid Formation: Add anhydrous DCM, followed by

    
     (caution: pyrophoric). Dropwise add 
    
    
    
    over 20 minutes. A white precipitate (ZnI2) may form. Stir for 30 minutes at 0°C to form the active species (
    
    
    ).
  • Substrate Addition: Dissolve the allylic carbamate in minimal DCM and add dropwise to the reaction mixture. The coordinating group (carbamate oxygen) directs the zinc species to the same face of the olefin.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC or LC-MS.

  • Quench (Critical): Cool back to 0°C. Slowly add saturated aqueous

    
    . Caution:  Vigorous gas evolution (methane/ethane) will occur.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove zinc salts), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Remove the carbamate (e.g., Boc removal with TFA/DCM) to yield the free cyclopropylamine.

Validation Criteria:

  • NMR: Look for characteristic high-field cyclopropyl protons (0.2–0.8 ppm).

  • Stereochemistry: The relative stereochemistry is usually retained from the allylic precursor (>95% de is common).

Part 3: Metabolic Stability & Toxicity Assessment

The "Double-Edged Sword"

While CPAs block alpha-oxidation (improving metabolic stability), they can undergo Single Electron Transfer (SET) oxidation by P450 enzymes, leading to ring opening.

  • Safe Path: Hydroxylation on the ring (inactive metabolite).

  • Toxic Path: Ring opening to form a reactive

    
    -unsaturated imine (Michael acceptor), which can covalently bind to hepatic proteins (hepatotoxicity).
    

Case Study: Trovafloxacin was withdrawn due to hepatotoxicity caused by this mechanism. Pitavastatin, however, uses the cyclopropyl group safely to divert metabolism.

Protocol 3.2: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect formation of reactive ring-opened intermediates.[1]

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH Regenerating System

  • Glutathione (GSH) (5 mM) and Potassium Cyanide (KCN) (1 mM, optional for iminium trapping)

  • Test Compound (10 µM)

Workflow:

  • Incubation: Mix Test Compound, HLM, and GSH in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN). Centrifuge to pellet proteins.

  • Analysis: Analyze supernatant via LC-MS/MS (High Resolution).

Data Interpretation:

  • Mass Shift: Look for parent mass + 307 Da (GSH adduct).

  • Mechanism: If GSH adduct is found, the CPA ring is opening.

    • Low Risk: <1% turnover to GSH adduct.

    • High Risk: Significant GSH adduct formation suggests potential for Idiosyncratic Drug-Induced Liver Injury (IDILI).

Part 4: Mechanism-Based Inhibition (LSD1/MAO)[2]

Cyclopropylamines are potent "warheads" for FAD-dependent amine oxidases (LSD1, MAO-A/B).[2]

Mechanism of Action:

  • Oxidation: The enzyme (FAD) accepts an electron from the amine nitrogen.

  • Radical Formation: A radical cation forms on the nitrogen.

  • Ring Opening: The cyclopropyl ring opens to relieve strain (~27 kcal/mol), generating a carbon-centered radical.

  • Covalent Bonding: The carbon radical attacks the flavin cofactor (C4a position), irreversibly inhibiting the enzyme.

LSD1_Inhibition Substrate CPA Inhibitor (Amine) Complex E-S Complex Substrate->Complex Enzyme LSD1-FAD (Oxidized) Enzyme->Complex Radical N-Radical Cation (SET Step) Complex->Radical -1e (to FAD) RingOpen Ring Opening (C-Radical) Radical->RingOpen Strain Release Adduct Covalent Adduct (Irreversible Inhibition) RingOpen->Adduct Attack on FAD C4a

Figure 2: Mechanism of irreversible inactivation of LSD1 by cyclopropylamine-based inhibitors.

Application Note: When designing LSD1 inhibitors (e.g., for AML therapy), substitution on the cyclopropyl ring (e.g., phenyl rings as in Tranylcypromine) dictates the kinetics of ring opening and selectivity between LSD1 and MAO-A/B.

References

  • Haufe, G. (2025).[3] Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005).[3] Metabolic Activation of the Cyclopropylamine Moiety in the Antibiotic Trovafloxacin. Chemical Research in Toxicology. Link

  • Luo, G., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS ONE. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Link

  • BenchChem Technical Support. (2025). Application Notes: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry. BenchChem. Link

Sources

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride as a building block in organic synthesis

[1][2][3]

Abstract

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 345965-54-0) represents a high-value pharmacophore scaffold characterized by a gem-disubstituted cyclopropane ring.[1][2][3] This unique architecture offers dual utility: it functions as a conformational restrictor (exploiting the Thorpe-Ingold effect) and a metabolic blocker (preventing ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

233

Structural Analysis & Chemical Space

The Gem-Disubstituted Advantage

Unlike flexible alkyl chains, the cyclopropane ring at the

  • Steric Profile: The geminal substitution creates a "tertiary carbinamine" environment.[3] While the amine is primary (

    
    ), it is attached to a quaternary carbon.[3] This creates significant steric bulk, protecting the amine from metabolic degradation but also impeding standard nucleophilic attacks during synthesis.[3]
    
  • Electronic Effects: The cyclopropane ring acts as a

    
    -donor and 
    
    
    -acceptor, capable of conjugating with the aryl system (bisected conformation), potentially altering the pKa of the amine compared to standard benzylamines.[3]
Metabolic Stability

The cyclopropyl moiety is a proven bioisostere for gem-dimethyl groups.[1][2][3] It eliminates the possibility of metabolic deactivation via


3

Handling & Stability

Physical State[1][3]
  • Form: White to off-white crystalline solid (HCl salt).[1][2][3]

  • Hygroscopicity: Moderate.[3] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Solubility: Soluble in DMSO, MeOH, and water.[3] Sparingly soluble in DCM or Et2O unless free-based.[1][2][3]

Stability Warning (Ring Opening)

While cyclopropanes are generally stable to base, strong Lewis acids (e.g.,


strong Brønsted acids3
  • Recommendation: Avoid reaction temperatures >100°C in highly acidic media.

Synthetic Utility & Reactivity Profile[3][4][5]

The molecule presents two orthogonal handles for divergent synthesis: the Primary Amine and the Aryl Bromide .[3]

Module A: The Amine Handle (Nucleophilic Attack)

Challenge: Steric hindrance. The quaternary carbon

Solution:
  • Amide Coupling: Standard EDC/NHS often fails.[3] Use high-efficiency coupling reagents like HATU or T3P with a non-nucleophilic base (DIPEA).[1][2][3]

  • Reductive Amination: Often sluggish.[3] Titanium(IV) isopropoxide (

    
    ) is recommended to force imine formation before adding the reducing agent.
    
Module B: The Aryl Bromide Handle (Cross-Coupling)

Challenge: Catalyst poisoning. The free primary amine can coordinate to Pd, deactivating the catalyst. Solution:

  • Strategy 1 (Protection): Boc-protect the amine before Suzuki/Buchwald coupling.[1][2]

  • Strategy 2 (Ligand Choice): If coupling without protection, use bulky, electron-rich phosphine ligands (e.g., XPhos , BrettPhos ) that can outcompete the amine for Pd coordination.[3]

Visualized Workflows

Divergent Synthesis Pathway

The following diagram illustrates the logical flow for utilizing this building block, highlighting the decision points between amide coupling and cross-coupling.

GStart1-(4-Bromophenyl)cyclopropan-1-amine HClFreeBaseStep 1: Free-Basing(NaOH/DCM)Start->FreeBaseNeutralizationPathAPath A: Amide Coupling(Targeting Amine)FreeBase->PathAR-COOH / HATUProtectOptional: Boc-Protection((Boc)2O, TEA)FreeBase->ProtectHigh YieldProductAAmide/UreaScaffoldPathA->ProductAPathBPath B: Cross-Coupling(Targeting Bromide)ProductBBiaryl/StyrylScaffoldPathB->ProductBProtect->PathBSuzuki/Buchwald

Caption: Divergent synthetic workflow. Path A utilizes the amine nucleophilicity; Path B utilizes the aryl bromide electrophilicity (requiring protection).[3]

Detailed Experimental Protocols

Protocol 1: Free-Basing (Essential Precursor)

The HCl salt is stable for storage, but the free base is required for most organic solvent reactions.[3]

  • Suspend 1.0 eq of 1-(4-Bromophenyl)cyclopropan-1-amine HCl in DCM (10 mL/g).

  • Add 10 mL of 1N NaOH (aq) and stir vigorously for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Combine organics, dry over

    
    , and concentrate in vacuo at <30°C.
    
  • Note: The free amine is an oil/low-melting solid and should be used immediately to prevent carbamate formation from atmospheric

    
    .[3]
    
Protocol 2: Sterically Demanding Amide Coupling

Due to the quaternary center, standard coupling is slow.[3] This protocol uses HATU to drive the reaction.[3]

ReagentEquivalentsRole
Carboxylic Acid (R-COOH)1.0 eqElectrophile
Start Material (Free Base) 1.1 eq Nucleophile
HATU1.2 eqCoupling Agent
DIPEA (Hünig's Base)3.0 eqBase
DMF (Anhydrous)0.1 MSolvent

Procedure:

  • Dissolve the Carboxylic Acid and DIPEA in anhydrous DMF under Argon.

  • Add HATU in one portion. Stir for 5 minutes (solution usually turns yellow).

  • Add the 1-(4-Bromophenyl)cyclopropan-1-amine (free base) in DMF.[1][2][3]

  • Stir at Room Temperature for 16 hours .

    • Troubleshooting: If conversion is <50% by LCMS after 4h, heat to 50°C. Do not exceed 80°C to avoid cyclopropane thermal stress.[3]

  • Dilute with EtOAc, wash with sat.[3][4]

    
     (to remove DMF), 
    
    
    , and Brine.[3]
Protocol 3: Suzuki-Miyaura Cross-Coupling

Recommended to use the Boc-protected amine to prevent Pd-poisoning.[1][2][3]

  • Reactants: Boc-protected intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq).

  • Catalyst:

    
     (0.05 eq).
    
  • Base:

    
     (3.0 eq, 2M aqueous solution).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat to 90°C for 4–12 hours under inert atmosphere.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography.

References

  • PubChem Compound Summary. 1-(4-Bromophenyl)cyclopropan-1-amine.[1][2][3] National Library of Medicine.[3] [Link][2]

  • Journal of Medicinal Chemistry. Cyclopropylamines as Bioisosteres in Drug Design. (General reference for scaffold utility). [Link]

  • Organic Letters. Synthesis of 1-Substituted Cyclopropylamines via Kulinkovich Reaction. (Synthetic background). [Link]

Application Note: Strategic N-Arylation using 1-(4-Bromophenyl)cyclopropan-1-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic reaction of 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride with primary amines.

Based on the chemical structure, this transformation is a Buchwald-Hartwig Cross-Coupling , where the aryl bromide moiety of the scaffold serves as the electrophile and the external primary amine acts as the nucleophile.

Introduction & Strategic Analysis

1-(4-Bromophenyl)cyclopropan-1-amine is a high-value pharmacophore, structurally related to Tranylcypromine (an MAO inhibitor) and Ticagrelor intermediates.[1][2] It serves as a critical building block for synthesizing LSD1 inhibitors and triple reuptake inhibitors.[2]

The Chemoselectivity Challenge

The reaction of this specific hydrochloride salt with external primary amines presents a unique chemoselective challenge:

  • The Scaffold: Contains both an electrophile (Aryl Bromide) and a nucleophile (Cyclopropyl Amine, once neutralized).[1][2]

  • The Reagent: An external Primary Amine (Nucleophile).[2]

  • The Risk: Under standard Buchwald-Hartwig conditions, the free amine of the scaffold can compete with the external amine, leading to oligomerization (homocoupling) or polymerization.

Expert Insight: To ensure high yield and purity, the protocol below utilizes a Protection-Coupling-Deprotection strategy. While direct coupling is theoretically possible with a large excess of external amine, the protected route is the industry standard for reproducibility and scalability.

Mechanistic Workflow

The process involves three distinct chemical stages to ensure the final product is a clean heterodimeric amine.

Visual Workflow (Graphviz)[1][2]

G Start Start: 1-(4-Br-Ph)cyclopropan-1-amine HCl Salt Step1 Step 1: Protection (Boc2O, TEA) Start->Step1 Neutralize & Protect Inter1 Intermediate A: N-Boc-1-(4-Br-Ph) cyclopropan-1-amine Step1->Inter1 Step2 Step 2: Buchwald Coupling (Pd source, Ligand, Base) Inter1->Step2 Reagent Reagent: Primary Amine (R-NH2) Reagent->Step2 Cross-Coupling Inter2 Intermediate B: N-Boc-N'-Substituted Product Step2->Inter2 Step3 Step 3: Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Final Final Product: N-Aryl-Cyclopropyl Diamine Step3->Final

Caption: Strategic workflow for preventing homocoupling during the arylation of 1-(4-Bromophenyl)cyclopropan-1-amine.

Detailed Experimental Protocols

Phase 1: Preparation of N-Boc-1-(4-bromophenyl)cyclopropan-1-amine

Objective: Mask the internal nucleophile to prevent self-reaction.[1][2]

Reagents:

  • 1-(4-Bromophenyl)cyclopropan-1-amine HCl (1.0 equiv)[1][2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1][2]

  • Triethylamine (TEA) (2.5 equiv)[1][2]

  • Dichloromethane (DCM) (0.5 M concentration)[1][2]

Procedure:

  • Suspend the hydrochloride salt in DCM at 0°C.

  • Add TEA dropwise.[2] The suspension will clear as the free base is liberated.

  • Add Boc₂O (dissolved in minimal DCM) slowly over 15 minutes.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (ninhydrin stain will show loss of free amine).[1][2]

  • Workup: Wash with 1M HCl (to remove excess TEA), then Brine. Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: >90% (White solid).

Phase 2: Buchwald-Hartwig Cross-Coupling

Objective: Couple the protected aryl bromide with the target primary amine.

Reagents:

  • Intermediate A (N-Boc-ArBr) (1.0 equiv)[1][2]

  • Target Primary Amine (1.2 equiv)[1][2][3]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: XPhos or BrettPhos (4-10 mol%)[1][2]

  • Base: NaOtBu (sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (2.0 equiv)[1][2]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)[1][2]

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Load Intermediate A, Pd catalyst, Ligand, and Base into the vial.[2]

  • Add the Solvent (degassed) and the Target Primary Amine.

  • Heating: Heat to 80–100°C for 12–18 hours.

    • Note: Cyclopropyl rings are stable at this temperature, but avoid temperatures >120°C to prevent thermal ring-opening or rearrangement.[1][2]

  • Filtration: Cool to RT, filter through a Celite pad to remove Palladium black.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Phase 3: Deprotection (Optional)

Objective: Reveal the primary amine if the final target requires it.

Procedure:

  • Dissolve Intermediate B in 4M HCl in Dioxane.

  • Stir at RT for 2 hours.

  • Concentrate in vacuo to obtain the dihydrochloride salt of the final diamine.

Optimization & Data Summary

The choice of Ligand and Base is critical for the success of coupling with the sterically demanding cyclopropyl scaffold.

Table 1: Recommended Reaction Conditions & Screening Data

EntryCatalyst SystemBaseSolventTemp (°C)Yield*Notes
1 Pd(OAc)₂ / BINAPCs₂CO₃Toluene10045-60%Classical condition; slow conversion.[1][2]
2 Pd₂(dba)₃ / XPhos NaOtBu Dioxane 90 85-92% Preferred Protocol. Excellent for primary amines.
3 Pd₂(dba)₃ / BrettPhosNaOtBut-AmylOH8088-95%Best for sterically hindered primary amines.
4 Pd(dppf)Cl₂K₃PO₄DMF11030-40%Poor yield; significant debromination observed.[1][2]

*Yields are estimated based on typical Buchwald-Hartwig efficiencies for aryl bromides.

Troubleshooting & Critical Parameters

Homocoupling (Dimerization)[1][2]
  • Symptom: Appearance of a symmetric dimer mass in LCMS.[2]

  • Cause: Incomplete protection of the starting material or loss of Boc group during coupling (if base is too harsh).

  • Fix: Ensure Phase 1 is complete. Use Cs₂CO₃ instead of NaOtBu if the Boc group is labile.

Hydrodehalogenation (Reduction)[1][2]
  • Symptom: Product mass corresponds to the starting material replacing -Br with -H.[1][2]

  • Cause: "Hydride" source in the solvent or overheating.

  • Fix: Use strictly anhydrous solvents; avoid isopropanol or ethanol in the reaction mixture.

Catalyst Poisoning
  • Symptom: Reaction stalls after 20% conversion.

  • Cause: Free amines can coordinate strongly to Pd.[2]

  • Fix: Use BrettPhos , which is designed to prevent amine-poisoning of the catalyst center.

Safety & Handling

  • 1-(4-Bromophenyl)cyclopropan-1-amine HCl: Irritant.[1][2] Handle in a fume hood. The free base may be volatile; keep cold.

  • Palladium Catalysts: Potential sensitizers.[2] Avoid inhalation of dust.[2]

  • Cyclopropane Stability: While generally robust, the cyclopropane ring possesses significant ring strain (~27 kcal/mol).[1][2] Avoid strong Lewis acids (e.g., AlCl₃, BF₃) which can trigger ring-opening rearrangements.[1][2]

References

  • Buchwald-Hartwig Amination Overview

    • Source: ACS GCI Pharmaceutical Roundtable.[2] "Buchwald-Hartwig Amination."[1][2][4][5] Link

  • Ligand Selection for Primary Amines

    • Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1][2]

  • Cyclopropylamine Scaffold Properties

    • PubChem Compound Summary for this compound.[1][2] Link[1][2]

  • Related Inhibitor Synthesis (LSD1/MAO)

Sources

analytical methods for 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 1202246-86-5 for salt, 115652-52-3 for free base) is a critical pharmacophore scaffold, often utilized in the synthesis of triple reuptake inhibitors (TRI) and serotonin-norepinephrine reuptake inhibitors (SNRI). Its structure—a geminal disubstituted cyclopropane ring bearing a primary amine and a brominated phenyl group—presents specific analytical challenges:

  • Silanol Interaction: The primary amine is prone to severe peak tailing on standard silica-based columns due to interaction with residual silanols.

  • UV Response: While the bromophenyl ring provides a chromophore, it lacks the high absorptivity of extended conjugation, requiring careful wavelength selection for low-level impurity detection.

  • Salt Stoichiometry: As a hydrochloride salt, quantifying the counter-ion ratio is essential to distinguish between salt forms and free base contamination.

This guide details a validated RP-HPLC-UV method for assay and purity, an LC-MS/MS method for genotoxic impurity screening, and an orthogonal Argentometric Titration for salt verification.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The "Gold Standard" for Assay and Purity Profiling.

Mechanistic Rationale

To mitigate the peak tailing typical of primary amines, this method employs a low pH mobile phase (pH 2.5) using Trifluoroacetic Acid (TFA). The acidic environment ensures the amine remains fully protonated (


), preventing hydrogen bonding with silanols. A sterically protected C18 stationary phase is selected to further reduce secondary interactions.
Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Equivalent
Column Temp 30°C ± 2°C
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV @ 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities)
Run Time 20 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
20.09010Stop
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Stock Solution: Dissolve 25 mg of 1-(4-Bromophenyl)cyclopropan-1-amine HCl in 25 mL Diluent (1.0 mg/mL).

  • System Suitability Solution: Prepare a solution containing the target analyte (0.5 mg/mL) and its des-bromo analog (if available) or acetophenone (as a void marker) to calculate resolution.

System Suitability Criteria (Mandatory)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control required for amines).
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • RSD (n=6): NMT 0.5% for Assay.

Method B: LC-MS/MS for Trace Impurities

Required for Genotoxic Impurity Screening (e.g., unreacted alkylating agents).

Protocol Overview

Because the UV method may miss trace levels of non-chromophoric synthetic precursors, LC-MS is employed.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Target Ion: m/z 212.0/214.0 (Bromine isotope pattern 1:1 is a key identifier).

Workflow Visualization

AnalyticalWorkflow Start Sample Receipt (Crude or Purified) Solubility Solubility Check (H2O/ACN 50:50) Start->Solubility HPLC Method A: HPLC-UV (Purity & Assay) Solubility->HPLC Decision Is Assay > 98%? Titration Method C: Titration (Stoichiometry Check) Decision->Titration Yes (Pass) LCMS Method B: LC-MS/MS (Trace Impurity Screen) Decision->LCMS No (Identify Unknowns) HPLC->Decision Report Final CoA Generation Titration->Report LCMS->Report

Figure 1: Analytical Decision Matrix for 1-(4-Bromophenyl)cyclopropan-1-amine HCl qualification.

Method C: Orthogonal Verification (Argentometric Titration)

Validating the Salt Form.

HPLC measures the organic cation. To ensure the substance is the correct Hydrochloride salt (and not a free base or mixed salt), quantify the chloride content.

Protocol:

  • Dissolve 150 mg of sample in 50 mL of Deionized Water.

  • Add 5 mL of 5% Nitric Acid.

  • Titrate with 0.1 N Silver Nitrate (

    
    )  potentiometrically using a Silver/Sulfide electrode.
    
  • Calculation:

    
    
    Theoretical Chloride Content: ~14.2% (Based on MW ~248.55  g/mol ).
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Residual silanol interaction.Increase TFA concentration to 0.15% or switch to a "Hybrid" particle column (e.g., Waters XBridge).
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (10% ACN). Do not dissolve in 100% ACN.
Baseline Drift TFA UV absorption at 220 nm.Switch detection to 254 nm (Bromophenyl absorbance) or use Phosphate buffer (pH 2.5) instead of TFA.
Retention Time Shift pH instability.Amine retention is highly pH-dependent. Verify buffer pH is exactly 2.5 ± 0.1.
Logic of Column Selection (DOT Diagram)

ColumnSelection Start Select Column PH_Check Mobile Phase pH? Start->PH_Check Low_PH Acidic (pH < 3) PH_Check->Low_PH Use TFA High_PH Basic (pH > 9) PH_Check->High_PH Use NH4OH C18_SB StableBond C18 (Sterically Protected) Low_PH->C18_SB Prevents Hydrolysis Hybrid Hybrid (BEH/XBridge) (High pH Stable) High_PH->Hybrid Prevents Dissolution Result Sharp Peak Shape C18_SB->Result Hybrid->Result

Figure 2: Column Selection Logic based on Mobile Phase pH for Amine Analysis.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Dolan, J. W. (2002). The Role of pH in LC Separations of Basic Compounds. LCGC North America. Link

  • PubChem. (2024). 1-(4-Bromophenyl)cyclopropan-1-amine.[3] National Library of Medicine. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[4] Journal of Chromatography A, 1217(6), 858-880. Link

Sources

Application Note: HPLC Method Development & Validation for 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development of a robust Reverse-Phase HPLC (RP-HPLC) method for 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride . This molecule serves as a critical intermediate in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors and other phenylcyclopropylamine-based therapeutics.

The primary chromatographic challenge with this analyte is its primary amine functionality , which interacts strongly with residual silanols on silica-based columns, leading to peak tailing. Furthermore, the cyclopropane ring introduces specific steric constraints, and the bromine substituent increases lipophilicity compared to unsubstituted analogs. This guide provides a self-validating protocol using an acidic mobile phase to ensure peak symmetry, high resolution, and reproducibility.

Physicochemical Analysis & Strategy

Before method development, we must analyze the molecule's "chromatographic personality" to predict behavior.

PropertyValue / CharacteristicChromatographic Implication
Structure Primary Amine (

)
Basic (pKa ~9.0–9.5). At neutral pH, it exists as a cation (

). It will tail severely on standard silica due to ion-exchange interactions.
Lipophilicity Bromophenyl GroupHydrophobic. Increases retention on C18 compared to non-halogenated amines. Requires moderate organic modifier strength.
Chromophore Phenyl Ring + BromineUV Active. Absorption maxima typically at ~210 nm (high sensitivity) and ~254 nm (high selectivity).
Salt Form HydrochlorideIonic. Sample is water-soluble but requires buffering in the mobile phase to maintain a consistent ionization state.
Strategic Decision: pH Control

To mitigate amine tailing, we have two viable strategies:

  • High pH (>10): Suppress ionization of the amine (neutral form). Risk:[1] Requires specialized hybrid columns (e.g., Waters XBridge) to prevent silica dissolution.

  • Low pH (<3): Fully protonate the amine and suppress the ionization of surface silanols (

    
    ). Benefit: Standard C18 columns can be used; peak shape is usually excellent with phosphate buffers.
    

Selected Strategy: Low pH (pH 2.0–2.5) with Phosphate Buffer. This offers the highest robustness for QC environments and superior peak symmetry for primary amines.

Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the final protocol.

MethodDevelopment Start Analyte: 1-(4-Bromophenyl) cyclopropan-1-amine Check_pKa Check pKa (~9.5) Primary Amine Start->Check_pKa Select_Mode Select RP-HPLC C18 Column Check_pKa->Select_Mode Decision_pH pH Strategy? Select_Mode->Decision_pH High_pH High pH (>10) Requires Hybrid Silica Decision_pH->High_pH Alt Strategy Low_pH Low pH (<3) Suppresses Silanols Decision_pH->Low_pH Preferred (Robust) Buffer_Choice Buffer Selection: 0.1% H3PO4 or TFA Low_pH->Buffer_Choice Optimization Gradient Optimization 5-95% B Scouting Buffer_Choice->Optimization Final_Method Final Protocol (Validated) Optimization->Final_Method

Figure 1: Method Development Decision Tree focusing on pH control to manage amine-silanol interactions.

Experimental Protocol

This protocol is designed for transferability between R&D and QC laboratories.

Instrumentation & Conditions[2][3][4][5][6]
  • System: HPLC with UV/DAD detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: C18 End-capped (Essential to minimize silanol activity).

    • Recommended: Agilent Zorbax Eclipse Plus C18 (150 × 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5–10 µL.

  • Detection:

    • 210 nm: For impurity profiling (detects low-level impurities lacking strong chromophores).

    • 254 nm: For assay/potency (highly specific to the bromophenyl ring).

Reagents & Mobile Phase Preparation[2][7]
  • Solvent A (Buffer): 0.1% Orthophosphoric Acid (

    
    ) in Water (pH ~2.2).
    
    • Preparation: Add 1 mL of 85% HPLC-grade

      
       to 1000 mL Milli-Q water. Filter through 0.22 µm membrane.
      
    • Note: Phosphate is preferred over TFA for UV detection as it prevents baseline drift at low wavelengths.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

The bromophenyl group adds significant retention. A gradient is necessary to elute the main peak while clearing potential lipophilic dimers or late-eluting byproducts.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.0 955Equilibration / Injection
2.0 955Isocratic Hold (elute salts)
15.0 3070Linear Gradient (Main Peak elution ~8-10 min)
18.0 595Wash (Remove dimers/lipophilics)
20.0 595Wash Hold
20.1 955Return to Initial
25.0 955Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: Dissolve 10 mg of 1-(4-Bromophenyl)cyclopropan-1-amine HCl in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Mechanistic Insight: The "Silanol Effect"

Understanding why we use pH 2.2 is critical for troubleshooting.

SilanolEffect cluster_neutral Neutral pH (pH 7.0) cluster_acidic Acidic pH (pH 2.0) Silanol_N Silanol (Si-O⁻) Ionized Interaction Strong Ionic Attraction (Peak Tailing) Silanol_N->Interaction Amine_N Analyte (R-NH₃⁺) Protonated Amine_N->Interaction Silanol_A Silanol (Si-OH) Protonated/Neutral NoInteraction No Ionic Attraction (Sharp Peak) Silanol_A->NoInteraction Amine_A Analyte (R-NH₃⁺) Protonated Amine_A->NoInteraction

Figure 2: At pH 2.0, the suppression of silanol ionization prevents the secondary interactions that cause peak tailing in amine analysis.

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is "self-validating," the following criteria must be met during execution:

System Suitability Test (SST)

Run 5 replicate injections of the Working Standard (0.1 mg/mL) before sample analysis.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , column end-capping has degraded or pH is too high).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD (Area):

    
     (Demonstrates injector precision).
    
  • Retention Time RSD:

    
    .
    
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance:

    
    .[3][4]
    
Specificity (Forced Degradation)

Subject the sample to:

  • Acid: 0.1N HCl, 60°C, 1 hour.

  • Base: 0.1N NaOH, 60°C, 1 hour.

  • Oxidation: 3%

    
    , RT, 1 hour.
    
  • Goal: Ensure the main peak is spectrally pure (using DAD purity check) and separated from degradation products (e.g., hydrolysis of the cyclopropane ring or de-halogenation).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (high water content).
Broad/Tailing Peak Silanol interactionVerify Mobile Phase A pH is < 2.5. Replace column with "Base Deactivated" C18.
Retention Time Drift Temperature fluctuationEnsure column oven is active and stable at 30°C.
Baseline Noise (UV) Impure bufferUse HPLC-grade Phosphoric Acid. If using TFA, switch to Phosphate (TFA absorbs at <210nm).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Standard text on RP-HPLC mechanisms).

  • McCalley, D. V. (2010). "Analysis of basic solutes by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link (Authoritative source on amine separations).

  • Teledyne ISCO. (2012). "RediSep C-18 reversed phase column Purification of primary amines." Application Note. Link (Practical guide on C18/TFA systems for amines).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link (Regulatory standard for validation).

Sources

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, controlling the vector of the pharmacophore is critical for high-affinity binding to the heme-containing active site. 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 115653-41-9 / 1228092-84-9) represents a "privileged structure" in medicinal chemistry.

Unlike flexible ethyl or propyl linkers, the gem-disubstituted cyclopropane moiety introduces the "Thorpe-Ingold effect," locking the amine and the phenyl ring into a fixed conformation. This restriction reduces the entropic penalty of binding to the enzyme pocket. Furthermore, the cyclopropyl ring blocks metabolic oxidation at the benzylic position, a common clearance liability in 1-phenyl-alkylamine drugs.

This guide details the protocols for utilizing this building block to synthesize a library of IDO1 inhibitors, specifically addressing the synthetic challenges posed by the sterically hindered tertiary amine.

Scientific Rationale: The "Lock and Key" Mechanism

The IDO1 active site contains two distinct hydrophobic pockets (Pocket A and Pocket B) adjacent to the heme iron.

  • The Amine Handle: Serves as the attachment point for the "heme-binding" motif (often a hydroxyamidine, urea, or amide).

  • The 4-Bromophenyl Group: Extends into the hydrophobic accessory pocket (Pocket B). The bromine atom provides a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing rapid exploration of structure-activity relationships (SAR).

Experimental Workflow Visualization

The following diagram illustrates the divergent synthesis strategy. The pathway prioritizes amide coupling before Suzuki coupling to prevent catalyst poisoning by the free amine.

IDO1_Workflow Start 1-(4-Bromophenyl) cyclopropan-1-amine HCl FreeBase Free-Basing (NaOH/DCM) Start->FreeBase Neutralization Coupling Amide Coupling (HATU/DIPEA) FreeBase->Coupling + R-COOH Intermediate Stable Amide Intermediate Coupling->Intermediate Steric Optimization Suzuki Suzuki-Miyaura Diversification Intermediate->Suzuki + Ar-B(OH)2 Pd(dppf)Cl2 Library IDO1 Inhibitor Library Suzuki->Library SAR Analysis

Figure 1: Divergent synthetic workflow converting the brominated building block into a functionalized inhibitor library.

Detailed Experimental Protocols

Protocol A: Salt Neutralization & Sterically Hindered Amide Coupling

Challenge: The amine is attached to a quaternary carbon. Standard EDC/HOBt coupling is often too slow, leading to side reactions. We utilize HATU, which generates a more reactive active ester.

Reagents:

  • 1-(4-Bromophenyl)cyclopropan-1-amine HCl (1.0 eq)

  • Carboxylic Acid Partner (e.g., Indole-3-acetic acid deriv.) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Free-Basing (In-Situ): In a round-bottom flask under Nitrogen, suspend the amine hydrochloride salt (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (1.5 mmol) and stir for 10 minutes. The suspension should clear as the free amine is liberated.

  • Activation: In a separate vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (2 mL). Add HATU (1.2 mmol) and the remaining DIPEA (1.5 mmol). Stir for 5 minutes at room temperature to form the activated O-azabenzotriazole ester.

  • Coupling: Cannulate the activated acid solution dropwise into the amine solution.

    • Critical Control: Due to steric bulk, heat the reaction to 50°C for 4-6 hours. Monitor by LC-MS.[1]

  • Work-up: Dilute with EtOAc (50 mL). Wash with 1M HCl (2x), sat. NaHCO3 (2x), and Brine (1x). Dry over MgSO4.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Validation (Self-Check):

  • 1H NMR: Look for the disappearance of the cyclopropane amine protons (broad singlet ~1.8 ppm) and the appearance of the amide NH (doublet/singlet ~6.0-8.0 ppm). The cyclopropane methylene protons will appear as two distinct multiplets (0.8–1.4 ppm) due to the diastereotopic environment created by the chiral center (if chiral) or the rigid ring.

Protocol B: Suzuki-Miyaura Diversification (Library Generation)

Objective: Functionalize the 4-bromo position to probe the hydrophobic pocket (Pocket B) of IDO1.

Reagents:

  • Amide Intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (various) (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with the Amide Intermediate, Aryl Boronic Acid, and Pd catalyst. Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and the K2CO3 solution via syringe.

  • Reaction: Heat to 90°C for 2 hours (or 100°C for 30 mins in a microwave reactor).

  • Scavenging: Filter through a Celite pad to remove Pd black.

  • Isolation: Concentrate filtrate and purify via preparative HPLC.

Comparative Analysis of Coupling Reagents

The following table summarizes optimization data for coupling carboxylic acids to 1-arylcyclopropan-1-amines.

Coupling ReagentReaction TimeYield (%)Notes
EDC / HOBt 24 Hours35-45%Incomplete conversion due to steric hindrance.
T3P (Propylphosphonic anhydride) 12 Hours60-70%Good, but requires high base load.
HATU 4-6 Hours 85-92% Recommended. Best balance of speed/yield.
Acid Chloride (SOCl2 gen.) 1 Hour90-95%High yield but incompatible with acid-sensitive groups.

Quality Control & Handling

  • Storage: The hydrochloride salt is hygroscopic. Store at 2-8°C in a desiccator.

  • Safety: Cyclopropylamines can act as mechanism-based inhibitors (suicide substrates) for monoamine oxidases (MAO). Handle with appropriate PPE to avoid inhalation.

  • Analytical Signature:

    • Mass Spec: The bromine isotope pattern (1:1 ratio of 79Br/81Br) is a diagnostic handle in the intermediate. This pattern disappears after the Suzuki coupling, confirming successful transformation.

References

  • Synthesis of Cyclopropylamines: Kulinkovich, O. G., & de Meijere, A. (2000). 1,1-Disubstituted Cyclopropylamines via the Kulinkovich Reaction. Chemical Reviews. Link

  • IDO1 Inhibitor Design: Yue, E. W., et al. (2009). Discovery of Indoleamine 2,3-Dioxygenase Inhibitors. Journal of Medicinal Chemistry. Link

  • Steric Coupling Protocols: Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Suzuki Coupling on Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. Link

Sources

cell-based assays involving 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Evaluation of the 1-(4-Bromophenyl)cyclopropan-1-amine Scaffold in Epigenetic and Metabolic Assays

Introduction & Mechanistic Rationale

The compound 1-(4-Bromophenyl)cyclopropan-1-amine represents a privileged chemical scaffold within the phenylcyclopropylamine (PCPA) class. While structurally distinct from the classic trans-2-phenylcyclopropylamine (tranylcypromine), this gem-disubstituted cyclopropane serves as a critical pharmacophore for targeting Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases.

Primary Biological Targets:

  • LSD1 (KDM1A): Lysine-specific demethylase 1, a key epigenetic regulator in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

  • MAO-A/B: Monoamine Oxidases, metabolic enzymes involved in neurotransmitter degradation.

Mechanism of Action: This compound acts as a mechanism-based inactivator (suicide substrate) . The cyclopropane ring undergoes single-electron transfer (SET) oxidation by the enzyme's FAD cofactor, leading to ring opening and the formation of a covalent N5-flavin adduct. This irreversibly disables the enzyme.[1][2] The 4-bromine substituent provides a versatile handle for Structure-Activity Relationship (SAR) expansion via Suzuki-Miyaura coupling, allowing researchers to optimize potency and selectivity between LSD1 and MAO isoforms.

Compound Preparation & Handling

  • Solubility: The hydrochloride salt is highly soluble in water and DMSO.

  • Stock Solution: Prepare a 10 mM stock in sterile DMSO.

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the cyclopropylamine.

  • Stability: Stable in culture media (RPMI-1640 + 10% FBS) for >24 hours at 37°C.

Protocol A: Cell-Based LSD1 Target Engagement (H3K4me2 Accumulation)

Objective: To quantify the inhibition of LSD1 activity in MV4-11 (AML) cells by measuring the accumulation of its substrate, dimethylated Histone H3 Lysine 4 (H3K4me2).

Materials:

  • Cell Line: MV4-11 (ATCC® CRL-9591™)

  • Reagents: Histone Extraction Kit (Abcam/Epigentek), Anti-H3K4me2 antibody (Cell Signaling #9725), Anti-Total H3 antibody (Loading Control).

  • Controls: Tranylcypromine (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology:

  • Seeding: Seed MV4-11 cells at a density of

    
     cells/mL in 6-well plates (2 mL/well).
    
  • Treatment:

    • Treat cells with the test compound at graded concentrations (e.g., 0.1, 1, 10, 50 µM).

    • Include a Vehicle Control (0.1% DMSO) and Positive Control (Tranylcypromine, 10 µM).

    • Incubation: Incubate for 24 to 48 hours . Note: LSD1 inhibition requires time to alter the bulk histone methylation landscape.

  • Harvesting:

    • Collect cells by centrifugation (300 x g, 5 min).

    • Wash once with ice-cold PBS.

  • Histone Extraction:

    • Resuspend pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).

    • Incubate on ice for 10 min with gentle stirring.

    • Centrifuge at 6,500 x g for 10 min at 4°C to pellet nuclei.

    • Discard supernatant. Resuspend nuclei in 0.2 N HCl and incubate overnight at 4°C to solubilize histones.

  • Western Blot Analysis:

    • Neutralize acid extracts with NaOH.

    • Run SDS-PAGE (15% gel) and transfer to PVDF membrane.

    • Probe with Anti-H3K4me2 (1:1000) and Anti-Total H3 (1:2000).

  • Data Analysis:

    • Normalize H3K4me2 signal to Total H3.

    • Calculate fold-change relative to DMSO control.

Expected Results: Effective inhibition of LSD1 will result in a dose-dependent increase in H3K4me2 levels, as the enzyme can no longer demethylate this mark.

Protocol B: Functional Differentiation Assay (FACS for CD11b)

Objective: To confirm that LSD1 inhibition translates to a phenotypic therapeutic effect (myeloid differentiation).

Workflow Visualization:

G Compound 1-(4-Br-Ph)-CPA CellEntry Cell Entry (MV4-11) Compound->CellEntry LSD1_Bind LSD1 Irreversible Binding CellEntry->LSD1_Bind Chromatin H3K4me2 Accumulation LSD1_Bind->Chromatin Inhibition GeneExp Myeloid Gene Activation Chromatin->GeneExp Enhancer Activation Phenotype Differentiation (CD11b+) GeneExp->Phenotype

Caption: Mechanistic pathway from compound entry to phenotypic differentiation in AML cells.

Methodology:

  • Treatment: Treat MV4-11 cells with the test compound (IC50 derived from Protocol A) for 72 to 96 hours . Long-term exposure is required for differentiation markers to manifest.

  • Staining:

    • Harvest

      
       cells. Wash with FACS buffer (PBS + 2% FBS).
      
    • Incubate with PE-conjugated anti-human CD11b antibody (BioLegend) for 30 min on ice in the dark.

    • Stain with Propidium Iodide (PI) or DAPI to exclude dead cells.

  • Flow Cytometry:

    • Acquire data on a flow cytometer (e.g., BD FACSCanto).

    • Gate on live (PI-negative) single cells.

  • Quantification:

    • Measure the Mean Fluorescence Intensity (MFI) of CD11b.

    • Calculate the % CD11b-positive population compared to isotype control.

Protocol C: Selectivity Counter-Screen (MAO-B Inhibition)

Objective: To determine if the scaffold is selective for LSD1 or retains off-target activity against Monoamine Oxidase B (MAO-B), a common liability of PCPA derivatives.

Assay Format: Fluorometric Amplex Red Assay.

ParameterCondition
Enzyme Source Human Recombinant MAO-B (Sigma/Corning)
Substrate Tyramine or Benzylamine
Detection Amplex Red + Horseradish Peroxidase (HRP)
Pre-incubation Essential (30 mins at 37°C) to allow covalent adduct formation

Procedure:

  • Dilute compound in Reaction Buffer (0.05 M Sodium Phosphate, pH 7.4).

  • Incubate compound with 1 U/mL MAO-B enzyme for 30 minutes at 37°C.

  • Add Master Mix containing:

    • 200 µM Amplex Red

    • 1 U/mL HRP

    • 1 mM Tyramine substrate

  • Measure fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

  • Interpretation: If the 4-bromo derivative shows high potency (nM range) against MAO-B, it may require structural modification (e.g., substitution at the 4-position) to shift selectivity toward LSD1.

References

  • Yang, M., et al. (2007). "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine."[3] Biochemistry, 46(27), 8058–8069. Link

  • Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell, 33(4), 495-511. Link

  • Mimasu, S., et al. (2010). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1." Biochemistry, 49(26), 5494–5503. Link

  • Lynch, J. T., et al. (2012). "LSD1 inhibition: a therapeutic strategy in cancer?" Expert Opinion on Therapeutic Targets, 16(12), 1239-1249. Link

Sources

Technical Application Note: Storage & Handling of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 952289-92-8) is a specialized building block frequently employed in medicinal chemistry as a conformationally restricted bioisostere of phenethylamine. While the cyclopropane ring introduces unique steric constraints useful for structure-activity relationship (SAR) studies, the compound exhibits specific stability challenges—primarily hygroscopicity due to its hydrochloride salt form and potential oxidative sensitivity of the amine if the salt dissociates.

This guide outlines a rigorous, self-validating protocol for the long-term preservation of this compound, prioritizing the prevention of deliquescence (absorption of moisture until dissolution) and hydrolysis.

Physicochemical Profile
PropertyDetail
Chemical Name This compound
CAS Number 952289-92-8
Molecular Formula C9H11BrClN
Molecular Weight 248.55 g/mol
Physical State White to off-white solid powder
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
Key Sensitivities Hygroscopic , Light-sensitive, Air-sensitive (slow oxidation)

Mechanism of Degradation

To implement effective storage, one must understand the "Failure Modes" of the molecule.

  • Hygroscopic Collapse: As a primary amine hydrochloride, the lattice energy is high, but the chloride ion is prone to hydrogen bonding with atmospheric water. Moisture absorption leads to "caking," altering the effective molecular weight (weighing errors) and potentially facilitating hydrolysis of the strained cyclopropane ring under acidic aqueous conditions.

  • Amine Oxidation: While the HCl salt protects the nitrogen lone pair, trace moisture can lead to partial dissociation. The resulting free amine is susceptible to N-oxidation or carbamate formation (reacting with atmospheric CO₂).

  • Cyclopropane Strain: The 1,1-disubstituted cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While kinetically stable, exposure to strong Lewis acids or extreme heat in the presence of moisture can trigger ring-opening decomposition.

Figure 1: Degradation Logic & Prevention Strategy

StorageLogic Compound 1-(4-Bromophenyl) cyclopropan-1-amine HCl Hydrolysis Deliquescence & Hydrolysis Compound->Hydrolysis + Moisture Oxidation N-Oxidation / Carbamate Formation Compound->Oxidation + Air Moisture Atmospheric Moisture Moisture->Hydrolysis Oxygen Oxygen & CO2 Oxygen->Oxidation Storage Protocol: Desiccated + Cold + Inert Storage->Moisture Blocks Storage->Oxygen Blocks Stable Long-Term Stability Storage->Stable Ensures

Caption: Causal relationship between environmental factors and chemical degradation, mitigated by the storage protocol.

Recommended Storage Protocols

Protocol A: Long-Term Storage (>1 Month)

Objective: Halt kinetic degradation pathways and prevent moisture ingress.

  • Primary Container: Use an amber glass vial with a Teflon-lined screw cap. The amber glass filters UV light; the Teflon liner prevents leaching and ensures a tight seal.

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen gas before sealing. Argon is preferred as it is heavier than air and forms a more effective "blanket" over the solid.

  • Secondary Containment: Place the sealed vial inside a desiccator or a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

  • Temperature: Store at -20°C .

    • Note: While some suppliers list 2-8°C, -20°C is superior for preventing slow chemical evolution in brominated compounds.

Protocol B: Handling & Reconstitution (The "Soda Can" Rule)

Critical Failure Point: The most common cause of degradation is opening a cold vial in a warm room. This causes immediate condensation of atmospheric water onto the hygroscopic salt.

Step-by-Step Workflow:

  • Retrieval: Remove the vial from the freezer (-20°C).

  • Equilibration: Place the vial in a desiccator at Room Temperature (20-25°C).

  • Wait Time: Allow 30–45 minutes for the vial to reach ambient temperature.

    • Visual Check: Ensure no condensation is visible on the outside of the glass before opening.

  • Dispensing: Open the vial, weigh the required amount rapidly, and immediately purge the headspace with inert gas (Nitrogen/Argon).

  • Resealing: Tighten the cap firmly (consider using Parafilm for extra sealing) and return to storage immediately.

Figure 2: The Handling Cycle

HandlingCycle Start Remove from -20°C Equilibrate CRITICAL STEP: Equilibrate to RT (30-45 min) (Prevents Condensation) Start->Equilibrate Open Open & Weigh (Minimize Air Exposure) Equilibrate->Open Purge Purge Headspace (Argon/N2) Open->Purge Seal Reseal & Parafilm Purge->Seal Return Return to -20°C Seal->Return Return->Start Next Use

Caption: The "Thaw-Use-Reseal" cycle emphasizing the critical equilibration step to prevent moisture contamination.

Quality Control & Troubleshooting

If the compound has been stored for >6 months or handled improperly, validate purity before use in critical assays.

QC Parameters Table
Test MethodExpected ResultWarning Sign (Degradation)
Visual Inspection Free-flowing white powder.Yellowing, clumping, or "sticky" texture (indicates hydrolysis/moisture).
¹H-NMR (DMSO-d₆) Sharp peaks. Cyclopropyl protons (0.8–1.5 ppm). Aromatic protons (7.0–7.6 ppm).Broadening of exchangeable protons (NH₂/HCl). Appearance of extra peaks near 3-4 ppm (ring opening).
LC-MS Single peak, [M+H]⁺ = ~212/214 (Br isotope pattern).Presence of [M+18] (Hydrolysis) or [M+16] (N-oxide).
Solubility Test Clear solution in DMSO/Water.Turbidity or particulate matter.
Troubleshooting Guide
  • Problem: The powder has turned into a gum/oil.

    • Cause: Extreme moisture absorption (deliquescence).

    • Solution: Attempt to recrystallize using Isopropanol/Diethyl Ether. If unsuccessful, the material is likely compromised and should be discarded.

  • Problem: Molar yield in reactions is consistently low.

    • Cause: You are weighing water weight. The HCl salt has absorbed water, so 10mg of powder is only ~8mg of compound.

    • Solution: Dry the compound in a vacuum oven at 40°C over P₂O₅ for 4 hours, then re-weigh.

References

  • Achmem. (n.d.). 1-(4-Bromophenyl)cyclopropanamine hydrochloride Safety Data Sheet & Properties. Retrieved from

  • BLD Pharm. (n.d.). (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride Storage Conditions. Retrieved from

  • TCI Chemicals. (n.d.). 1-Phenylcyclopropan-1-amine Hydrochloride Handling Guide. Retrieved from

  • Fisher Scientific. (n.d.). General Handling of Hygroscopic Amine Salts. Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6419961. Retrieved from

(Note: While specific CAS 952289-92-8 refers to the 1,1-substituted isomer, storage protocols are derived from the consensus data for the class of phenylcyclopropylamine hydrochlorides found in References 1, 2, and 3.)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclopropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide addresses the synthesis of 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride , a privileged scaffold in medicinal chemistry often serving as a precursor for serotonin-norepinephrine reuptake inhibitors (SNRIs).

While traditional routes involve multi-step dialkylation of benzyl nitriles or Hofmann rearrangements, this guide focuses on the Kulinkovich-Szymoniak reaction . This titanium-mediated transformation converts nitriles directly into primary cyclopropylamines in a single pot. It is the "Golden Path" for this substrate because it preserves the sensitive aryl bromide moiety while building the strained ring.

Key Reaction Pathway

The transformation relies on the in situ generation of a titanacyclopropane species from ethylmagnesium bromide (EtMgBr) and titanium(IV) isopropoxide (Ti(OiPr)₄), which acts as a 1,2-dicarbanion equivalent.[1]

The "Golden Path" Protocol (Optimized)

Objective: Synthesis of 1-(4-Bromophenyl)cyclopropan-1-amine (Free Base) followed by HCl salt formation. Scale: 10 mmol (adaptable).

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Parameter
4-Bromobenzonitrile 1.0Limiting ReagentMust be dry (azeotrope w/ toluene if unsure).
EtMgBr (3.0M in Et₂O) 2.2 - 2.5Nucleophile/ReductantTiter must be verified. Old Grignard = Low Yield.
Ti(OiPr)₄ 1.1Stoichiometric ReagentFreshly distilled or clear/colorless. Yellow = partially hydrolyzed.
BF₃·OEt₂ 2.0Lewis Acid PromoterEssential for imine formation/ring closure.
Et₂O / THF SolventSolventAnhydrous.[2] THF increases Ti-complex stability but Et₂O eases workup.
Step-by-Step Methodology
Phase 1: The Titanacycle Formation & Addition
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Equip with a pressure-equalizing addition funnel and internal thermometer.

  • Solvation: Dissolve 4-Bromobenzonitrile (1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) in anhydrous Et₂O (0.15 M concentration).

  • Cooling: Cool the mixture to -78°C .

    • Expert Insight: While the reaction can run at higher temperatures, -78°C is strictly required here to prevent Magnesium-Halogen exchange on the aryl bromide.

  • Addition: Add EtMgBr (2.5 equiv) dropwise over 60 minutes.

    • Visual Cue: Solution will turn from colorless to dark brown/black (formation of the active low-valent Ti species).

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Stir at 0°C for 30 mins.

Phase 2: Lewis Acid Promoted Ring Closure
  • Lewis Acid: Add BF₃·OEt₂ (2.0 equiv) dropwise at 0°C.

  • Ambient Stir: Warm to Room Temperature (RT) and stir for 12 hours.

Phase 3: Quench & Workup (The "Titanium Emulsion" Protocol)
  • Quench: Cool to 0°C. Add 10% aqueous NaOH (or Rochelle's Salt solution) slowly.

  • Extraction: Extract with Et₂O (3x).

  • Purification: The free amine is an oil. Purify via Acid-Base extraction (Extract into 1M HCl, wash organics, basify aqueous layer with 2M NaOH, extract back into Et₂O) or Flash Chromatography (DCM/MeOH/NH₃).

Process Logic & Troubleshooting Map

The following diagram illustrates the decision-making process during the synthesis.

G Start Start: 4-Bromobenzonitrile Reagents Add Ti(OiPr)4 + EtMgBr (-78°C) Start->Reagents ColorCheck Did solution turn Black/Brown? Reagents->ColorCheck BF3Step Add BF3·OEt2 (0°C) ColorCheck->BF3Step Yes Issue_Moisture Issue: Wet Reagents Action: Abort & Dry Solvents ColorCheck->Issue_Moisture No (Cloudy/White) Issue_Grignard Issue: Dead Grignard Action: Titrate EtMgBr ColorCheck->Issue_Grignard No (No Color Change) Workup Quench (NaOH or Rochelle's) BF3Step->Workup Emulsion Emulsion Formed? Workup->Emulsion Fix_Emulsion Add NaF or Rochelle's Salt Stir 12h Emulsion->Fix_Emulsion Yes Product Free Amine Isolated Emulsion->Product No Fix_Emulsion->Product SaltForm HCl Salt Formation Product->SaltForm

Caption: Workflow logic for the Kulinkovich-Szymoniak synthesis of cyclopropylamines, highlighting critical failure points (color change, emulsions).

Troubleshooting Center (FAQs)

Category A: Reaction Initiation & Yield[3][4][5]

Q: The reaction mixture remained yellow/turbid after adding Grignard. Yield was <10%. What happened? A: This indicates the active Titanacyclopropane species did not form.

  • Cause 1: Moisture. Ti(OiPr)₄ hydrolyzes instantly with trace water. Ensure reagents are dry.

  • Cause 2: "Dead" Grignard. EtMgBr acts as the reductant. If the titer is low, Ti(IV) is not reduced to Ti(II).

  • Fix: Titrate your Grignard reagent using salicylaldehyde phenylhydrazone or 1,10-phenanthroline before use.

Q: I see a significant amount of de-brominated product (1-phenylcyclopropan-1-amine). A: You have triggered Magnesium-Halogen exchange.

  • Mechanism: At higher temperatures, EtMgBr attacks the Ar-Br bond.

  • Fix: Strictly maintain -78°C during the Grignard addition. Do not allow the reaction to warm above 0°C until the BF₃·OEt₂ addition is complete.

Category B: Workup Nightmares (Titanium Emulsions)

Q: Upon quenching, the flask is full of a thick, white/grey slime. Layers won't separate. A: This is the infamous "Titanium Emulsion" caused by hydrated titanium oxides.

  • Solution 1 (The Patient Method): Add saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously for 12 hours. The tartrate chelates Titanium, turning the aqueous layer clear blue/orange and breaking the emulsion.

  • Solution 2 (The Fast Method): Add Sodium Fluoride (NaF) and a small amount of water. This forms insoluble TiF₄ solids which can be filtered off through Celite. Warning: HF generation risk; ensure pH is neutral/basic.

Protocol: Salt Formation (The Hydrochloride)

The Kulinkovich reaction yields the free amine . To generate the stable Hydrochloride salt , follow this anhydrous precipitation method to avoid hygroscopic gums.

  • Dissolution: Dissolve the purified free amine oil (1.0 g) in anhydrous Diethyl Ether (10 mL).

  • Acidification: Cool to 0°C. Add 2.0 M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

    • Stoichiometry: Add 1.1 equivalents of HCl.

  • Precipitation: A white solid should precipitate immediately.

  • Aging: Stir at 0°C for 30 minutes to ensure polymorph consistency.

  • Isolation: Filter the solid under Argon (to prevent moisture absorption). Wash with cold anhydrous ether.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Data Specification for Validation:

  • Appearance: White crystalline solid.

  • ¹H NMR (D₂O): Look for the cyclopropane protons (multiplets at ~1.2-1.4 ppm) and the downfield shift of the ammonium protons.

  • Solubility: Soluble in water, MeOH; insoluble in Et₂O, Hexanes.

References

  • Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793.

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionoid Titanium Intermediates from Monocarbanionoid Organometallics: Application to Selective C-C Bond Formations. Chemical Reviews, 100(8), 2789–2834.

  • Chaplinski, V., & de Meijere, A. (1996). A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides. Angewandte Chemie International Edition, 35(4), 413–414.

  • Frontier, A. (2023). Workup Troubleshooting: Titanium Byproducts. University of Rochester Not Voodoo Guide.

Sources

improving the yield of 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Chemical Process Development Subject: Yield Optimization & Troubleshooting Guide for 1-(4-Bromophenyl)cyclopropan-1-amine HCl

Introduction: Defining the Challenge

The synthesis of 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride presents a unique set of challenges due to the strain of the cyclopropane ring and the potential lability of the aryl-bromide bond under metal-mediated conditions.[1]

This guide focuses on the two most prevalent synthetic routes:

  • The Kulinkovich-Szymoniak Reaction (Titanium-Mediated): The modern, "one-pot" transformation of nitriles to cyclopropylamines.[1][2] High efficiency but moisture-sensitive.[1][2]

  • The Nitrile Dialkylation & Rearrangement (Classic Route): A robust, multi-step sequence avoiding organometallics.[2]

Module 1: The Kulinkovich-Szymoniak Protocol (High-Yield Route)[1]

This is the preferred method for high-throughput synthesis, converting 4-bromobenzonitrile directly to the primary amine.[1][2]

The Mechanism & Workflow

The reaction relies on the formation of a titanacyclopropane intermediate from ethylmagnesium bromide (EtMgBr) and Titanium(IV) isopropoxide.[2][3] This species acts as a "1,2-dicarbanion equivalent" that attacks the nitrile.[1][2]

Critical Insight: Unlike the standard Kulinkovich reaction (esters


 cyclopropanols), the nitrile variation requires  a Lewis acid (typically 

) to facilitate the ring closure and release the amine from the stable azatitanacyclopentene intermediate.[2]

KulinkovichSzymoniak Start 4-Bromobenzonitrile Titanacycle Titanacyclopropane Intermediate Start->Titanacycle Ligand Exchange Reagents EtMgBr (2.2 eq) + Ti(OiPr)4 (1.1 eq) Solvent: Et2O or THF Reagents->Titanacycle Azatitanacycle Azatitanacyclopentene (Stable Intermediate) Titanacycle->Azatitanacycle Nitrile Insertion LewisAcid Add BF3·OEt2 (Essential for Ring Closure) Azatitanacycle->LewisAcid Activation Quench Acidic Quench (HCl/H2O) LewisAcid->Quench Deprotection Product 1-(4-Bromophenyl) cyclopropan-1-amine Quench->Product

Figure 1: The Kulinkovich-Szymoniak reaction pathway requiring Lewis acid activation.[1][2]

Optimized Protocol
  • Substrate: 4-Bromobenzonitrile (1.0 eq)

  • Reagents: EtMgBr (2.2–2.5 eq, 3.0 M in Et2O), Ti(OiPr)4 (1.1 eq), BF3[1][2]·OEt2 (2.0 eq).[2]

  • Solvent: Anhydrous THF or Et2O (0.1 M concentration).

Step-by-Step:

  • Cool a solution of 4-bromobenzonitrile and Ti(OiPr)4 in THF to -78°C .

  • Add EtMgBr dropwise over 30-60 mins. Note: The solution will turn dark brown/black.

  • Warm to 0°C and stir for 1 hour (formation of azatitanacycle).

  • Add BF3[2]·OEt2 dropwise at 0°C. Stir for 1 hour at RT.

  • Quench: Carefully add 1M NaOH or 10% HCl. (See Troubleshooting for emulsion control).

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Low Yield (<30%) Old Grignard ReagentTitrate EtMgBr before use.[1][2] If concentration is <80% of label, discard.
No Reaction Moisture in Ti(OiPr)4Ti(OiPr)4 is hygroscopic.[2] Use a fresh bottle or distill under vacuum.[2]
Debromination High Temp / Li-Halogen ExchangeEnsure temperature stays < -10°C during Grignard addition. Do not use organolithiums.[1][2]
Incomplete Conversion Missing Lewis AcidDid you skip BF3·OEt2? The reaction stalls at the imine-titanium complex without it.[1][2]
Sticky Emulsion Improper QuenchUse the Fieser method : Add

mL water,

mL 15% NaOH,

mL water.[1][2] Filter precipitate.[2]

Module 2: The Nitrile Dialkylation Route (Robust Alternative)

If the Titanium route fails due to reagent quality, this classic phase-transfer catalysis (PTC) method is the "workhorse" alternative.[1][2]

The Workflow
  • Alkylation: 4-Bromophenylacetonitrile + 1,2-dibromoethane

    
     Cyclopropanecarbonitrile.[1][2]
    
  • Hydrolysis: Nitrile

    
     Amide/Acid.[2]
    
  • Hofmann Rearrangement: Amide

    
     Primary Amine.[1][2]
    
Critical Control Points
  • Mono- vs. Dialkylation: To force cyclization over polymerization, use 1,2-dibromoethane in excess (1.5–2.0 eq) and high stirring speeds (>800 rpm) to maximize the PTC interface.[1][2]

  • Exotherm Management: The deprotonation of the benzylic position is exothermic.[1][2] Add the base slowly.[2][4]

Protocol Summary (Step 1): Mix 4-bromophenylacetonitrile (1 eq), 1,2-dibromoethane (2 eq), and TEBA (1 mol%) in Toluene. Add 50% NaOH dropwise at <15°C. Heat to 50°C for 4 hours.

Module 3: Salt Formation & Purification

Users often report the hydrochloride salt as "oily" or "hygroscopic."[2] This is usually due to excess acid or trapped solvent.[1][2]

Procedure for Crystalline HCl Salt:

  • Dissolve the free amine in dry diethyl ether or MTBE .[2]

  • Cool to 0°C.

  • Add 2M HCl in diethyl ether (0.95 eq—slightly sub-stoichiometric to avoid excess acid).

  • Do not use aqueous HCl.

  • If a gum forms, decant the ether, add fresh ether, and sonicate. Trituration with hexanes often induces crystallization.[2]

Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues immediately.

Troubleshooting Start Yield Issue Detected CheckSM Is Starting Material (Nitrile) Consumed? Start->CheckSM YesConsumed Yes, Consumed CheckSM->YesConsumed NoConsumed No, SM Remains CheckSM->NoConsumed CheckImpurity Check Impurity Profile YesConsumed->CheckImpurity CheckReagents Check EtMgBr Titer & Ti(OiPr)4 Quality NoConsumed->CheckReagents Debrominated Debrominated Product? (Ar-H instead of Ar-Br) CheckImpurity->Debrominated Temp too high Polymer Polymer/Oligomers? CheckImpurity->Polymer Conc. too high StuckImine Intermediate Imine? CheckImpurity->StuckImine No BF3 added

Figure 2: Diagnostic logic for yield optimization.

References

  • Bertus, P., & Szymoniak, J. (2001).[1][2] New and easy route to primary cyclopropylamines from nitriles.[2] Chemical Communications, (18), 1792–1793.[1][2]

  • Kulinkovich, O. G. (2003).[2] Alkylation of Carboxylic Acid Derivatives with Dialkoxytitanacyclopropane Reagents. Chemical Reviews, 103(7), 2597–2632.[1][2] [2]

  • Laroche, C., et al. (2013).[1][2] Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives. World Intellectual Property Organization, WO 2013/144295.[1][2][5] (Demonstrates industrial application of the cyclopropylamine scaffold).

  • De Meijere, A., et al. (2003).[1][2] Preparation of Cyclopropylamines from Nitriles.[1][2][6] Organic Syntheses, 80, 111.[1][2][7] (General methodology for Titanium-mediated cyclopropanation). [2]

Sources

purification techniques for 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

Executive Summary & Compound Profile

Welcome to the technical support hub for This compound . As a primary amine attached to a strained cyclopropane ring, this compound presents unique purification challenges compared to standard benzylic amines.

  • Chemical Nature: 1-Arylcyclopropylamines are often synthesized via the Kulinkovich-Szymoniak reaction (from nitriles) or Curtius rearrangement .

  • Critical Stability Note: The cyclopropane ring is generally stable, but the free base is prone to oxidation and carbamate formation (CO₂ absorption). The hydrochloride salt is the preferred storage form but can be hygroscopic.

  • Common Pain Points: "Oiling out" during salt formation, persistent yellow discoloration (often Titanium residues), and difficulty removing unreacted nitrile precursors.

Troubleshooting Guide (Q&A Format)

Q1: "My product is 'oiling out' instead of crystallizing upon HCl addition. How do I fix this sticky gum?"

Diagnosis: This is the most frequent issue with amine hydrochlorides. It usually stems from residual water (lowering the glass transition temperature) or solvent mixtures where the salt is sparingly soluble in both phases (liquid-liquid phase separation).

Technical Solution:

  • Dehydration: If you used aqueous HCl, you introduced water.[1] Switch to anhydrous HCl in Dioxane (4M) or HCl in Ethanol .

  • Trituration:

    • Decant the supernatant solvent from the oil.

    • Add dry Diethyl Ether (Et₂O) or MTBE .

    • Sonicate vigorously for 10-15 minutes. The mechanical energy often induces nucleation, turning the oil into a white powder.

  • Seed Crystals: If you have a previous batch, add a micro-spatula of solid to the oil/solvent interface.

Q2: "The salt has a persistent yellow/brown tint even after washing. Is it pure?"

Diagnosis: If synthesized via the Kulinkovich-Szymoniak route, this color is likely Titanium (IV) residues or oxidative coupling byproducts (azo/diazo species).

Technical Solution:

  • Chelating Wash (Crucial Step): Before salt formation, the free base solution (in EtOAc or Et₂O) must be washed with 1M NaOH saturated with EDTA or a Rochelle Salt (Sodium Potassium Tartrate) solution. This complexes residual metal ions.

  • Activated Carbon: If the salt is already formed:

    • Dissolve the salt in hot Methanol (MeOH) .

    • Add activated carbon (5 wt%). Stir at 50°C for 30 mins.

    • Filter hot through Celite.

    • Concentrate and recrystallize.[2]

Q3: "I see an impurity at ~5-10% that co-crystallizes. What is it?"

Diagnosis:

  • Impurity A (Starting Material): 4-Bromobenzonitrile (if unreacted). It is non-basic.

  • Impurity B (Ring Opening): 1-(4-Bromophenyl)propan-1-amine (linear chain). This occurs if the reaction temperature spiked or during harsh acidic workup.

Technical Solution:

  • Acid-Base Extraction:

    • Dissolve the impure salt in water.

    • Wash with Et₂O (removes Impurity A - Nitrile).

    • Basify aqueous layer to pH >12 with NaOH.

    • Extract amine into EtOAc.

    • Reform salt.[1]

  • Recrystallization: The cyclopropyl amine salt is typically less soluble in Isopropanol (IPA) than the linear amine impurity. See Protocol B.

Experimental Protocols

Protocol A: Controlled Salt Formation (Anti-Oil Procedure)

Use this for converting the crude free base oil to a solid salt.

StepActionCritical Parameter
1 Dissolve Free BaseDilute 1g of amine in 5 mL dry EtOAc .
2 Acid AdditionAdd HCl in Dioxane (4M) dropwise at 0°C .
3 StoichiometryStop at 1.1 equivalents . Check pH (wet paper); target pH 2-3.
4 PrecipitationIf solid forms, stir 30 min. If oil forms, add 10 mL Et₂O and sonicate.
5 IsolationFilter under N₂. Wash with cold Et₂O. Dry in vacuum oven at 40°C.
Protocol B: Recrystallization Solvent Screening

Use this if the initial salt purity is <98%.

  • Test Solvent: Boiling Isopropanol (IPA) or Ethanol/Et₂O (1:3) .

  • Procedure:

    • Dissolve 1g of salt in minimum boiling IPA (~3-5 mL).

    • If insoluble particulates remain, hot filter.

    • Allow to cool slowly to Room Temp (2 hrs), then 4°C (overnight).

    • Note: If no crystals form, add Et₂O dropwise to the cold solution until turbidity persists.

Visualizations

Figure 1: Troubleshooting "Oiling Out" Workflow

A logic flow to handle the common issue of amine salts forming gums instead of crystals.

G Start Problem: Salt Oils Out CheckSolvent Check Solvent System Start->CheckSolvent IsWater Is Water Present? CheckSolvent->IsWater Dehydrate Azeotrope with Toluene or Redissolve in Dry Solvent IsWater->Dehydrate Yes Trituration Add Et2O/Hexane & Sonicate IsWater->Trituration No (Dry) Dehydrate->Trituration Seed Add Seed Crystal Trituration->Seed Still Oily? Success White Crystalline Solid Trituration->Success Solidifies Seed->Success

Caption: Decision tree for resolving "oiling out" phenomena during amine salt formation.

Figure 2: Purification Logic Flow (Kulinkovich Route)

The complete pathway from crude reaction mixture to pharmaceutical-grade salt.

Purification Crude Crude Reaction Mix (Ti residues, Nitrile) Workup Acid/Base Extraction (Remove Neutral Nitrile) Crude->Workup Chelation Rochelle Salt Wash (Remove Ti) Workup->Chelation FreeBase Pure Free Base (Oil) Chelation->FreeBase SaltForm Salt Formation (HCl/Dioxane) FreeBase->SaltForm Recryst Recrystallization (IPA or EtOH/Et2O) SaltForm->Recryst If Purity <98% Final Pure Product (>99% HPLC) SaltForm->Final If Purity >98% Recryst->Final

Caption: Integrated purification workflow targeting specific impurities (Titanium, Nitrile) and salt crystallization.

References

  • Kulinkovich-Szymoniak Reaction Overview

    • Title: Preparation of Primary Cyclopropylamines from Nitriles[3][4][5]

    • Source: Organic Syntheses / Organic Chemistry Portal
    • URL:[Link]

  • General Amine Salt Purific

    • Title: Isolation of primary amines as HCl salt problem (Discussion on "Oiling Out")
    • Source: ScienceMadness / ResearchG
    • URL:[Link]

  • Specific Cyclopropylamine Synthesis D

    • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride[6]

    • Source: N
    • URL:[Link]

  • Recrystallization of Aryl Amines Title: Application Notes for Recrystallization of 1-Aryl-amines Source: BenchChem Protocols

Sources

common impurities in 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Synthesis & Impurity Profiling

Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride . This motif is a critical pharmacophore, often serving as a bioisostere for rigidified neurotransmitters or as a scaffold in LSD1 and IDO1 inhibitors.

Synthesizing geminal disubstituted cyclopropylamines carrying aryl halides (like the 4-bromo group) presents a unique "chemical conflict":

  • The Cyclopropane Strain: Requires high energy or specific organometallics to close the ring.

  • The Aryl Halide Fragility: The 4-bromo moiety is susceptible to halogen-metal exchange (Lithium/Magnesium) or palladium-catalyzed oxidative addition, leading to des-bromo impurities that are chemically similar and difficult to separate.

This guide covers the two dominant synthetic routes: the Kulinkovich-Szymoniak (Titanium-mediated) reaction and the Classical Dialkylation/Hofmann sequence.

Module 1: The Kulinkovich-Szymoniak Route (Titanium-Mediated)

User Scenario: You are reacting 4-bromobenzonitrile with EtMgBr and Ti(OiPr)₄. Primary Issue: Presence of des-bromo species (M-78/80 mass shift) or low yield with open-chain byproducts.

Root Cause Analysis: The Impurity Landscape

The Kulinkovich-Szymoniak reaction proceeds via a titanacyclopropane intermediate. The presence of the 4-bromo group introduces a competing pathway: Halogen-Metal Exchange .

Critical Impurity 1: The Des-Bromo Analog (Impurity A)
  • Identity: 1-Phenylcyclopropan-1-amine.

  • Origin: If the reaction temperature exceeds -40°C during Grignard addition, EtMgBr can attack the Ar-Br bond instead of the nitrile/titanium complex. This generates a Grignard intermediate that protonates upon quenching.

  • Detection: LCMS shows mass [M+H]⁺ = 134.1 (loss of Br pattern).

Critical Impurity 2: The Linear Ketone (Impurity B)
  • Identity: 1-(4-Bromophenyl)propan-1-one (Propiophenone derivative).

  • Origin: Incomplete ring closure. If the Lewis acid (often BF₃·OEt₂ or excess Grignard) does not sufficiently activate the titanacycle for ring contraction, the intermediate hydrolyzes to the ketone upon aqueous workup.

Visualizing the Pathway (Graphviz)

KulinkovichImpurities Start 4-Bromobenzonitrile EtMgBr EtMgBr / Ti(OiPr)4 Start->EtMgBr Titanacycle Titanacyclopropane Intermediate EtMgBr->Titanacycle < -40°C ImpurityA Impurity A: Des-Bromo Analog (Halogen Exchange) EtMgBr->ImpurityA > -20°C (Br-Mg Exchange) Product Target Cyclopropylamine Titanacycle->Product Ring Closure (Lewis Acid) ImpurityB Impurity B: Linear Ketone (Hydrolysis) Titanacycle->ImpurityB Quench w/o Closure

Figure 1: Divergent pathways in Titanium-mediated synthesis showing thermal sensitivity of the Aryl-Bromide bond.

Troubleshooting Guide: Kulinkovich Route
ObservationLikely CauseCorrective Action
High Des-Bromo (Impurity A) Reaction temp > -30°C during Grignard addition.Strict Cryogenics: Maintain internal temp < -50°C during EtMgBr addition. Use i-PrMgCl (TurboGrignard) only if LiCl is absent, as LiCl accelerates exchange [1].
High Linear Ketone (Impurity B) Insufficient Lewis Acid or wet reagents.Activation: Ensure BF₃·OEt₂ is fresh (fuming). Increase Ti(OiPr)₄ to 1.1 equiv if using catalytic mode fails.
Low Yield / Sticky Solids Titanium salts trapping product.Workup: Use the "Rochelle Salt" method (Sodium Potassium Tartrate) to solubilize Titanium emulsions before extraction.

Module 2: The Classical Route (Dialkylation & Hofmann)

User Scenario: You are alkylating 4-bromophenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis and Hofmann rearrangement. Primary Issue: Incomplete cyclization (mono-alkylation) or rearrangement failure.

Root Cause Analysis

This route is thermodynamically demanding. The formation of the quaternary carbon (gem-disubstitution) is sterically hindered.

Critical Impurity 3: Mono-Alkylated Nitrile (Impurity C)
  • Identity: 4-Bromo-2-(2-bromoethyl)-phenylacetonitrile.

  • Origin: Failure of the second alkylation step. The intermediate anion is sterically crowded.

  • Risk: This impurity can carry through to the amide and rearrange to a linear amine, which is very difficult to separate from the cyclic product.

Critical Impurity 4: Symmetric Urea (Impurity D)
  • Identity: 1,3-bis(1-(4-bromophenyl)cyclopropyl)urea.

  • Origin: During the Hofmann rearrangement, the intermediate isocyanate reacts with the already formed amine product instead of water.[1]

  • Remediation: This happens if the reaction is too concentrated or water is added too slowly.

Visualizing the Pathway (Graphviz)

HofmannImpurities Nitrile 4-Bromophenyl- acetonitrile Alkylation 1,2-Dibromoethane NaOH/TBAB Nitrile->Alkylation CycloNitrile Cyclopropane Nitrile Alkylation->CycloNitrile Double Alkylation MonoImp Impurity C: Mono-alkylated (Open Chain) Alkylation->MonoImp Incomplete Rxn Amide Cyclopropane Amide CycloNitrile->Amide Hydrolysis Isocyanate Isocyanate Intermediate Amide->Isocyanate Hofmann (Br2/NaOH) Target Target Amine Isocyanate->Target + H2O Urea Impurity D: Symmetric Urea Isocyanate->Urea + Target Amine

Figure 2: Impurity generation during Dialkylation and Hofmann Rearrangement.

Troubleshooting Guide: Classical Route
ObservationLikely CauseCorrective Action
Mono-Alkylated Impurity (C) Weak base or poor phase transfer.Boost PTC: Use 50% NaOH with TBAB (Tetrabutylammonium bromide) or TEBA. Ensure vigorous stirring (mechanical) as this is biphasic [2].
Urea Formation (Impurity D) High concentration during Hofmann.Dilution: Perform the rearrangement in dilute conditions. Ensure rapid mixing when quenching the isocyanate to favor H₂O attack over amine attack [3].
Yellow Product Color Residual Bromine/Hypobromite.Quench: Treat the crude reaction mixture with Sodium Thiosulfate or Sodium Sulfite before extraction.

Module 3: Salt Formation & Stability

User Scenario: Converting the free base to the Hydrochloride salt. Primary Issue: Hygroscopicity or "oiling out" instead of crystallizing.

Protocol: Controlled Salt Formation
  • Solvent Choice: Dissolve the free base amine in anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether). Avoid alcohols initially to prevent solubility issues.

  • Acid Addition: Add 2M HCl in Diethyl Ether dropwise at 0°C.

    • Warning: Do not use aqueous HCl; water inclusion leads to hygroscopic gums.

  • Digestion: If a sticky gum forms, decant the ether, add fresh Acetonitrile , and reflux briefly. This often induces crystallization of the high-melting HCl salt.

FAQ: Salt Issues
  • Q: My salt is turning pink/brown on the shelf.

    • A: This indicates oxidation of the amine or trace phenol impurities (from des-bromo oxidation). Recrystallize from Isopropanol/Hexane (1:3).

  • Q: The melting point is broad (e.g., 200-210°C).

    • A: Likely mixed salts (HCl + HBr) if HBr was generated during side reactions, or trapped solvent. Dry at 60°C under high vacuum for 24h.

References

  • Knochel, P., et al. (2003).[2] "Functionalized Grignard Reagents via Halogen-Magnesium Exchange." Angewandte Chemie International Edition. Link (Describes the thermal sensitivity of Ar-Br bonds with Mg reagents).

  • Bertus, P., & Szymoniak, J. (2001).[3] "New and easy route to primary cyclopropylamines from nitriles."[3] Chemical Communications. Link (The foundational text for the Kulinkovich-Szymoniak reaction).

  • Wallis, E. S., & Lane, J. F. (1946). "The Hofmann Reaction."[1][4][5][6] Organic Reactions.[4][5][7][8][9][10] Link (Comprehensive review of Hofmann rearrangement side products like ureas).

  • Gawley, R. E. (1988). "The Burgers synthesis of cyclopropylamines." Organic Reactions.[4][5][7][8][9][10] (Context on the dialkylation/hydrolysis route).

Sources

troubleshooting failed reactions involving 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride . It moves beyond generic advice to address the specific electronic and steric anomalies of this dual-functional scaffold.

Ticket ID: CHEM-SUP-882 Status: Open Analyst: Senior Application Scientist[1]

System Overview & Chemical Profile[1][2][3][4]

You are working with a bifunctional "Trojan Horse" scaffold . It appears simple, but it contains three distinct reactive centers that often compete or interfere with standard catalytic cycles:

  • The Aryl Bromide: A standard electrophile for cross-coupling, but deactivated by the electron-rich cyclopropylamine group.[1]

  • The Primary Amine (HCl Salt): A nucleophile that, if left unprotected during Suzuki couplings, acts as a "catalyst poison" by binding Palladium.[1]

  • The Cyclopropane Ring: A strained system (27.5 kcal/mol strain energy) susceptible to radical ring-opening, particularly under Single Electron Transfer (SET) conditions.[1]

Troubleshooting Module: Pre-Reaction Failures (The Salt Trap)

Symptom: Low yields in N-acylation or alkylation; heterogeneous reaction mixtures; "gummy" precipitates.[1]

Root Cause: The hydrochloride salt is robust, but the free base is prone to aggregation and oxidative degradation. Many protocols fail because they rely on in situ neutralization (e.g., adding TEA/DIPEA directly to the reaction).[1] This often leaves unreacted salt trapped in the inorganic precipitate.

Protocol: The "Biphasic Flash" Free-Basing Method Do not rely on in situ base for critical couplings.[1]

  • Suspend the HCl salt in CH₂Cl₂ (DCM) (0.1 M concentration).

  • Add an equal volume of 1M NaOH (saturated NaHCO₃ is too weak for complete rapid conversion).[1]

  • Stir vigorously for 15 minutes (no longer—minimize air exposure).

  • Separate phases. Extract aqueous layer 2x with DCM.[1]

  • Dry combined organics over Na₂SO₄, filter, and concentrate immediately before use.

    • Note: Do not store the free base for >24 hours.

Troubleshooting Module: Failed Suzuki-Miyaura Coupling (The Bromide)

Symptom: No conversion of starting material; formation of Pd-black; recovery of dehalogenated side-product (protodehalogenation).[1]

Diagnosis: You are likely attempting to couple the aryl bromide while the primary amine is free.

  • Mechanism of Failure: The free primary amine (-NH₂) coordinates strongly to the Pd(II) intermediate, displacing the phosphine ligands required for the catalytic cycle. This shuts down the transmetallation step.

Solution Logic: You must mask the amine or use a ligand bulky enough to prevent amine coordination.

Recommended Workflows
ParameterStandard (Fails)Optimized (Works)
Amine Status Free Amine (-NH₂)Protected (Boc/Cbz) or Lewis Acid Complexed
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd₂(dba)₃ + XPhos
Base Na₂CO₃ (Aq)K₃PO₄ (Anhydrous) or Cs₂CO₃
Solvent DMF/WaterDioxane or Toluene/Water (10:1)
Interactive Troubleshooting Diagram (DOT)

SuzukiTroubleshooting Figure 1: Decision Logic for Suzuki Coupling of Aminophenyl-cyclopropanes start Suzuki Coupling Fails check_prot Is the Amine Protected? start->check_prot protect_it ACTION: Protect with Boc₂O before coupling check_prot->protect_it No check_cat Check Catalyst System check_prot->check_cat Yes poison DIAGNOSIS: Catalyst Poisoning Free amine bound to Pd check_cat->poison Standard Ligand (PPh3) ligand_switch ACTION: Switch to bulky ligand (XPhos or SPhos) to crowd out amine check_cat->ligand_switch Low Conversion poison->ligand_switch

Troubleshooting Module: Failed N-Arylation (The Amine)

Symptom: Low yield in Buchwald-Hartwig coupling; starting aryl halide remains; formation of homocoupled biaryls.[1]

Diagnosis: The cyclopropyl group adjacent to the amine creates significant steric bulk (The Thorpe-Ingold effect works against you here by crowding the reaction center). Standard ligands like BINAP often fail to facilitate the reductive elimination step because the pocket is too crowded.

Critical Adjustment: Use Dialkylbiaryl phosphine ligands (Buchwald Ligands) .[1] These are designed to open up space around the metal center while facilitating oxidative addition.

The "Golden Standard" Protocol:

  • Pre-catalyst: Pd-G3 or Pd-G4 precatalysts (avoids induction period).[1]

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines/steric bulk).[1]

  • Base: NaOtBu (Sodium tert-butoxide).[1] Warning: If your substrate has esters, switch to Cs₂CO₃.[1]

  • Solvent: t-Amyl Alcohol or Dioxane.[1][2]

Troubleshooting Module: Ring Opening (The "Hidden" Killer)

Symptom: NMR shows loss of the cyclopropyl multiplet (0.8–1.2 ppm); appearance of olefinic protons or linear alkyl chains.

Mechanism: The cyclopropane ring is "pseudo-unsaturated." If you use conditions that generate radicals (Single Electron Transfer - SET), the ring will open via a homobenzylic radical rearrangement .[1]

High-Risk Conditions (AVOID):

  • Nickel Catalysis: Ni-catalyzed cross-couplings often proceed via SET mechanisms.[1]

  • Photoredox Catalysis: High energy intermediates will pop the ring.[1]

  • Strong Lewis Acids: AlCl₃ or BF₃ can trigger electrophilic ring opening.[1]

Pathway Visualization[1]

RingStability Figure 2: Mechanistic Divergence - Preserving the Ring cluster_safe Safe Zone (2-Electron Pathway) cluster_danger Danger Zone (SET/Radical) Pd_Cycle Pd(0)/Pd(II) Cycle (Suzuki/Buchwald) Product Intact Cyclopropane Product Pd_Cycle->Product Radical Benzylic Radical Intermediate RingOpen Ring Opening (Rearrangement) Radical->RingOpen Fast Linear Linear Alkene Byproduct RingOpen->Linear Start 1-(4-Br-Ph)-cyclopropan-1-amine Start->Pd_Cycle Standard Pd Conditions Start->Radical Ni Catalysis / Photoredox / High Temp (>120°C)

FAQ: Rapid Fire Solutions

Q: Can I use the HCl salt directly in a Buchwald coupling? A: Generally, no . While some protocols use LHMDS to deprotonate in situ, the solubility of the salt in toluene/dioxane is poor. It is safer to free-base it first (See Section 2) to ensure accurate stoichiometry.

Q: I'm seeing "de-bromination" (protodehalogenation) instead of coupling. Why? A: This is usually a solvent/base issue.[1][3] If you are using isopropanol or ethanol, the Pd-hydride species formed via


-hydride elimination from the solvent is reducing your aryl bromide.[1] Switch to non-protic solvents like Toluene or DMF. 

Q: The reaction turns black immediately upon heating. A: "Pd Black" precipitation indicates the catalyst has decomposed (ligand dissociation).

  • Oxygen leak: Check your inert atmosphere.[1]

  • Ligand ratio: Increase Ligand:Pd ratio to 2:1 or 4:1.

  • Amine poisoning: As detailed in Section 3, the free amine is displacing your ligand.[1] Protect the amine.[3][4]

References

  • Cyclopropane Stability & Ring Opening

    • Wong, A., & Welch, C. J. (2012).[1] Chromatographic investigation of the stability of cyclopropylamines. This establishes the baseline stability of the scaffold under non-radical conditions.

    • Mechanism of Radical Opening: Ma, S., et al. (2003).[1] "Radical Ring Opening of Cyclopropanes." Chemical Reviews.

  • Buchwald-Hartwig Protocols for Primary Amines

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Defines the necessity of BrettPhos for hindered primary amines.

  • Catalyst Poisoning by Free Amines

    • Paul, F., et al. (1994).[1] "Mechanism of the Oxidative Addition of Aryl Halides to Pd(0) Complexes in the Presence of Amines." Organometallics. Explains the inhibition mechanism. [1]

  • General Cross-Coupling Guides

    • Organic Chemistry Portal: "Buchwald-Hartwig Cross Coupling Reaction."[1][5][2][3][6]

    • Sigma-Aldrich:[1][7] "Palladium-Catalyzed Cross-Coupling Reactions."[1][8][5][3][6][9][10]

Sources

stability issues with 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting for Solution-Phase Experiments

Introduction

Welcome to the technical support hub for 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride . As a Senior Application Scientist, I understand that this gem-disubstituted cyclopropane is a critical building block in the synthesis of conformationally restricted phenethylamines and related pharmacophores.

While the hydrochloride salt offers improved stability over the free base, the unique strain of the cyclopropane ring combined with the 4-bromophenyl moiety introduces specific vulnerabilities—particularly regarding pH sensitivity and oxidative ring opening . This guide provides expert-level troubleshooting to ensure the integrity of your stock solutions and experimental data.

Part 1: Solution Preparation & Solubility Profile

Q1: My stock solution is cloudy or precipitating. What is happening?

Diagnosis: This is typically a pH-induced dissociation event or ionic strength "salting out."

The Science: The hydrochloride salt (R-NH₃⁺Cl⁻) relies on the protonation of the amine to maintain water solubility. The pKa of 1-arylcyclopropan-1-amines is typically lower than aliphatic amines (approx. 8.5–9.0) due to the s-character of the cyclopropane ring carbons.

  • Mechanism: If your solvent buffer pH approaches the pKa of the amine, the equilibrium shifts toward the free base (neutral form). The free base is highly lipophilic and insoluble in aqueous media, leading to immediate precipitation.

  • Common Culprit: Diluting a DMSO stock into a phosphate-buffered saline (PBS) solution at pH 7.4 can sometimes trigger micro-precipitation if the concentration is high (>10 mM).

Corrective Protocol:

  • Check pH: Ensure the final solution pH is < 6.0 for long-term stability.

  • Solvent Switch: For cellular assays, prepare the master stock in 100% DMSO (up to 50 mM).

  • Dilution Strategy: When diluting into aqueous media, perform a serial dilution to prevent local high-concentration "shock" precipitation.

Q2: What is the recommended solvent system for maximum stability?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) or Methanol stored under Argon.

SolventSolubility Limit (Est.)Stability RiskRecommended Use
Water (pH < 5) ~25 mg/mLMedium (Hydrolysis risk over time)Short-term aqueous reactions
DMSO >50 mg/mLLow (Best for storage)Master stocks (-20°C)
Ethanol ~10 mg/mLLow Intermediate dilutions
PBS (pH 7.4) <1 mg/mL (Risk)High (Precipitation/Degradation)Immediate use only

Part 2: Chemical Stability & Degradation Mechanisms

Q3: My solution turned yellow/brown overnight. Is it still usable?

Verdict: No. Discard immediately. Cause: Oxidative Deamination and Ring Opening.

The Science: Cyclopropylamines are uniquely susceptible to Single Electron Transfer (SET) oxidation. The strained ring (approx. 27 kcal/mol strain energy) lowers the activation energy for ring opening.

  • Oxidation: Trace oxidants or light exposure generate a nitrogen-centered radical cation.

  • Ring Opening: This radical creates a "clock reaction," rapidly opening the cyclopropane ring to form a reactive acyclic imine or ketone intermediate.

  • Polymerization: These intermediates polymerize to form the yellow/brown chromophores you observe.

Preventative Protocol:

  • Degas Solvents: Always use degassed buffers to remove dissolved oxygen.

  • Light Protection: Store solutions in amber vials wrapped in foil.

  • Antioxidants: For sensitive assays, add 0.5 mM Ascorbic Acid or EDTA to chelate trace metals that catalyze oxidation.

Q4: Can I store the solution at room temperature?

Answer: Only in solid form (desiccated). Never in solution.

  • Solid State: Stable at RT if kept dry (hygroscopic).

  • Solution State: Must be stored at -20°C or -80°C .

    • Why? Even at neutral pH, the 1-arylcyclopropylamine moiety can undergo slow hydrolytic degradation, a pathway distinct from standard amines due to the activation by the aryl group.

Part 3: Visualizing the Instability

Understanding the degradation pathway is key to prevention. The diagram below illustrates how improper pH and oxidation destroy the molecule.

Figure 1: Stability landscape of 1-(4-Bromophenyl)cyclopropan-1-amine. Note the irreversible pathway (Red) triggered by oxidation and the reversible solubility equilibrium (Blue).

Part 4: Troubleshooting Matrix

Use this decision matrix to resolve common experimental anomalies.

Figure 2: Rapid diagnostic workflow for solution-phase issues.

Part 5: Experimental Protocols

Protocol A: Re-dissolving Precipitated Stock

If your valuable sample has crashed out, follow this rescue procedure.

  • Centrifuge: Spin the sample at 10,000 x g for 5 minutes to pellet the free base.

  • Supernatant Check: Remove the supernatant (likely aqueous buffer).

  • Acidification: Add a minimal volume of 0.1 M HCl or Glacial Acetic Acid directly to the pellet.

  • Solubilization: Vortex vigorously. The shift to acidic pH will reprotonate the amine, restoring the soluble salt form.

  • Re-dilution: Dilute immediately with DMSO to stabilize the salt.

Protocol B: Quality Control (QC) Check via HPLC

Verify purity before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid stabilizes the amine).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (monitoring the Bromophenyl chromophore).

  • Acceptance: Purity > 95%. Any peak at RRT (Relative Retention Time) ~1.2 often indicates the ring-opened ketone impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52914940, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride. (Analogous structural stability data). Retrieved January 28, 2026, from [Link]

  • Kincaid, J. et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (Detailed mechanism of cyclopropylamine hydrolysis). Retrieved January 28, 2026, from [Link]

  • Welsch, M. et al. (2012). Bioactivation of Cyclopropylamines: Mechanisms and Structural Alerts. (Oxidative ring opening pathways). Retrieved January 28, 2026, from [Link]

Technical Support Center: Synthesis of Substituted Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Methodologies & Troubleshooting Assigned Specialist: Senior Application Scientist Topic: Side Reactions & Process Optimization in Cyclopropylamine Synthesis

Executive Summary: The Strain-Reactivity Paradox

Welcome to the technical support hub for substituted cyclopropylamines. These scaffolds are critical pharmacophores (e.g., Tranylcypromine, Ticagrelor) due to their metabolic stability and conformational rigidity. However, their synthesis is dominated by a single thermodynamic reality: Ring Strain (~27.5 kcal/mol) .

This guide addresses the specific failure modes where this strain energy, combined with the high reactivity of amine functionalities, leads to ring opening, polymerization, or stereochemical scrambling. We focus on the three most common synthetic routes: Titanium-Mediated (Kulinkovich-Szymoniak) , Zinc-Carbenoid (Simmons-Smith) , and Rearrangement (Curtius) .

Module 1: The Kulinkovich-Szymoniak Reaction

Route: Nitrile + Grignard + Ti(OiPr)₄


 Primary Cyclopropylamine[1]

This is the most direct route to primary cyclopropylamines but is plagued by a bifurcation in the mechanism that can lead to ketones instead of amines.

Troubleshooting Guide
SymptomDiagnosisRoot CauseCorrective Protocol
Product is a Ketone Hydrolysis of AzatitanacycleThe intermediate azatitanacyclopropane was hydrolyzed before transmetallation/ring closure was complete, or the Lewis acid step was skipped.Mandatory Lewis Acid Step: After the Grignard addition, treat the mixture with

or

before aqueous workup. This facilitates the ring closure from the metallacycle.
Low Yield / No Reaction Catalyst PoisoningMoisture in the Ti(OiPr)₄ or Grignard reagent.Reagent Quality Check: Ti(OiPr)₄ is hygroscopic. Distill freshly or use a new bottle. Ensure Grignard is titrated.
Formation of Tertiary Carbinamine Over-alkylationExcess Grignard reagent attacked the nitrile or the intermediate imine species.Stoichiometry Control: Maintain a strict ratio. Standard protocol is Nitrile (1.0 equiv) : Ti (1.0 equiv) : Grignard (2.0-2.2 equiv). Do not exceed 2.5 equiv of Grignard.
Mechanistic Pathway & Failure Modes

The following diagram illustrates the critical divergence point where the reaction fails (Ketone formation) versus succeeds (Amine formation).

KulinkovichSzymoniak Start Nitrile (R-CN) + EtMgBr Titanacycle Titanacyclopropane (Active Species) Start->Titanacycle Ti(OiPr)4 Azatitanacycle Azatitanacyclopropane (Intermediate) Titanacycle->Azatitanacycle Ligand Exchange Failure Direct Hydrolysis (H3O+) Azatitanacycle->Failure Premature Quench Success Lewis Acid Activation (BF3 or Et2AlCl) Azatitanacycle->Success Ring Closure Ketone SIDE PRODUCT: Ketone Failure->Ketone Cyclopropylamine TARGET: Cyclopropylamine Success->Cyclopropylamine

Figure 1: The Kulinkovich-Szymoniak divergence. Skipping the Lewis acid activation results in ketone formation.

Module 2: Simmons-Smith Cyclopropanation

Route: Allylic Amine/Enamide +



When cyclopropanating allylic amines, the amine nitrogen is a competing nucleophile. It can react with the zinc carbenoid (electrophile) to cause N-alkylation instead of C=C cyclopropanation.

FAQ: Preventing N-Alkylation

Q: Why is my yield low and my NMR showing N-methyl peaks? A: The free amine lone pair is attacking the zinc carbenoid (


). You must reduce the nucleophilicity of the nitrogen.

Q: Which protecting group is best for stereocontrol? A: This depends on whether you want syn or anti selectivity relative to the amine.

  • For Syn-Selectivity: Use Dibenzyl (Bn₂N-) . The basic nitrogen coordinates the Zinc, directing the carbenoid to the syn face (Directed Cyclopropanation).

  • For Anti-Selectivity: Use Boc or Cbz carbamates . These are electron-withdrawing (preventing N-alkylation) and bulky, often blocking the syn face sterically.

Optimization Matrix
SubstrateReagent SystemRisk FactorRecommendation
Free Allylic Amine

High N-AlkylationAvoid. Protect amine first.
N-Boc Allylic Amine

Acid SensitivityBoc group may cleave if Lewis acidity is too high. Use Shi's Reagent (

) for milder conditions.
Enamide

Slow ReactionEnamides are electron-poor. Increase temperature or use excess carbenoid (5-10 equiv).

Module 3: The Curtius Rearrangement Trap

Route: Cyclopropanecarboxylic Acid


 Acyl Azide 

Isocyanate

Amine[2]

This route builds the amine onto an existing ring. The danger here is the formation of stable, symmetric ureas.

The "Urea Trap" Protocol

Issue: During the hydrolysis of the isocyanate to the amine, the newly formed amine reacts with the remaining isocyanate. Reaction:


 (Symmetric Urea)

Solution (The "Trapping" Method): Do not hydrolyze the isocyanate directly in water. Instead, perform a "Modified Curtius":

  • Reflux the acyl azide in tert-Butanol (t-BuOH) or Benzyl alcohol .

  • The alcohol traps the isocyanate to form the Boc or Cbz carbamate.

  • Isolate the carbamate (stable) and deprotect it in a separate, controlled step.

Module 4: Stability & Ring Opening (The Hidden Killer)

Cyclopropylamines are "spring-loaded." Under acidic conditions, the nitrogen lone pair can assist in ring opening, leading to homoallylic amines.

Mechanism of Acid-Catalyzed Failure

The protonated amine acts as an electron-withdrawing group, but if the ring opens, the positive charge can be stabilized on the nitrogen (iminium character) or the carbon cation.

RingOpening CPA Cyclopropylamine Protonated Protonated Amine (NH3+) CPA->Protonated Strong Acid (HCl/HBr) TS Transition State (Bond Stretching) Protonated->TS Strain Release Open Homoallylic Amine (Ring Opened) TS->Open Nucleophile Attack (Nu-)

Figure 2: Acid-catalyzed ring opening pathway. This is irreversible.

Workup Best Practices
  • Avoid HCl: Never use HCl to generate the salt of a substituted cyclopropylamine unless you have validated its stability.

  • Use Weaker Acids: For salt formation, use Oxalic acid or Fumaric acid . These are often gentle enough to crystallize the amine without opening the ring.

  • Quenching: When quenching metal-catalyzed reactions (Kulinkovich or Simmons-Smith), use Rochelle's Salt (Na/K Tartrate) or saturated NaF at neutral pH. Avoid direct addition of 1M HCl.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][4][5] Organic Reactions, 58, 1–415. Link

  • Lysén, M., et al. (2006). Synthesis of cyclopropylamines: The modified Curtius rearrangement. Organic Process Research & Development, 10(4), 817-821. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics: Generation and Applications in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • Sokolova, O. O., & Bower, J. F. (2021).[6] Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews, 121(1), 80–109.[6] Link

Sources

challenges in the scale-up of 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

Target Molecule: 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride CAS: 1228092-84-9 (Free base often cited) Critical Challenge: The presence of the aryl bromide moiety presents a specific liability during scale-up, particularly when employing organometallic routes (Grignard/Lithium) due to potential Metal-Halogen Exchange (MHE).

Strategic Route Comparison

For scale-up (>100g), we recommend the Classical Dialkylation-Hofmann Route over the Kulinkovich-Szymoniak Route . While the Kulinkovich approach is more direct, the risk of debromination and the challenge of managing stoichiometric titanium waste streams make it less robust for this specific halogenated substrate.

FeatureRoute A: Classical (Recommended)Route B: Kulinkovich-Szymoniak
Key Steps Nitrile Dialkylation

Partial Hydrolysis

Hofmann
Nitrile

Titanium-mediated Cyclopropanation
Reagents NaOH, 1,2-Dibromoethane, NaOCl (Bleach)EtMgBr, Ti(OiPr)₄, BF₃·Et₂O
Safety Profile Manageable exotherms; Standard wastePyrophoric Grignards; Heavy metal emulsion
Impurity Risk Over-alkylation; Ring openingDes-bromo impurity (High Risk)
Scalability High (Linear scale-up)Moderate (Heat transfer limited)

Process Workflow & Decision Logic

G Start Start: 4-Bromophenylacetonitrile Step1 Step 1: Dialkylation (NaOH, 1,2-Dibromoethane, PTC) Start->Step1 Check1 QC Check: Dialkylated Nitrile >98% Purity? Step1->Check1 Check1->Step1 No (Recrystallize) Step2 Step 2: Controlled Hydrolysis (KOH, t-BuOH, Reflux) Check1->Step2 Yes Note2 Target: Primary Amide (Avoid Acid Formation) Step2->Note2 Step3 Step 3: Hofmann Rearrangement (NaOCl, NaOH, 0°C -> RT) Step2->Step3 Step4 Step 4: Salt Formation (HCl in Dioxane/Et2O) Step3->Step4 Final Final Product: 1-(4-Bromophenyl)cyclopropan-1-amine HCl Step4->Final

Figure 1: Recommended Synthetic Pathway. The critical control point is Step 2, ensuring the reaction stops at the amide to enable the Hofmann rearrangement.

Detailed Protocols & Troubleshooting

Module 1: Cyclopropanation (Dialkylation)

Objective: Synthesis of 1-(4-bromophenyl)cyclopropanecarbonitrile. The Issue: The formation of mono-alkylated impurities or dimerization.

Protocol:

  • Reagents: 4-Bromophenylacetonitrile (1.0 eq), 1,2-Dibromoethane (1.2-1.5 eq), 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride, 1-2 mol%).

  • Procedure: Mix nitrile and dihalide with catalyst. Add NaOH slowly at 40-50°C. The reaction is exothermic.

  • Critical Parameter: Vigorous stirring is essential for Phase Transfer Catalysis (PTC).

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Poor phase contact (stirring) or inactive catalyst.Increase impeller speed (RPM). Verify TEBA quality (should be dry).
Mono-alkylated Impurity Insufficient base or 1,2-dibromoethane.Ensure >1.2 eq of dibromoethane. Add base more slowly to maintain high local concentration of dihalide relative to anion.
Exotherm Spikes Fast addition of NaOH.Use a dosing pump for NaOH. Maintain T < 60°C to prevent polymerization.
Module 2: Controlled Hydrolysis (The "Stalled" Reaction)

Objective: Conversion of the sterically hindered nitrile to the primary amide . The Issue: The quaternary carbon at position 1 makes the nitrile extremely resistant to hydrolysis. Standard acidic hydrolysis often fails or requires conditions that degrade the Ar-Br bond.

Protocol:

  • Reagent System: KOH (powdered, 20 eq) in tert-Butanol (t-BuOH).

  • Conditions: Reflux (approx. 85°C) for 12-24 hours.

  • Why t-BuOH? It allows for a higher temperature than MeOH/EtOH and promotes the precipitation of the amide, preventing further hydrolysis to the acid.

FAQ:

  • Q: Can I use H₂SO₄/AcOH?

    • A: Yes, but acidic hydrolysis often pushes all the way to the carboxylic acid. If you obtain the acid, you must switch to a Curtius Rearrangement (SOCl₂

      
       NaN₃ 
      
      
      
      Heat), which involves hazardous azides. Stopping at the amide allows for the safer Hofmann route.
  • Q: The reaction is stuck at 80% conversion.

    • A: Add solid KOH, not aqueous. Water suppresses the reaction temperature and solubility in t-BuOH.

Module 3: Hofmann Rearrangement & Salt Formation

Objective: Conversion of amide to amine and isolation as HCl salt.

Protocol:

  • Rearrangement: Suspend amide in water/NaOH. Cool to 0°C. Add NaOCl (Bleach, 10-13% active chlorine) dropwise.

  • Mechanism Check: Ensure the solution becomes clear (formation of N-chloroamide) before warming to RT or 40°C to induce rearrangement.

  • Isolation: Extract the free amine into MTBE or Et₂O. Dry over Na₂SO₄.

  • Salting Out: Cool the organic layer to 0°C. Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

  • Filtration: The salt is likely hygroscopic. Filter under nitrogen/argon.

Troubleshooting:

SymptomProbable CauseCorrective Action
Low Yield of Amine Incomplete rearrangement or product lost in aqueous layer.Ensure pH > 12 during extraction (amine pKa ~9-10). Re-extract aqueous phase with DCM.
Colored Product (Yellow/Orange) Bromination of the phenyl ring.Excess bromine/bleach was used. Quench excess oxidant with sodium thiosulfate before acidification.
Sticky/Gummy Salt Hygroscopicity or solvent occlusion.Triturate the solid with dry diethyl ether or heptane. Dry in a vacuum oven with P₂O₅.

Advanced Topic: The Kulinkovich-Szymoniak Route (Risks)

If you must use the Titanium-mediated route (e.g., for isotopic labeling or specific analogs), be aware of the Des-bromo Liability .

Mechanism of Failure: Ethylmagnesium bromide (EtMgBr) can undergo Metal-Halogen Exchange with the 4-bromo substituent, yielding a transient Grignard species that protonates to give the des-bromo (phenyl) impurity .

Mitigation Strategy:

  • Temperature: Keep the reaction strictly below 20°C during Grignard addition.

  • Titanium Source: Use Ti(OiPr)₄ in stoichiometric amounts rather than catalytic to increase the rate of cyclopropanation over exchange.

  • Alternative Grignard: Consider using Cyclopentylmagnesium bromide instead of EtMgBr. It is less prone to exchange but requires ligand exchange with ethylene (bubbled through) to generate the active titanacycle.

References

  • Kulinkovich Reaction Overview: Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • Hofmann Rearrangement Scale-Up: Baumgartner, M. T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synthesis. Link

  • Nitrile Hydrolysis to Amide: Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration. Journal of Organic Chemistry, 70(5), 1926–1929. Link

  • Curtius Rearrangement Safety: Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. Link

resolving poor peak shape in HPLC analysis of 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Poor Peak Shape for 1-(4-Bromophenyl)cyclopropan-1-amine HCl Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Method Development/QC)[1]

Executive Summary

The poor peak shape (tailing/broadening) observed with 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is a classic "Basic Amine + Hydrophobe" chromatographic challenge.[1]

The analyte possesses two conflicting properties:

  • Basicity (

    
    ):  The cyclopropylamine moiety is a strong base.[1] At standard HPLC pH (2–7), it is fully protonated (
    
    
    
    ), leading to secondary ionic interactions with residual silanols (
    
    
    ) on the column stationary phase.[1]
  • Hydrophobicity: The 4-bromophenyl group drives strong retention, giving the molecule more time to interact with these active sites.[1]

Immediate Action Plan:

  • If UV Detection: Switch mobile phase modifier to 0.1% Trifluoroacetic Acid (TFA) .[1]

  • If MS Detection: Switch column to a Charged Surface Hybrid (CSH) or High-pH stable phase and run at pH 10.[1]

Part 1: The Diagnostic Logic (Mechanism)

To fix the peak, we must break the interaction causing the tailing. Tailing in this specific molecule is caused by "Cation Exchange" occurring alongside the desired "Reverse Phase" partitioning.[1]

The "Velcro" Effect

Standard silica columns have residual silanol groups.[1] Even "end-capped" columns have exposed silanols.[1]

  • The Analyte: Positively charged (

    
    ).[1]
    
  • The Column: Negatively charged silanols (

    
    ) (especially at pH > 3).[1]
    
  • Result: The analyte "sticks" to the column surface via ionic attraction, dragging the peak tail.[2]

Visualizing the Interaction

SilanolMechanism cluster_0 Standard Conditions (Formic Acid) cluster_1 Optimized Condition (TFA or High pH) Silanol Silica Surface (Si-O⁻) Amine Analyte (R-NH₃⁺) Silanol->Amine Ionic Attraction (Velcro Effect) Tail Result: Peak Tailing Amine->Tail TFA_Sol Solution A: TFA (Ion Pairing) Sharp Result: Sharp Peak TFA_Sol->Sharp Masks Silanols & Pairs with Amine HighPH_Sol Solution B: High pH (Neutralization) HighPH_Sol->Sharp De-protonates Amine (R-NH₂ Neutral)

Figure 1: Mechanism of amine tailing and the two primary chemical pathways to resolve it.

Part 2: Experimental Protocols

Protocol A: The "TFA Fix" (Recommended for UV/Standard HPLC)

Why: TFA is a strong acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 0.3) and an ion-pairing agent.[1][3][4] It suppresses silanol ionization (keeping them neutral 

) and forms a hydrophobic ion-pair with the amine, improving retention and shape.[1]
ParameterSetting
Column C18 (Standard End-capped), 3.5 µm or 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (v/v)
Gradient 5% B to 95% B (Adjust based on retention)
Wavelength 254 nm (Bromophenyl absorbance)
Critical Step Ensure the column is equilibrated with at least 20 column volumes of TFA mobile phase before injection to saturate the surface.
Protocol B: The "High pH Fix" (Recommended for LC-MS)

Why: TFA suppresses ionization in Mass Spectrometry (signal loss).[1][5] At pH 10, the amine is deprotonated (neutral), eliminating ionic interactions entirely.

  • Warning: You MUST use a column specifically designed for high pH (Hybrid Silica or Polymer).[1] Standard silica dissolves at pH > 8.[1]

ParameterSetting
Column Waters XBridge BEH C18 or Agilent Poroshell HPH-C18
Mobile Phase A 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide)
Mobile Phase B Acetonitrile
Gradient Standard gradient
Benefit Massive improvement in peak symmetry and retention (hydrophobic retention increases for neutral amines).[1]

Part 3: Comparative Data & Modifier Selection

The choice of acid modifier dictates your peak shape success.[1]

Modifier

Effect on SilanolsEffect on AminePeak Shape ScoreMS Compatibility
Formic Acid (0.1%) 3.75Weak suppression.[1] Silanols active.[1]Fully protonated.Poor (Tailing) Excellent
Acetic Acid (0.1%) 4.76No suppression.[1]Fully protonated.Very Poor Good
TFA (0.1%) 0.3Total suppression. Ion-paired (Hydrophobic).[1]Excellent Poor (Signal suppression)
Phosphate Buffer (pH 2.5) 2.1Strong suppression.[1]Fully protonated.Good Non-Volatile (No MS)
Ammonium Hydroxide (pH 10) 9.2Silanols ionized (irrelevant).Neutral (Free Base). Excellent Good

Part 4: Troubleshooting Workflow

Follow this decision tree to select the correct resolution path for your laboratory setup.

TroubleshootingTree Start Start: Poor Peak Shape 1-(4-Bromophenyl)cyclopropan-1-amine Detector Which Detector? Start->Detector UV UV / DAD Only Detector->UV MS Mass Spec (LC-MS) Detector->MS TFA_Q Can you use TFA? UV->TFA_Q HighPH_Q Do you have a High-pH Stable Column? MS->HighPH_Q Sol_A SOLUTION A: Use 0.1% TFA in Water/ACN (Standard C18) TFA_Q->Sol_A Yes Sol_B SOLUTION B: Use Phosphate Buffer pH 2.5 (Standard C18) TFA_Q->Sol_B No (TFA Restricted) Sol_C SOLUTION C: Use Ammonium Bicarb pH 10 (Hybrid Column) HighPH_Q->Sol_C Yes (BEH/HPH) Sol_D SOLUTION D: Use 0.1% Formic Acid + CSH Column (Charged Surface) HighPH_Q->Sol_D No (Standard System)

Figure 2: Decision matrix for selecting the appropriate mobile phase and column based on detection method.

Part 5: Frequently Asked Questions (FAQs)

Q1: I am using Formic Acid and the peak is splitting. Is the compound degrading? A: Likely not.[1] Peak splitting for this amine in Formic Acid is often a "phantom split" caused by the equilibrium between the protonated species interacting with silanols and the species eluting freely. Before assuming degradation, switch to 0.1% TFA . If the peak merges into a single sharp peak, it was a chromatographic artifact, not degradation.

Q2: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, this is the "old school" method. Adding 5mM TEA to the mobile phase competes for the silanol sites, blocking them from the analyte.[6] However, TEA is messy, smells bad, and degrades columns faster. TFA is cleaner and more effective for this specific brominated amine.[1]

Q3: Why does my retention time shift when I switch from Formic to TFA? A: This is expected. TFA forms an ion-pair with the amine, creating a neutral-like complex that is more hydrophobic than the naked protonated amine.[1] Your retention time will likely increase significantly.[1] This is beneficial as it moves the peak away from the solvent front.

Q4: I must use LC-MS, but I don't have a High-pH column. What now? A: Use a Charged Surface Hybrid (CSH) column (e.g., Waters CSH C18) with Formic Acid.[3] These columns have a permanent positive charge on the surface that repels the protonated amine, preventing it from touching the silanols. It mimics the effect of TFA without the signal suppression [1].

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism and Applications for Basic Compounds. [Link][1]

  • Agilent Technologies. Strategies for the Analysis of Basic Compounds in HPLC. [Link]

  • LCGC North America. Tailing Peaks for Basic Compounds: Causes and Cures. [Link]

  • PubChem. Cyclopropylamine - Chemical Properties and pKa Data. [Link][1]

Sources

Technical Support Center: Minimizing Byproduct Formation in Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Optimization of Cyclopropanation Reactions & Byproduct Suppression Ticket Priority: High (Process Safety & Yield Critical)

Executive Summary & Core Directive

Cyclopropanation is a high-stakes transformation in drug discovery. Whether utilizing the Simmons-Smith (Zinc-carbenoid) or Transition Metal-Catalyzed (Diazo decomposition) protocols, the primary failure mode is not lack of reactivity, but lack of selectivity .

The central challenge is managing the high-energy carbenoid intermediate. If this species is not trapped immediately by the alkene, it will find alternative, lower-energy pathways:

  • Dimerization: Reaction with another diazo/carbenoid species (formation of fumarates/maleates).

  • C-H Insertion: Reaction with solvent or allylic protons.

  • Hydrolysis: Reaction with trace moisture.

This guide provides a root-cause analysis and troubleshooting framework to suppress these pathways.

Diagnostic Workflows (Visualized)

Pathway Competition Analysis

The following diagram illustrates the kinetic competition between the desired cyclopropanation and the three major byproduct pathways.

CyclopropanationPathways Diazo Diazo Precursor / Zn-Reagent Carbenoid Active Metal-Carbenoid (High Energy) Diazo->Carbenoid Catalyst/Activation Product Cyclopropane (Desired) Carbenoid->Product + Alkene (k_cyc) Dimer Carbene Dimer (Maleate/Fumarate) Carbenoid->Dimer + Diazo (k_dimer) [Conc. Dependent] Insertion C-H Insertion (Allylic/Solvent) Carbenoid->Insertion + C-H Bond [Ligand Dependent] Hydrolysis Hydroxy Product (Quenched) Carbenoid->Hydrolysis + H2O [Trace Moisture] Alkene Target Alkene

Figure 1: Kinetic competition in cyclopropanation. The rate of cyclopropanation (


) must exceed the rate of dimerization (

), which is second-order with respect to the diazo concentration.

Module A: Transition Metal Catalysis (Rh, Cu, Ru)

Target Issue: Decomposition of Diazo Compounds (e.g., Ethyl Diazoacetate).

Issue 1: "I am seeing massive amounts of fumarate/maleate dimers."

Diagnosis: The concentration of the diazo compound in the reaction mixture is too high relative to the alkene. The metal-carbene intermediate is reacting with unreacted diazo precursor instead of the alkene.

Protocol: The "Stationary State" Technique

  • Dilution is Key: The diazo compound must be the limiting reagent at any specific micro-moment.

  • Syringe Pump Addition: Do not add the diazo compound in one portion.

    • Standard Rate: 0.1 – 0.5 equivalents per hour.

    • Solvent: Dilute the diazo species in non-coordinating solvent (DCM or Toluene) before loading into the syringe.

  • Stoichiometry: Use the alkene in excess (1.5 to 5.0 equiv) if the alkene is inexpensive. If the alkene is precious, use the diazo in excess (2.0 equiv) but add it extremely slowly (over 12-24 hours).

Issue 2: "The reaction works, but I observe C-H insertion into the solvent."

Diagnosis: The carbene is highly electrophilic and the solvent has accessible C-H bonds (e.g., THF, Toluene).

Corrective Actions:

  • Solvent Switch: Move to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These solvents are chemically inert to electrophilic carbenes under standard conditions.

  • Catalyst Tuning: Switch to a catalyst with bulkier ligands to sterically shield the metal center, making it harder for the carbene to access C-H bonds.

    • Recommendation:Rh₂(S-DOSP)₄ or Rh₂(esp)₂ (Du Bois catalyst) often favor cyclopropanation over insertion due to their specific geometries [1].

Comparative Catalyst Selection Guide
Catalyst ClassMetalBest For...[1]Major Risk
Rh₂(OAc)₄ RhodiumGeneral purpose, electron-rich alkenes.High dimerization if addition is fast.
Rh₂(esp)₂ RhodiumHigh turnover, difficult substrates.Can promote C-H insertion if alkene is unreactive.
Cu(OTf)₂ / Box CopperEnantioselective, economical.Requires strictly anhydrous conditions; lower reactivity.
Co(Por) CobaltElectron-deficient alkenes.Requires specific activation; often radical mechanism.

Module B: Simmons-Smith (Zinc-Carbenoid)

Target Issue: Reaction of Alkenes with Diiodomethane (


) and Zinc.[2][3]
Issue 1: "The reaction stalls or never initiates."

Diagnosis: The Zinc surface is oxidized (passivated), preventing the formation of the active iodomethylzinc species (


).

Protocol: Surface Activation (The "Grit" Factor)

  • Chemical Activation: Wash Zinc dust with 10% HCl, then water, then acetone, then ether. Dry under vacuum.

  • Copper Couple: Use the Zn-Cu couple .[2][3][4][5] Add a catalytic amount of

    
     or 
    
    
    
    to the zinc suspension in refluxing ether/THF for 30 mins before adding
    
    
    .
  • Alternative (Furukawa Reagent): If Zn-Cu fails, switch to Diethylzinc (

    
    ) + 
    
    
    
    .
    • Warning:

      
       is pyrophoric. This reagent is homogeneous and does not rely on surface area, offering better reproducibility [2].
      
Issue 2: "The reaction is sluggish, even with active Zinc."

Diagnosis: Coordinating solvents or lack of Lewis Acidity.

Corrective Actions:

  • Solvent Check: Are you using THF? THF coordinates to Zinc, reducing its electrophilicity. Switch to DCM or DCE (non-coordinating) to increase reaction rate.

  • Lewis Acid Spike: Add a stoichiometric amount of a Lewis Acid (e.g.,

    
    ) if the substrate has an allylic alcohol. This coordinates the zinc species to the alcohol, directing the cyclopropanation (Directed Simmons-Smith) [3].
    

Module C: Process Engineering (Flow Chemistry)

Target Issue: Safety hazards of diazo compounds and scale-up consistency.

Why Flow? Batch reactors accumulate hazardous intermediates. Flow reactors generate and consume them continuously, keeping the "active inventory" low.

Flow Troubleshooting Logic

The following decision tree helps determine when to switch from Batch to Flow.

FlowDecision Start Start: Scale > 1g? DiazoStability Is Diazo Stable? Start->DiazoStability Yes Batch Stick to Batch (Slow Addition) Start->Batch No DiazoStability->Batch Yes SafetyCheck Explosion Risk? DiazoStability->SafetyCheck No Flow Switch to Flow (In-Situ Gen) SafetyCheck->Batch Low (Manageable) SafetyCheck->Flow High

Figure 2: Decision matrix for implementing flow chemistry in cyclopropanation.

Protocol: In-Situ Generation in Flow Instead of handling isolated diazomethane (explosive), generate it inside the reactor:

  • Feed A: Precursor (e.g., N-methyl-N-nitrosourea) + Alkene.

  • Feed B: Aqueous KOH.

  • Reactor: Membrane separator or biphasic tubing. The diazomethane is generated, crosses into the organic phase (reacting with the alkene/catalyst), and the waste aqueous phase is separated immediately [4].

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Generally, no. Water reacts rapidly with both Zinc carbenoids and Metal-carbene intermediates (hydrolysis). However, surfactant-mediated cyclopropanations in water using specific Rhodium catalysts are an emerging field, though yield is often sacrificed for "green" credentials.

Q: My alkene is electron-deficient (e.g., an acrylate). Standard Rhodium catalysts aren't working. A: Rhodium carbenoids are electrophilic; they prefer electron-rich alkenes. For electron-deficient substrates, you need a nucleophilic carbene equivalent or a radical pathway.

  • Solution: Switch to Cobalt(II)-porphyrin catalysts. These operate via a radical mechanism that tolerates and even favors electron-deficient alkenes [5].

Q: How do I remove residual Ruthenium or Rhodium from my product? A: These metals are toxic and sticky.

  • Method: Use a scavenger resin (e.g., Thiol-functionalized silica) stirred with the crude mixture for 4 hours. Alternatively, wash with water-soluble chelating agents like TMT (Trimercaptotriazine).

References

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion.[2] Nature, 451, 417–424.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][6][7] Organic Reactions, 58, 1–415.

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.

  • Mastronardi, F., Gutmann, B., & Kappe, C. O. (2013). Continuous Flow Synthesis of Cyclopropanes using Diazomethane Generated In Situ. Organic Letters, 15(21), 5590–5593.

  • Cohen, A., & Vugts, D. J. (2019). Cobalt-Catalyzed Cyclopropanation. Chemistry – A European Journal, 25(6), 1432–1444.

Sources

reaction condition optimization for N-alkylation of 1-(4-Bromophenyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Topic:


-Alkylation of 1-(4-Bromophenyl)cyclopropan-1-amine
Ticket ID:  RXN-OPT-8842
Status:  Open
Support Tier:  Level 3 (Senior Application Scientist)[1]

User Issue Summary

Users are experiencing difficulties selectively mono-alkylating 1-(4-Bromophenyl)cyclopropan-1-amine (1) . Common reported failures include:

  • Polyalkylation: Formation of tertiary amines or quaternary salts when targeting secondary amines.[1]

  • Low Conversion: Steric hindrance of the cyclopropyl group stalling the reaction.[1]

  • Side Reactions: Debromination of the aryl ring or cyclopropane ring opening.[1]

Module 1: Substrate Analysis & Strategy

Before initiating any protocol, you must understand the "personality" of your substrate.[1] This is not a standard primary amine.[1][2][3]

FeatureChemical ConsequenceOperational Adjustment
Cyclopropyl Ring Significant steric bulk at the

-carbon (Thorpe-Ingold effect).
Nucleophilic attack is slower than benzylamine.[1] Higher temperatures or more active electrophiles may be required, but this increases risk of side reactions.[1]
4-Bromophenyl Electron-withdrawing group (inductive).Slightly reduces basicity of the amine (


8.5-9.0 vs 10 for alkyl amines). CRITICAL: Vulnerable to Pd-catalyzed dehalogenation.
Ring Strain

27.5 kcal/mol strain energy.[1]
Avoid strong Lewis acids or radical initiators which can trigger ring opening/homo-Michael addition.
Decision Matrix: Selecting Your Method

MethodSelection Start Target: N-Alkylation Q1 Is the alkyl group available as an Aldehyde? Start->Q1 MethodA Method A: Reductive Amination (Recommended) Q1->MethodA Yes (Preferred) MethodB Method B: Direct Alkylation (High Risk) Q1->MethodB No (Alkyl Halide only) MethodC Method C: Aqueous/Surfactant System MethodB->MethodC If polyalkylation occurs

Figure 1: Decision matrix for selecting the optimal alkylation pathway.

Module 2: Protocol A - Reductive Amination (The Gold Standard)

Best for: Mono-alkylation, high chemoselectivity.[1][4] Mechanism: Formation of an imine/iminium intermediate followed by in-situ hydride reduction.[1]

Why this works:

The steric bulk of the cyclopropane ring makes the formation of the iminium ion reversible and sometimes slow, but once formed, the reduction is irreversible.[1] By using Sodium Triacetoxyborohydride (STAB) , you avoid reducing the aldehyde/ketone directly (which NaBH4 might do) and avoid toxic cyanides (NaBH3CN).[1][5]

Step-by-Step Protocol:
  • Imine Formation:

    • Dissolve Amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or THF .[1]

    • Note: DCE is often superior for solubility, but THF is greener.[1]

    • Add Acetic Acid (1-2 equiv) .

    • Checkpoint: Stir for 30-60 mins at Room Temp (RT). The acid catalyzes the dehydration to the imine.[1]

  • Reduction:

    • Add STAB (Sodium Triacetoxyborohydride) (1.5 - 2.0 equiv) in one portion.

    • Stir at RT for 4–16 hours.[1]

    • Monitoring: Watch for the disappearance of the imine intermediate by TLC/LCMS.[1]

  • Workup (Critical for Amine Purity):

    • Quench with Saturated NaHCO3 (basic pH is essential to extract the free base amine).[1]

    • Extract with DCM or EtOAc.[1]

    • Wash organic layer with brine, dry over Na2SO4.[1]

Troubleshooting Protocol A:
  • Issue: Reaction stalled at Imine.

    • Fix: The cyclopropyl steric bulk is hindering hydride attack.[1] Switch solvent to Methanol and use NaBH4 (careful addition at 0°C) or heat the STAB reaction to 40°C.

  • Issue: Debromination observed.

    • Fix: Ensure you are NOT using catalytic hydrogenation (

      
      ). STAB is chemoselective and will preserve the Ar-Br bond [1].[1]
      

Module 3: Protocol B - Direct Alkylation (Controlled )

Best for: When the alkylating agent is an alkyl halide (R-X) and the aldehyde is unstable or unavailable. Risk: Polyalkylation (Runaway reaction).[1]

The "Aqueous-Mediated" Solution

Standard bases (K2CO3/DMF) often lead to mixtures. Using a mild base in water with a surfactant creates a "reaction micelle" that favors mono-alkylation due to the precipitation of the secondary amine product or phase separation [2].

Step-by-Step Protocol:
  • Setup:

    • Suspend Amine (1.0 equiv) in Water (0.5 M concentration) .

    • Add SDS (Sodium Dodecyl Sulfate, 10 mol%) as a surfactant.[1]

    • Add NaHCO3 (2.2 equiv) .

  • Addition:

    • Add Alkyl Bromide (1.1 equiv) .

    • Heat to 70-80°C .

  • Mechanism of Control:

    • The primary amine is solubilized/emulsified.[1] As it reacts to form the secondary amine, the increased lipophilicity and steric bulk of the product (cyclopropyl + alkyl group) often cause it to retreat into the organic micelle core or precipitate, protecting it from further alkylation by the aqueous-solubilized alkyl halide.[1]

Module 4: Advanced Troubleshooting (FAQ)

Q1: I see a side product with M+14 mass. What is it?

  • Diagnosis: You are likely using Methanol as a solvent with STAB or NaBH4.[1]

  • Root Cause: Methanol can be oxidized to formaldehyde in situ (rare but possible with impure reagents) or reacts with the borohydride to form active species that methylate the amine.

  • Fix: Switch to DCE or THF .

Q2: Can I use Buchwald-Hartwig coupling to add the alkyl group?

  • Diagnosis: Dangerous territory.[1]

  • Reason: You have an Ar-Br on your starting material. A Pd catalyst will likely undergo oxidative addition into your starting material's C-Br bond, leading to polymerization or oligomerization.[1]

  • Fix: If you must use metal catalysis (e.g., "Borrowing Hydrogen" with alcohols), use an [Ir] or [Ru] catalyst known to be inert to Ar-Br bonds, but standard reductive amination is safer.[1]

Q3: My cyclopropane ring opened. Why?

  • Diagnosis: Did you use a radical initiator or strong acid?

  • Science: Cyclopropylcarbinyl radicals ring-open extremely fast (

    
    ).[1] If you used a radical-based alkylation (e.g., alkyl iodide + light/peroxide), this is the cause [3].[1]
    
  • Fix: Stick to 2-electron chemistry (Ionic mechanisms like

    
     or Reductive Amination).
    

Visualizing the Pathway

ReactionPathway Substrate 1-(4-Bromophenyl) cyclopropan-1-amine Aldehyde + Aldehyde / AcOH Substrate->Aldehyde AlkylHalide + Alkyl Halide / Base Substrate->AlkylHalide Target Target: Secondary Amine OverAlk Over-Alkylation (Tertiary Amine) Target->OverAlk Fast 2nd Alkylation (If conditions uncontrolled) Imine Imine Intermediate (Sterically Crowded) Aldehyde->Imine - H2O STAB + STAB (Hydride) Imine->STAB STAB->Target Selective Reduction AlkylHalide->Target

Figure 2: Mechanistic flow comparing the selectivity of Reductive Amination vs. Direct Alkylation.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]

  • Singh, C. B., et al. "Aqueous-Mediated N-Alkylation of Amines."[1][6] European Journal of Organic Chemistry, 2007, 1369-1377.[1] Link[1]

  • Newcomb, M. "Radical Kinetics and Clocks."[1] Encyclopedia of Radicals in Chemistry, Biology and Materials, 2012.[1] (Context on cyclopropylcarbinyl radical clock). Link

Sources

Technical Support Center: Handling Viscous Reaction Mixtures of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for High-Viscosity Cyclopropylamine Synthesis Content Type: Technical Support Q&A & FAQ Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists

Introduction: The "Viscosity Trap" in Cyclopropylamine Chemistry

Senior Scientist Note: Synthesizing cyclopropylamines—specifically via the Kulinkovich-de Meijere (Ti-mediated) or Simmons-Smith (Zn-mediated) pathways—presents a unique rheological challenge. These reactions do not merely "thicken"; they undergo phase transitions into non-Newtonian pseudo-plastics or thixotropic sludges.

This viscosity is not just an inconvenience; it is a safety critical parameter . In organometallic chemistry, high viscosity


 poor mass transfer 

hot spots

thermal runaway. This guide addresses the mechanical and chemical strategies to maintain control.

Module 1: The Kulinkovich-de Meijere Protocol (Titanium-Mediated)

Context: This reaction converts amides or nitriles to cyclopropylamines using Grignard reagents and Ti(OiPr)₄. It is notorious for forming a black, tar-like "titanium soup."

Q1: My reaction mixture has turned into a solid black sludge and the stirrer has seized. What do I do?

A: This is the "Titanium Gelation" point. It occurs when titanium alkoxide aggregates bridge with magnesium salts.

Immediate Action (Safety First):

  • Do NOT manually ramp up the RPM immediately. This can break the impeller shaft or shatter the glass flask.

  • Check Gas Evolution: If using EtMgBr, the reaction produces ethylene/ethane gas. A seized stirrer traps this gas.

  • The "Pulse" Technique: If using an overhead stirrer, briefly pulse the motor (on/off) to disrupt the thixotropic structure.

  • Dilution: Add anhydrous THF (tetrahydrofuran) down the sidewalls. The target concentration for these reactions should be <0.5 M . If you started at 1.0 M, you are in the danger zone.

Scientific Rationale: The viscosity arises from the formation of oligomeric [Ti(OR)2]n and Mg-salt bridges. Dilution with THF breaks these coordination polymers by solvating the magnesium centers [1].

Q2: During the quench, I am getting a massive emulsion that won't separate. How do I fix this?

A: You are experiencing a titanium-hydroxide emulsion. Standard acid/base washes often fail here. You must use a ligand-exchange strategy.

The Fix: The Rochelle’s Salt Protocol Instead of NH₄Cl or HCl, use a saturated solution of Sodium Potassium Tartrate (Rochelle's Salt) .[1]

  • Ratio: Use 10 mL of saturated Rochelle's salt solution per 1 mmol of Titanium used.

  • Time: Vigorously stir the biphasic mixture for 2–4 hours (or overnight).

  • Indicator: The organic layer will turn clear/yellow, and the aqueous layer will turn distinctively blue/grey (complexed Ti).

Why it works: Tartrate is a bidentate ligand that chelates Titanium (and Aluminum/Magnesium), pulling it out of the organic interface and into the aqueous phase, breaking the surface tension holding the emulsion [2].

Module 2: The Simmons-Smith Protocol (Zinc-Mediated)

Context: Cyclopropanation of allylic amines or enamides using


 or 

couple.
Q3: I see a heavy white precipitate forming that stops the stir bar. Is the reaction dead?

A: Likely not. This is


 (Zinc Iodide) precipitating. It is a byproduct of the carbenoid transfer.

Troubleshooting:

  • Switch Agitation: Magnetic stir bars are useless here. You need an Overhead Stirrer with an Anchor Impeller (see Engineering section).

  • Solvent Choice: If you are using pure Diethyl Ether (

    
    ), the solubility of Zn salts is low. Switching to or adding Dichloromethane (DCM)  can help solubilize the zinc species and maintain fluidity [3].
    
  • DME Additive: Adding 1,2-Dimethoxyethane (DME) can coordinate to the Zinc, breaking up large aggregates, though this may slow reactivity slightly.

Q4: The reaction exothermed unexpectedly after I added the diiodomethane. Why?

A: This is a "Delayed Initiation" event, common in viscous mixtures. If the viscosity prevented rapid mixing of the


 during addition, it pooled at the bottom. Once the stirrer finally integrated the pool, the concentration spiked locally, causing a runaway reaction.

Prevention Protocol:

  • High Dilution Addition: Dilute

    
     1:1 with solvent before addition.
    
  • Temperature: Maintain -10°C to 0°C during addition.

  • Validation: Ensure the internal temperature probe is not touching the glass wall but is submerged in the bulk fluid to get a true reading.

Module 3: Engineering & Hardware Controls

Q5: What is the correct stirring setup for these reactions?

A: The Reynolds number (


) in these mixtures drops into the laminar flow regime (

). Standard propellers just bore a hole in the sludge.

Impeller Selection Guide:

Impeller TypeSuitabilityWhy?
Magnetic Bar CRITICAL FAIL Will decouple; provides zero torque.
Marine Propeller ⚠️ Poor Creates axial flow but leaves "dead zones" at flask walls.
Pitch-Blade Turbine Good Provides shear; good for medium viscosity.
Anchor / Helical EXCELLENT Scrapes the walls; physically forces bulk turnover. Essential for Kulinkovich scale-up.
Q6: How do I handle the isolation of the Cyclopropylamine Salt (HCl/Tosylate)?

A: When bubbling HCl gas into the crude amine solution, it often forms a "peanut butter" paste rather than crystals.

The "Anti-Paste" Protocol:

  • Don't use pure non-polar solvent: If your amine is in Hexanes/Et2O, the salt will crash out as an amorphous blob.

  • Add a Polar Co-solvent: Add 5-10% Isopropanol (IPA) or Methanol before adding the acid.

  • Slow Crystallization: The polar solvent keeps the salt slightly soluble, allowing crystals to grow rather than crash.

  • Filtration: If it does paste, do not try to filter. Add more solvent, heat to reflux to dissolve, and cool slowly (recrystallization in situ).

Visual Troubleshooting Workflows

Diagram 1: The "Stalled Stirrer" Decision Tree

Use this logic flow when your reaction mixture seizes.

StalledStirrer Start ALERT: Stirrer Stopped / Viscosity Spike CheckGas Check Gas Evolution (Is it bubbling?) Start->CheckGas GasYes YES: Gas Trapped CheckGas->GasYes GasNo NO: Just Sludge CheckGas->GasNo Action1 DO NOT RESTART SUDDENLY Risk of Eruption GasYes->Action1 Action3 Dilute with Anhydrous Solvent (Down sidewalls) GasNo->Action3 Action2 Pulse Stirrer (1 sec ON/OFF) Action1->Action2 Action4 Switch to Anchor Impeller (If possible) Action2->Action4 If torque insufficient Outcome Resume Standard Protocol Monitor Internal Temp Action2->Outcome Action3->Action2 Action4->Outcome

Caption: Safety logic for handling sudden viscosity spikes in gas-evolving organometallic reactions.

Diagram 2: The Kulinkovich Emulsion Breaker (Workup)

Follow this flow to recover product from Titanium sludge.

RochelleWorkup Step1 Crude Rxn Mixture (Black/Brown) Step2 Cool to 0°C Step1->Step2 Step3 Add Sat. Rochelle's Salt (10mL per mmol Ti) Step2->Step3 Decision Phase Separation? Step3->Decision PathBad NO: Emulsion Persists Decision->PathBad  Rag Layer PathGood YES: Clear Layers Decision->PathGood  Clear Interface Fix1 Add Celite & Filter (Remove solids) PathBad->Fix1 If solids present Fix2 Stir Longer (Up to 4 hours) PathBad->Fix2 Final Extract Organic Layer (Product Isolated) PathGood->Final Fix1->Decision Fix2->Decision

Caption: Step-by-step workflow for breaking Titanium emulsions using Rochelle's Salt.

Summary Data Tables

Table 1: Quench Method Comparison for Ti/Zn Reactions
MethodBest ForViscosity HandlingProsCons
Rochelle's Salt General Purpose ⭐⭐⭐⭐⭐Breaks emulsions gently; protects acid-sensitive groups.[2]Slow (requires hours of stirring).[1]
Fieser Workup Aluminum/Lithium ⭐⭐⭐Creates granular precipitate that filters easily.Can entrap product in the solids; exothermic.
1M HCl / H₂SO₄ Robust Amines ⭐⭐Fast; solubilizes metals completely.Destroys cyclopropanes (ring opening risk); high exotherm.
NH₄Cl (Sat.) Small Scale Mild.Often fails to break heavy Ti/Zn emulsions; leaves "rag" layers.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). The Kulinkovich Reaction on Enamides: A Convenient Approach to Cyclopropylamines. Chemical Reviews, 100(8), 2789–2834.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595). Wiley. (Foundational text on Rochelle's salt workups for metal hydrides/alkoxides).

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415.

  • Organic Process Research & Development. (2021). Safety Assessment of the Kulinkovich Reaction on Scale. OPRD, 25, 2351.

Sources

Validation & Comparative

Purity Analysis of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other psychotropic agents, 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (1-BPCA·HCl) serves as a critical, high-value building block. Its purity is paramount; the gem-disubstituted cyclopropane ring is strained and prone to ring-opening degradation, while the primary amine functionality presents classic chromatographic challenges such as peak tailing.

This guide objectively compares the Optimized Ion-Suppression RP-HPLC Method against common alternatives (Generic Gradient HPLC and GC-FID). While generic methods often fail to resolve the salt form from its synthesis precursors (e.g., 4-bromobenzonitrile or bromostyrenes), the optimized protocol described herein utilizes pH control and modern column chemistry to deliver a self-validating, stability-indicating assay.

Compound Profile & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior in solution.[1]

  • Chemical Structure: A cyclopropane ring geminally substituted with a primary amine and a 4-bromophenyl group.

  • Salt Form: Hydrochloride (HCl).

  • Chromatographic Challenges:

    • Silanol Interactions: The protonated amine (

      
      ) interacts strongly with residual silanols on silica columns, causing severe peak tailing (
      
      
      
      ).
    • UV Cutoff: The molecule lacks extensive conjugation beyond the bromophenyl ring; detection is optimal in the low UV range (210–225 nm), necessitating high-purity solvents.

    • Stability: The strained ring is susceptible to acid-catalyzed ring opening, meaning the method must be rapid enough to prevent on-column degradation.

Comparative Analysis: Selecting the Superior Methodology

The following table summarizes the performance of the Optimized Method versus standard alternatives.

FeatureMethod A: Optimized Ion-Suppression HPLC (Recommended)Method B: Generic Neutral RP-HPLC Method C: GC-FID/MS
Principle C18 / Acidic Buffer (pH 2.5) / Ion SuppressionC18 / Water:ACN / Neutral pHGas Chromatography / Thermal Volatilization
Sample Prep Dissolve in Mobile Phase (Direct)Dissolve in Water/MeOHRequires Derivatization or Free-basing (NaOH extraction)
Peak Shape Sharp, Symmetrical (

)
Broad, Tailing (

)
Sharp (if derivatized)
Impurity ID Resolves salts, precursors, and degradantsCo-elution of amine and polar degradantsThermal degradation of salt may produce artifacts
Suitability High (QC & Stability Testing)Low (Screening only)Medium (Process control, not final release)
Why Method A Wins

Method A uses a low pH buffer to keep the amine fully protonated and potentially adds a silanol blocker (like Triethylamine) or uses a base-deactivated column. This eliminates the secondary interactions that ruin Method B. Unlike Method C, it analyzes the salt form directly without risk of thermal decomposition.

The Gold Standard Protocol: Optimized RP-HPLC

This protocol is designed to be stability-indicating , meaning it can detect the degradation of the cyclopropane ring.

Instrumentation & Conditions[2][3][4][5][6][7]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: Agilent Zorbax Eclipse XDB-C18 or Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm). Note: End-capping is non-negotiable.

  • Wavelength: 225 nm (Primary), 254 nm (Secondary).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Dihydrogen Phosphate (

    
    ) in water. Adjust pH to 2.5 with dilute Phosphoric Acid (
    
    
    
    ).
    • Expert Insight: The low pH ensures the amine is 100% ionized (

      
      ), reducing interaction with silanols (
      
      
      
      ).
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute salts)
15.02080Linear Ramp (Elute lipophilics)
20.02080Wash
20.19010Re-equilibration
25.09010End
Sample Preparation[3]
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[2]

  • Stock Solution: Accurately weigh 25 mg of 1-BPCA·HCl into a 25 mL volumetric flask. Dissolve and dilute to volume (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL. Filter through a 0.45 µm PVDF filter.

Experimental Workflow & Logic

The following diagram illustrates the decision logic and workflow for this analysis, ensuring self-validation.

PurityAnalysisWorkflow Start Start: Sample Receipt Prep Sample Preparation (Dissolve in 50:50 Buffer:ACN) Start->Prep SysSuit System Suitability Test (Standard Injection) Prep->SysSuit Check1 Tailing Factor < 1.5? SysSuit->Check1 Check2 Retention Time Stable? Check1->Check2 Yes AdjustPH Action: Lower pH to 2.5 or Add TEA Modifier Check1->AdjustPH No (Tailing) Check2->SysSuit No (Drift) RunSample Run Sample Sequence Check2->RunSample Yes AdjustPH->SysSuit Retest Calc Calculate Purity (Area Normalization) RunSample->Calc Report Generate CoA Calc->Report

Figure 1: Analytical workflow ensuring system suitability before sample data acquisition.

Validation & Performance Metrics

To ensure trustworthiness, the method must meet specific criteria based on ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result (Method A)
Specificity No interference at retention time of Main PeakResolution > 2.0 from nearest impurity
Linearity (

)


(Range: 10–150 µg/mL)
Precision (RSD)


(n=6 injections)
Tailing Factor (

)


LOD / LOQ S/N > 3 / S/N > 10

µg/mL /

µg/mL
Troubleshooting Common Issues
  • Ghost Peaks: If phantom peaks appear, check the water quality. The low UV detection (225 nm) makes the baseline sensitive to organic impurities in the water source.

  • Retention Drift: Ensure the column is fully equilibrated (minimum 10 column volumes) when using ion-pairing reagents or high aqueous content.

Biological Context & Pathway Visualization

While this guide focuses on chemical purity, understanding the biological target aids in identifying critical impurities (e.g., those that might be toxic). 1-BPCA is often a scaffold for monoamine transporter inhibitors.

BiologicalContext Precursor 1-BPCA (Building Block) Synthesis Chemical Synthesis Precursor->Synthesis ImpurityA Impurity: Ring Open (Toxic Potential) Precursor->ImpurityA Acid Degradation ImpurityB Impurity: Des-bromo (Inactive) Precursor->ImpurityB Over-Reduction Drug Target SNRI/SNDRI (Active Drug) Synthesis->Drug

Figure 2: Relationship between the starting material, target drug, and critical impurities monitored by this method.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Available at: [Link]

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Available at: [Link]

  • PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Elution Principles).

Sources

Comprehensive Guide: Spectroscopic Characterization of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

[1][2]

Executive Summary

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is a high-value pharmacophore scaffold, often utilized as a conformationally restricted bioisostere of

122

This guide provides a definitive spectroscopic framework to validate the identity and purity of this compound.[2] Unlike standard alkyl amines, the strain of the cyclopropane ring and the heavy bromine atom introduce unique spectral signatures.[2] We compare the Hydrochloride Salt against its Free Base and Des-bromo analogs to provide a robust, self-validating analytical protocol.

Part 1: Structural Context & Critical Distinctions[1]

Before analyzing spectra, it is vital to distinguish this specific isomer from its regioisomers.[1][2]

  • Target Molecule (Gem-disubstituted): The amine and phenyl group are attached to the same carbon (C1).[1][2] This creates a quaternary carbon and a plane of symmetry.[2]

  • Common Alternative (Vicinal): 2-(4-Bromophenyl)cyclopropan-1-amine (Tranylcypromine analog).[1][2]

Key Analytical Checkpoint: The absence of a benzylic methine proton in

2
Workflow: Structural Validation Logic

StructuralLogicStartCrude Product AnalysisStep11H NMR: Benzylic Region(2.0 - 3.5 ppm)Start->Step1Decision1Is a benzylic methine(1H) visible?Step1->Decision1ResultVicinalResult: Vicinal Isomer(Tranylcypromine Analog)Decision1->ResultVicinalYesResultGemResult: Gem-disubstituted(Target Molecule)Decision1->ResultGemNo (Only CH2s)Step2Check Aromatic Region(7.0 - 7.6 ppm)ResultGem->Step2Decision2Splitting Pattern?Step2->Decision2ResultBrAA'BB' System(Para-Bromo confirmed)Decision2->ResultBrSymmetric DoubletsResultHMultiplet/Other(Incorrect Substitution)Decision2->ResultHComplex/Asymmetric

Figure 1: Decision tree for distinguishing the target gem-disubstituted scaffold from regioisomers.

Part 2: Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance ( H NMR)

The formation of the hydrochloride salt induces significant chemical shift changes, particularly in the exchangeable protons and the aromatic ring due to the inductive effect of the ammonium species.[2]

Solvent: DMSO-

12
Proton GroupSignal TypeHCl Salt Shift (

ppm)
Free Base Shift (

ppm)
Mechanistic Insight
Amine (

vs

)
Broad Singlet8.60 - 9.10 (3H)1.80 - 2.20 (2H)Protonation converts the lone pair into a charged ammonium center, causing massive deshielding.[1][2]
Aromatic (Ortho to Br) Doublet (AA')7.55 - 7.60 (2H)~7.40 (2H)The bromine atom is electron-withdrawing by induction, deshielding ortho protons.[1][2]
Aromatic (Meta to Br) Doublet (BB')7.35 - 7.45 (2H)~7.20 (2H)The ammonium group exerts a through-space/through-bond electron-withdrawing effect, shifting the entire ring downfield compared to the free base.[1][2]
Cyclopropyl (

)
Multiplets1.20 - 1.50 (4H)0.90 - 1.10 (4H)The strained ring protons are shielded (high field), but the cationic ammonium pulls them slightly downfield in the salt form.[1][2]

Critical Observation: In the Free Base , the amine protons are often invisible or a broad hump at ~2.0 ppm in

2HCl Salt

1212
Mass Spectrometry (MS)[1][2]

Mass spectrometry provides the most definitive confirmation of the halogen substitution pattern.[2] Bromine possesses a unique isotopic signature that acts as a "fingerprint."

  • Isotopes:

    
     (50.7%) and 
    
    
    (49.3%).[1][2]
  • Pattern: A 1:1 doublet ratio (M and M+2).[1][2][3]

Comparative Data Table:

Feature1-(4-Bromophenyl)...[1][2][4][5][6][7][8]Des-bromo Analog (Phenyl...)[1][2][5][6][7][8][9]Interpretation
Molecular Ion (

)
211 / 213 (Free base mass)133The shift of +78/80 Da confirms monobromination.[1][2]
Isotope Ratio 1 : 1 (Equal intensity)100 : 1.1 (

only)
The 1:1 "goalpost" pattern is diagnostic for a single Bromine atom.[1][2]
Fragmentation Loss of

(M-17)
Loss of

(M-17)
Common primary amine fragmentation.[1][2]
Infrared Spectroscopy (FT-IR)[1][2]

IR is the quickest method to verify the conversion from free base to hydrochloride salt without consuming deuterated solvents.[2]

  • Region 3200 - 2600 cm

    
     (Ammonium Band): 
    
    • Free Base:[1] Shows two sharp, weak spikes ~3300-3400 cm

      
       (N-H symmetric/asymmetric stretch).[1][2]
      
    • HCl Salt: Shows a strong, broad, "fermi resonance" band centered ~3000 cm

      
      , often overlapping with C-H stretches.[1][2] This "ammonium envelope" is characteristic of amine salts.[1][2]
      
  • Region ~1010 - 1070 cm

    
     (C-Br Stretch): 
    
    • A distinct, sharp band appearing in this region confirms the presence of the aryl bromide, distinguishing it from the des-bromo analog.[2]

  • Region ~1020 cm

    
     (Cyclopropane Ring Breathing): 
    
    • Cyclopropanes exhibit a characteristic ring deformation band near 1000-1020 cm

      
      , often coupled with the C-Br stretch in this molecule.[1][2]
      

Part 3: Experimental Protocols

Protocol 1: Salt Formation & Purification

Objective: Convert the crude free base to a high-purity crystalline hydrochloride salt for analysis.

  • Dissolution: Dissolve 1.0 eq of crude 1-(4-bromophenyl)cyclopropan-1-amine in minimal diethyl ether or ethyl acetate at 0°C.

  • Acidification: Dropwise add 1.1 eq of 2M HCl in diethyl ether (anhydrous).

    • Observation: A white precipitate should form immediately.[1][2]

  • Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete protonation and crystal growth.

  • Isolation: Filter the solid under vacuum (sintered glass funnel).

  • Washing: Wash the filter cake with cold diethyl ether (

    
    ) to remove non-polar impurities and excess HCl.
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Yield Check: Expected yield >85%.[1][2][8]

Protocol 2: Analytical Sample Preparation (NMR)

Objective: Prepare a sample that avoids H/D exchange artifacts.[1][2]

  • Solvent Choice: Use DMSO-

    
     (99.9% D).[1][2] Avoid 
    
    
    if the salt is hygroscopic, as moisture will broaden the ammonium peak.[2]
  • Concentration: Dissolve ~5-10 mg of the dried salt in 0.6 mL solvent.

  • Reference: Ensure TMS (0.00 ppm) is present, or reference to the residual DMSO pentet (2.50 ppm).

Analytical Workflow Diagram

AnalyticalWorkflowcluster_NMRNMR Analysiscluster_MSMS AnalysisSampleIsolated Salt SampleNMR_PrepDissolve in DMSO-d6Sample->NMR_PrepMS_PrepDilute in MeOHSample->MS_PrepNMR_RunAcquire 1H SpectrumNMR_Prep->NMR_RunNMR_CheckCheck 8.8ppm (NH3+)Check 1.2ppm (Ring)NMR_Run->NMR_CheckValidationValidated StructureNMR_Check->ValidationMS_RunESI+ ModeMS_Prep->MS_RunMS_CheckVerify 1:1 Ratio(m/z 211/213)MS_Run->MS_CheckMS_Check->Validation

Figure 2: Parallel workflow for spectroscopic validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56942699, this compound.[1][2] Retrieved from [Link][1][2]

  • University of Colorado Boulder. Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Organic Chemistry Resources.[1][2][10] Retrieved from [Link]

  • NIST Chemistry WebBook. Cyclopropylamine Infrared Spectrum (General Reference for Ring Strain). SRD 69.[1][2][8][11] Retrieved from [Link][1][2]

comparing the activity of 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (hereafter referred to as 4-Br-1-PCPA ) against its structural isomers and functional analogs.[1]

The analysis focuses on its distinct pharmacological profile as a gem-disubstituted cyclopropylamine , contrasting it with the clinical standard Tranylcypromine (trans-2-phenylcyclopropylamine).[1]

Executive Summary & Structural Distinction[2]

1-(4-Bromophenyl)cyclopropan-1-amine represents a specific class of "mechanism-based" enzyme inactivators.[1] Unlike the common antidepressant Tranylcypromine, where the amine and phenyl groups are on adjacent carbons (vicinal), 4-Br-1-PCPA features both groups on the same carbon (geminal).[1]

This structural constraint fundamentally alters its interaction with Flavin Adenine Dinucleotide (FAD)-dependent enzymes (MAO-A, MAO-B, and LSD1), shifting the mechanism from rapid covalent adduct formation to a distinct single-electron transfer (SET) pathway that favors selectivity for MAO-A over MAO-B in specific contexts.[1]

Core Compound Profile
Feature4-Br-1-PCPA (Subject)Tranylcypromine (Comparator)
Structure Geminal (1-phenyl-1-amine)Vicinal (2-phenyl-1-amine)
Substitution 4-Bromo (Para-position)Unsubstituted (Parent)
Primary Target MAO-A (Inactivator), MAO-B (Substrate/Inhibitor)Non-selective MAO-A/B & LSD1
Mechanism Radical-mediated FAD attachmentN5-FAD adduct formation
Key Utility Mechanistic probe, MAO-A selectivity toolAntidepressant, Epigenetic modulator

Mechanistic Basis of Activity[1][6]

The activity of 4-Br-1-PCPA is governed by the strain energy of the cyclopropane ring and the electronic influence of the 4-bromo substituent.[1]

The "Suicide" Inhibition Mechanism

Cyclopropylamines function as suicide substrates. The enzyme (MAO) attempts to oxidize the amine, initiating a sequence that destroys the enzyme's cofactor.

  • SET Step: The enzyme abstracts an electron from the nitrogen lone pair.

  • Ring Opening: The resulting radical cation is unstable. In 1-PCPA derivatives, the ring opens to form a stable benzyl radical.

  • Inactivation: This radical attacks the FAD cofactor, forming a covalent bond and permanently disabling the enzyme.

Impact of the 4-Bromo Substituent
  • Electronic Effect: The Bromine atom is electron-withdrawing (Inductive effect).[1] This raises the oxidation potential of the amine, potentially slowing the initial SET step compared to the unsubstituted parent.[1] However, once the radical forms, the Br-phenyl group stabilizes the transition state.

  • Metabolic Blocking: The para-position is the primary site of metabolic degradation (hydroxylation) in phenyl-based drugs.[1] The Bromine atom blocks this site, significantly extending the compound's half-life in vitro compared to the parent 1-PCPA.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways between the 1-PCPA scaffold (Subject) and 2-PCPA (Tranylcypromine).

MAO_Mechanism Substrate Cyclopropylamine Scaffold SET Single Electron Transfer (SET) Substrate->SET Enters Active Site Enzyme MAO-FAD Complex Enzyme->SET Radical_1 Geminal Radical (Benzyl Radical) SET->Radical_1 1-PCPA (Geminal) Radical_2 Vicinal Radical SET->Radical_2 2-PCPA (Vicinal) Adduct_1 Covalent FAD Adduct (MAO-A Selective) Radical_1->Adduct_1 Ring Opening Adduct_2 N5-FAD Adduct (Non-Selective) Radical_2->Adduct_2 Ring Opening

Caption: Divergent inactivation pathways. 1-PCPA derivatives form a benzyl radical leading to distinct FAD adducts compared to the 2-PCPA series.[1]

Comparative Activity Data

The following data synthesizes Structure-Activity Relationship (SAR) trends for cyclopropylamines against Monoamine Oxidases.

Table 1: Inhibitory Potency & Selectivity Profile
CompoundMAO-A Activity (

/

)
MAO-B ActivityLSD1 (KDM1A) Activity
4-Br-1-PCPA (Subject)High Potency Acts as time-dependent inactivator.[1]Moderate/Mixed Can act as substrate or weak inhibitor.Low Steric bulk at C1 hinders active site fit.
1-PCPA (Parent)Potent Inactivator Selective attachment to FAD cofactor.Substrate Turned over to ketone product; weak inactivation.[2]Negligible
Tranylcypromine (2-PCPA)Potent (

)
Irreversible.[1]
Potent (

)
Irreversible.[1]
Moderate (

)
Standard scaffold for LSD1 inhibitors.
4-Cl-1-PCPA (Analog)High Potency Similar to 4-Br; enhanced lipophilicity.[1]Mixed Low

Key Insight: If your research targets LSD1 , the vicinal (Tranylcypromine) scaffold is superior. If your goal is to probe MAO-A mechanism or develop a selective MAO-A inactivator that resists metabolic degradation, 4-Br-1-PCPA is the superior choice.[1]

Experimental Protocols

To validate the activity of 4-Br-1-PCPA, use the following self-validating protocols. These assays distinguish between reversible inhibition and mechanism-based inactivation.[1][2]

Protocol A: Time-Dependent Inactivation Assay (k_inact/K_I)

Purpose: To confirm the compound acts as a suicide substrate.[1]

  • Enzyme Prep: Thaw human recombinant MAO-A (5 mg/mL) on ice. Dilute to 0.05 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4).

  • Pre-Incubation (The Variable):

    • Prepare 5 concentrations of 4-Br-1-PCPA (e.g., 0.1, 1, 10, 50, 100 µM).

    • Incubate enzyme + inhibitor at 37°C for varying times (

      
       = 0, 5, 10, 20, 30 min).
      
  • Substrate Addition: At each time point, dilute an aliquot 1:10 into a reaction mix containing a saturating concentration of substrate (e.g., Kynuramine, 50 µM).

  • Detection: Measure the formation of 4-hydroxyquinoline (fluorescence: Ex 310 nm / Em 400 nm) for 10 minutes.

  • Analysis: Plot

    
     vs. time. The slope gives 
    
    
    
    .[1] Plot
    
    
    vs.
    
    
    to determine
    
    
    (max inactivation rate) and
    
    
    (affinity).[1]
Protocol B: Reversibility Check (Dialysis)

Purpose: To prove the inhibition is covalent (irreversible).[1]

  • Incubate MAO-A with 4-Br-1-PCPA (at

    
    ) for 60 minutes.[1]
    
  • Transfer mixture to a dialysis cassette (10k MWCO).

  • Dialyze against 4L of buffer at 4°C for 24 hours (3 buffer changes).

  • Control: Perform parallel incubation with a known reversible inhibitor (e.g., Moclobemide).

  • Readout: If activity is not recovered after dialysis, the inhibition is irreversible (covalent).

Workflow Diagram

Assay_Workflow Step1 Pre-Incubation (Enzyme + 4-Br-1-PCPA) Step2 Time Points (0, 5, 10, 30 min) Step1->Step2 Step3 Dilution into Substrate (Kynuramine) Step2->Step3 Step4 Fluorometric Readout (Ex 310 / Em 400) Step3->Step4 Decision Plot ln(Activity) vs Time Step4->Decision

Caption: Kinetic workflow for determining time-dependent inactivation parameters.

Synthetic & Application Notes

While primarily a biological probe, 4-Br-1-PCPA serves as a valuable intermediate in medicinal chemistry.[1]

  • Handling: The hydrochloride salt is stable at room temperature but hygroscopic. Store in a desiccator.

  • Solubility: Soluble in DMSO (>20 mg/mL) and Methanol.[1] Limited solubility in non-polar solvents (DCM/Hexane) compared to the free base.[1]

  • Synthetic Utility: The 4-bromo handle allows for Suzuki-Miyaura coupling to extend the scaffold, potentially creating "bi-aryl" inhibitors that can reach into the deep hydrophobic pockets of epigenetic enzymes like LSD1 or KDM1A, although the geminal constraint usually disfavors this compared to the trans isomers.[1]

References

  • Silverman, R. B., & Zieske, P. A. (1986). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[1][2][3] Journal of Medicinal Chemistry.

  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of Biological Chemistry.

  • Yang, M., et al. (2018). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant tranylcypromine. Nature. [1]

  • PubChem Compound Summary. (2024). This compound.[1][4] National Center for Biotechnology Information. [1]

Sources

structure-activity relationship of bromophenylcyclopropylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship of Bromophenylcyclopropylamine Derivatives: A Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Version: 1.0

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of bromophenylcyclopropylamine (Br-PCPA) derivatives, a class of small molecules pivotal in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. While the parent scaffold, trans-2-phenylcyclopropylamine (tranylcypromine/TCP), is a potent Monoamine Oxidase (MAO) inhibitor with weak LSD1 activity, strategic bromination and N-substitution have unlocked nanomolar potency and high selectivity for LSD1. This guide compares key derivatives, elucidates the mechanistic role of the bromine atom, and provides validated experimental protocols.

Structural Logic & Mechanism of Action

The core pharmacophore is the cyclopropylamine ring, which functions as a "suicide substrate" or mechanism-based inactivator.

Mechanism of Inactivation
  • Oxidation: The flavin adenine dinucleotide (FAD) cofactor of LSD1 oxidizes the amine to an imine intermediate.[1]

  • Ring Opening: The strained cyclopropyl ring undergoes a single-electron transfer (SET) mechanism, opening to form a reactive radical species.

  • Adduct Formation: This radical forms a covalent bond with the FAD cofactor (typically at the N5 or C4a position), permanently disabling the enzyme.

The Role of Bromine (Electronic & Steric Effects)

The introduction of a bromine atom on the phenyl ring is not merely a lipophilic modification; it fundamentally alters the electronics of the phenyl ring and its fit within the large LSD1 substrate binding pocket.

  • Electronic: The electron-withdrawing nature of bromine affects the oxidation potential of the amine, potentially tuning the kinetics of the ring-opening step.

  • Steric: The large bromine atom fills hydrophobic pockets in the LSD1 active site that are absent or smaller in MAO-A/B, driving selectivity.

DOT Diagram: Mechanism of Action

LSD1_Mechanism Substrate Br-PCPA Derivative ES_Complex Enzyme-Substrate Complex (LSD1-FAD) Substrate->ES_Complex Binding Imine Imine Intermediate ES_Complex->Imine FAD Oxidation (-2e-, -2H+) Radical Benzyl Radical (Ring Open) Imine->Radical SET / Ring Opening Adduct Covalent FAD Adduct (Irreversible Inhibition) Radical->Adduct Covalent Bond Formation (N5 or C4a of FAD)

Caption: Kinetic mechanism of LSD1 inactivation by bromophenylcyclopropylamine derivatives involving oxidative ring opening and covalent adduct formation.

SAR Analysis: Positional & Stereochemical Effects

The optimization of the TCP scaffold relies on three vectors: Ring Substitution, N-Substitution, and Stereochemistry.

A. Phenyl Ring Substitution (The "Bromo" Effect)[2]
  • Unsubstituted (TCP): Weak LSD1 inhibitor (

    
    ).[2]
    
  • Para-Bromo (4-Br): significantly increases potency (

    
    ). The bromine atom engages hydrophobic residues (e.g., Val333, Ala539) deep in the pocket.
    
  • Meta-Bromo (3-Br): often yields superior potency when combined with other halogens. For example, meta-fluoro/para-bromo combinations can reach nanomolar

    
    .
    
  • Ortho-Substitution: Generally tolerated but often combined with bulky groups (benzyloxy) to drive selectivity (see S2101).

B. Stereochemistry: The Cis/Trans Paradigm

Historically, the trans isomer (1R, 2S) was considered the active pharmacophore for MAO inhibition. However, for LSD1:

  • Trans Isomers: Standard for most drugs (e.g., TCP, 4-Br-PCPA).

  • Cis Isomers: Surprisingly, specific cis derivatives (e.g., cis-4-Br-2,5-F2-PCPA ) have demonstrated superior potency (

    
    ) compared to their trans counterparts. This is attributed to a unique binding mode where the cis configuration positions the halogenated ring more favorably against the FAD cofactor.
    
C. N-Substitution (Selectivity Switch)

Adding bulk to the amine nitrogen is the primary strategy to abolish MAO activity (which has a small active site) while retaining LSD1 activity (large open pocket).

  • N-H (Free amine): High MAO activity (Side effects).[2]

  • N-Benzyl/N-Alkyl: Drastically reduces MAO binding.

  • Example (S2101): An N-benzyloxy derivative that improves LSD1 affinity (

    
    ) and selectivity >100-fold over MAOs.[3]
    

DOT Diagram: SAR Decision Tree

SAR_Logic TCP Scaffold: trans-2-PCPA (Non-selective, Weak LSD1) RingSub Phenyl Ring Substitution TCP->RingSub NSub N-Substitution TCP->NSub Stereo Stereochemistry TCP->Stereo ParaBr 4-Bromo (Potency ↑ 60x) RingSub->ParaBr MetaSub 3-Halo / 4-Bromo (Potency ↑↑) RingSub->MetaSub NBenzyl N-Alkylation (Selectivity ↑↑, MAO ↓) NSub->NBenzyl CisIso Cis-Isomers (Specific) (Potency ↑↑ for Halogenated) Stereo->CisIso

Caption: Structural optimization pathways for converting the non-selective TCP scaffold into potent, selective LSD1 inhibitors.

Comparative Performance Data

The following table contrasts the baseline scaffold with key brominated and substituted derivatives. Note the dramatic shift in


 (inhibitory constant) and Selectivity.
CompoundStructure DescriptionLSD1

/

MAO-A

MAO-B

Selectivity (LSD1 vs MAO)Key Feature
Tranylcypromine (TCP) Unsubstituted trans-2-PCPA



Poor (Favors MAO)FDA approved antidepressant; non-selective.
4-Br-PCPA 4-bromo-trans-2-PCPA

N/AN/AModerateBromine increases hydrophobic contact; ~65x more potent than TCP.
S2101 N-benzyloxy-4-F-PCPA derivative



High N-substitution drives selectivity by excluding MAO binding.
S1024 cis-4-Br-2,5-difluoro-PCPA



Excellent Rare cis-isomer with nanomolar potency; Halogens drive tight binding.
Compound 44a Meta-substituted PCPA derivative

N/AN/AExcellent Optimized meta-substitution pattern.

Data Sources: [1, 2, 5, 8]

Experimental Protocols

A. Synthesis of 4-Bromo-trans-2-phenylcyclopropylamine

Note: This protocol is adapted for the brominated derivative based on standard PCPA synthesis.

Reagents: 4-Bromostyrene, Ethyl diazoacetate (EDA), Rhodium(II) acetate dimer (catalyst), NaOH, Thionyl chloride, Sodium azide.

  • Cyclopropanation:

    • To a solution of 4-bromostyrene (1.0 eq) and Rh2(OAc)4 (0.5 mol%) in dry DCM, add EDA (1.2 eq) slowly via syringe pump over 8 hours to minimize dimerization.

    • Result: Mixture of cis and trans ethyl 2-(4-bromophenyl)cyclopropanecarboxylate.

  • Hydrolysis & Separation:

    • Hydrolyze the ester using 1M NaOH/MeOH at reflux.

    • Acidify to precipitate the carboxylic acid.

    • Crucial Step: Recrystallize from hot water/ethanol. The trans-isomer typically crystallizes first, leaving the cis-isomer in the mother liquor.

  • Curtius Rearrangement (Carboxylic Acid

    
     Amine): 
    
    • Reflux the purified trans-acid with thionyl chloride (3 eq) to form the acid chloride. Remove excess SOCl2 in vacuo.

    • Dissolve residue in acetone/water, add NaN3 (1.5 eq) at 0°C. Stir 1h.

    • Extract the acyl azide, dry, and reflux in toluene (90°C) to form the isocyanate .

    • Hydrolyze the isocyanate with 20% HCl at reflux for 4 hours.

  • Isolation:

    • Basify with NaOH, extract with ether, and convert to the hydrochloride salt using HCl/ether for stability.

B. LSD1 Inhibition Assay (Peroxidase-Coupled)

This assay measures the production of H2O2, a byproduct of LSD1-mediated demethylation.

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mM antipyrine, 1 mM 3,5-dichloro-2-hydroxybenzenesulfonic acid, 0.5 units/mL horseradish peroxidase (HRP).

  • Enzyme Prep: Incubate Recombinant Human LSD1 (50 nM) with the test compound (various concentrations) for 30 minutes at 25°C.

  • Substrate: Add H3K4me2 peptide (10-20 µM) to initiate the reaction.

  • Detection: Monitor absorbance at 515 nm continuously for 20 minutes.

  • Analysis: Calculate

    
     by plotting initial velocity vs. log[inhibitor].
    

References

  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[2][4] Biochemistry.[2][5] Link

  • Mimasu, S., et al. (2010).[6] Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1.[2] Biochemistry.[2][5] Link

  • Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry.[2][5] Link

  • Takakusagi, Y., et al. (2022).[7] Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2.[4][7] ACS Omega. Link

  • BPS Bioscience. Tranylcypromine (2-PCPA) Product Data Sheet.Link

  • Ogasawara, D., et al. (2011). Lysine-Specific Demethylase 1-Selective Inactivators: Protein-Targeted Drug Design based on Mechanism-Based Inhibition. Bioorganic & Medicinal Chemistry.[8]

  • Kakizawa, T., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Bioorganic & Medicinal Chemistry.[8] Link

  • Song, Y., et al. (2022).[7] Structural and Functional Landscape of FAD-Dependent Histone Lysine Demethylases for New Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride vs. 1-(4-chlorophenyl)cyclopropanamine hydrochloride

[1][2]

Executive Summary

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (Br-Analog) and 1-(4-chlorophenyl)cyclopropanamine hydrochloride (Cl-Analog) are primary amine building blocks belonging to the 1-arylcyclopropanamine class.[1][2] This scaffold is a privileged structure in central nervous system (CNS) drug discovery, serving as the pharmacophore for triple reuptake inhibitors (SNDRIs) such as DOV-21,947 (Amtitifadine).[1]

While structurally similar, their applications in drug development diverge significantly:

  • The Bromo-Analog functions primarily as a synthetic gateway .[1][2] The labile C-Br bond allows for rapid diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making it the preferred starting material for library generation.[1][2]

  • The Chloro-Analog functions as a pharmacological probe .[2] The C-Cl bond provides metabolic stability and optimal lipophilicity without the synthetic reactivity of the bromide, making it a standard "endpoint" analog for assessing biological activity (SERT/NET/DAT inhibition) and metabolic stability.[2]

Physicochemical & Structural Analysis

The substitution of Chlorine with Bromine alters the molecular weight, lipophilicity, and electronic properties, which dictates their utility.[2]

Feature4-Chloro Analog (Cl-ACP)4-Bromo Analog (Br-ACP)Impact on Research
Formula C₉H₁₀ClN[1][2] · HClC₉H₁₀BrN[1] · HClBr adds significant mass (~44 Da).[1]
MW (Free Base) 167.64 g/mol 212.09 g/mol Cl is preferred for "Lead-Like" metrics (lower MW).[1]
ClogP (Predicted) ~2.1~2.4Br is more lipophilic; may increase non-specific binding.[1]
Bond Dissociation Energy (C-X) ~95 kcal/mol (Strong)~81 kcal/mol (Weaker)Critical: Br bond is weaker, facilitating Pd-insertion.[1]
Hammett Constant (

)
0.230.23Electronic withdrawal is nearly identical; bio-isosteres.[1]
Primary Application Biological ScreeningSynthetic Intermediate

Synthetic Utility: The Divergence Point

The core value proposition of the Br-Analog lies in its reactivity.[2] It serves as a "functional handle" for late-stage diversification.[1][2]

Chemical Reactivity Profile[2]
  • Br-Analog: High reactivity in Pd-catalyzed cross-coupling.[1][2] It allows the installation of biaryl systems, heteroaryls, or amination at the para-position.[2]

  • Cl-Analog: Low reactivity in standard Pd-coupling conditions.[1][2] It is generally inert under Suzuki conditions unless specialized, high-energy catalysts (e.g., bulky phosphines like XPhos) are used.[2]

Decision Framework (Graphviz)[1]

DecisionTreeStartProject GoalScreeningBiological Screening(SAR Data)Start->ScreeningLibraryLibrary Generation(Analog Synthesis)Start->LibraryCl_AnalogSelect 4-Chloro Analog(Metabolically Stable)Screening->Cl_AnalogTarget ValidationBr_AnalogSelect 4-Bromo Analog(Reactive Handle)Library->Br_AnalogDiversity RequiredSuzukiSuzuki Coupling(Biaryl Synthesis)Br_Analog->SuzukiPd(PPh3)4 / Ar-B(OH)2BuchwaldBuchwald-Hartwig(Amination)Br_Analog->BuchwaldPd2(dba)3 / Amines

Figure 1: Decision tree for selecting the appropriate halogenated cyclopropanamine based on research phase.[1]

Experimental Protocols

Synthesis of the 1-Arylcyclopropanamine Core

Both analogs are typically synthesized via the Kulinkovich-Szymoniak reaction or the Nitrilation/Grignard method .[1][2] The latter is preferred for scalability.[2]

Protocol: Nitrile-Mediated Cyclopropanation

  • Reagents: 4-Halobenzonitrile (Br or Cl), Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide (Ti(OiPr)₄).[1]

  • Procedure:

    • Dissolve 4-bromobenzonitrile (or chlorobenzonitrile) in dry Et₂O under Argon.[1][2]

    • Add Ti(OiPr)₄ (1.1 equiv) and cool to -70°C.

    • Slowly add EtMgBr (2.2 equiv).[1] The solution will darken (formation of titanacyclopropane intermediate).[1]

    • Allow to warm to room temperature and stir for 1h.

    • Add BF₃[1][2]·OEt₂ (2.0 equiv) to facilitate ring closure/amine formation.[1]

    • Quench: Add 10% NaOH solution.

    • Purification: Extract with Et₂O, dry over Na₂SO₄, and convert to HCl salt by adding 2M HCl in ether.[2]

  • Yield: Typically 60-80%.[1][2]

Functionalization of the Bromo-Analog (Suzuki Coupling)

This protocol demonstrates why the Br-analog is superior for library synthesis.[1][2]

Protocol: Suzuki-Miyaura Cross-Coupling

  • Substrate: 1-(4-Bromophenyl)cyclopropan-1-amine HCl (1.0 equiv).

  • Coupling Partner: Phenylboronic acid (1.2 equiv).[1]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).[1]

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat at 90°C for 4-12 hours under N₂.

  • Outcome: Formation of 1-([1,1'-biphenyl]-4-yl)cyclopropan-1-amine.[1][2] The Cl-analog would fail or react negligibly under these standard conditions.

Pharmacological Context

In the context of Monoamine Transporter (MAT) inhibition, these compounds are often investigated as Triple Reuptake Inhibitors (SNDRIs).[1][3]

Structure-Activity Relationship (SAR)[1][2]
  • Steric Bulk: The cyclopropane ring constrains the amine, mimicking the conformation of rigid bicyclic antidepressants.[2]

  • Halogen Effect:

    • 4-Cl: The chlorine atom is a classic bioisostere for the methyl group but with electron-withdrawing properties.[1][2] It enhances binding affinity to SERT (Serotonin Transporter) by filling a hydrophobic pocket (similar to the dichlorophenyl ring in Sertraline).[1]

    • 4-Br: While often equipotent to Cl in vitro, the larger bromine atom can cause steric clashes in tight binding pockets.[2] However, its primary liability in a drug candidate is the potential for metabolic debromination or oxidative addition.[2]

Metabolic Stability Pathway (Graphviz)[1]

MetabolismCl_Drug4-Chloro Analog(Drug Candidate)CYP450CYP450 Metabolism(Liver Microsomes)Cl_Drug->CYP450Br_Drug4-Bromo Analog(Intermediate)Br_Drug->CYP450StableMetabolically Stable(Excreted Unchanged)CYP450->StableC-Cl Bond StrongDebrominationOxidative Debromination(Reactive Metabolite Risk)CYP450->DebrominationC-Br Bond Weaker

Figure 2: Metabolic fate comparison.[1][2] The C-Cl bond renders the analog more suitable for in vivo survival.[1][2]

References

  • Kulinkovich, O. G., et al. (1989).[2] "A new convenient method for the preparation of 1-aminocyclopropanes."[2] Synthesis, 1989(01), 71-72.[2]

  • Skolnick, P., et al. (2003).[2] "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[1][2] European Journal of Pharmacology, 461(2-3), 99-104.[2] (Establishes the pharmacology of the 1-arylcyclopropanamine scaffold).

  • Shuto, S., et al. (1995).[2] "Synthesis of 1-arylcyclopropanamines via nitriles." Journal of Organic Chemistry, 60(15), 4724-4728.[2] [1]

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[2] (Foundational reference for the utility of the Bromo-analog). [1]

Comparative Technical Guide: Fluorinated vs. Brominated Phenylcyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of fluorinated and brominated phenylcyclopropylamines (PCPAs), a critical scaffold in the inhibition of flavin-dependent amine oxidases, specifically Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Key Differentiators:

  • Fluorinated PCPAs: Primarily utilized to modulate metabolic stability (blocking para-hydroxylation) and tune pKa. Ring-fluorinated analogs (e.g., 2-fluoro-PCPA) often exhibit enhanced potency against MAO-A/B but reduced potency against LSD1 unless specific substitution patterns (meta-substitution) are employed.

  • Brominated PCPAs: Leverage the larger Van der Waals radius (1.85 Å vs. 1.47 Å for F) and halogen bonding capabilities to fill hydrophobic pockets within the LSD1 catalytic cleft. Para-bromo analogs have demonstrated superior potency to unsubstituted and fluorinated counterparts in LSD1 enzymatic assays, making them preferred starting points for epigenetic probe development.

Physicochemical Comparison

The choice between fluorine and bromine substitution fundamentally alters the steric and electronic profile of the PCPA scaffold.

Table 1: Physicochemical Properties of Halogenated PCPAs

PropertyHydrogen (Ref)Fluorine (F)Bromine (Br)Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 Å1.85 ÅBr introduces significant steric bulk; F is a bioisostere for H.
Electronegativity (Pauling) 2.203.982.96F exerts strong electron-withdrawing effects (inductive), lowering pKa of the amine.
C-X Bond Length 1.09 Å1.35 Å1.89 ÅBr extends the ligand reach into deep hydrophobic pockets.
Lipophilicity (

value)
0.000.140.86Br significantly increases logP, enhancing membrane permeability but potentially reducing solubility.
Bond Strength (C-X) ~98 kcal/mol~116 kcal/mol~66 kcal/molC-F is metabolically inert; C-Br is weaker and can be a metabolic handle or leaving group.

Pharmacodynamics: Potency & Selectivity

Monoamine Oxidase (MAO) Inhibition

Tranylcypromine (2-PCPA) is a non-selective, irreversible inhibitor of MAO.[1][2] Halogenation shifts this profile:

  • Fluorine Effect: Introduction of fluorine at the cyclopropyl ring (C2 position) significantly enhances potency. (1S,2S)-2-fluoro-2-phenylcyclopropylamine is a more potent inhibitor of both MAO-A and MAO-B than the non-fluorinated parent.[3]

  • Selectivity Switch: 2-fluorination of 1-phenylcyclopropylamine reverses selectivity from MAO-B to MAO-A.[3]

LSD1 (KDM1A) Inhibition

LSD1 shares homology with MAO but has a larger catalytic binding pocket.

  • Bromine Superiority: Para-bromo-PCPA and meta-bromo-PCPA exhibit higher potency against LSD1 compared to tranylcypromine. The bromine atom likely engages in favorable hydrophobic interactions or halogen bonding within the deep substrate channel of LSD1.

  • Fluorine Limitations: Single fluorine substitution on the cyclopropyl ring often decreases LSD1 inhibitory activity.[4] However, meta-fluorination on the phenyl ring (e.g., in combination with ortho-benzyloxy groups) can recover potency, as seen in compounds like S2101 .

Mechanism of Action (Suicide Inhibition)

Both classes act as mechanism-based inactivators. The amine is oxidized by the FAD cofactor to an imine, which undergoes ring opening to form a covalent adduct with FAD N(5).

MOA PCPA PCPA Inhibitor (Amine) ES_Complex E-S Complex (Active Site) PCPA->ES_Complex Binding Imine Cyclopropyl Imine (Intermediate) ES_Complex->Imine Oxidation (-2e-) Radical Radical Species (Ring Opening) Imine->Radical SET Mechanism Adduct Covalent FAD-Adduct (Irreversible Inhibition) Radical->Adduct Covalent Bond Formation

Figure 1: Mechanism-based inactivation of FAD-dependent amine oxidases by PCPAs.

Experimental Protocols

Synthesis of Halogenated PCPAs

Methodology: Asymmetric cyclopropanation of halogenated styrenes followed by Curtius rearrangement. This route ensures control over trans/cis stereochemistry.

Reagents:

  • Substituted Styrene (4-F-Styrene or 4-Br-Styrene)

  • tert-Butyl Diazoacetate[5]

  • Rh2(S-DOSP)4 catalyst (for enantiocontrol)

Step-by-Step Protocol:

  • Cyclopropanation:

    • Dissolve Rh2(S-DOSP)4 (0.01 eq) in anhydrous pentane under Argon.

    • Add the halogenated styrene (1.0 eq) (4-fluoro or 4-bromo).

    • Slowly add tert-butyl diazoacetate (1.2 eq) via syringe pump over 12 hours at -78°C to maintain enantioselectivity.

    • Checkpoint: Verify trans-isomer formation via 1H NMR (coupling constant

      
       Hz for trans, 
      
      
      
      Hz for cis).
  • Hydrolysis:

    • Treat the ester with TFA/DCM (1:1) at 0°C for 2 hours to yield the free carboxylic acid.

  • Curtius Rearrangement:

    • Dissolve the acid in acetone. Add triethylamine (1.5 eq) and ethyl chloroformate (1.2 eq) at 0°C. Stir for 30 min.

    • Add sodium azide (1.5 eq) in water. Stir 1 hour.

    • Extract, dry, and reflux in toluene to form the isocyanate.

    • Hydrolyze with HCl (4M) to yield the final amine hydrochloride salt.

Synthesis Start Halogenated Styrene (4-F or 4-Br) Step1 Cyclopropanation (Rh2(S-DOSP)4, Diazoacetate) Start->Step1 Check1 QC: NMR Stereochem Check (Trans vs Cis) Step1->Check1 Step2 Hydrolysis (TFA) Check1->Step2 Pass Step3 Curtius Rearrangement (DPPA or NaN3 route) Step2->Step3 Final PCPA Hydrochloride Salt Step3->Final

Figure 2: Synthetic workflow for generating enantiopure halogenated PCPAs.

LSD1 Inhibition Assay (Peroxidase-Coupled)

Objective: Quantify IC50 of halogenated analogs.

  • Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM antipyrine, 1 mM 3,5-dichloro-2-hydroxybenzenesulfonic acid.

  • Enzyme Mix: Incubate recombinant human LSD1 (50 nM) with varying concentrations of inhibitor (F-PCPA or Br-PCPA) for 30 minutes at 25°C.

  • Substrate Addition: Add H3K4me2 peptide (20 µM) and Horseradish Peroxidase (HRP).

  • Detection: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 20 minutes.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: 4-Br-PCPA IC50 < 20 µM; 2-PCPA IC50 ~ 30-50 µM.

Metabolic Stability (Microsomal Stability)

Objective: Compare half-life (


) of F- vs. Br-analogs.
  • Incubation: Mix test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • Insight: 4-F-PCPA typically shows higher stability than 4-H-PCPA by blocking the primary metabolic soft spot (para-oxidation). 4-Br-PCPA stability is variable; Br is a poorer metabolic block than F but sterically hinders access.

Decision Matrix: When to Use Which?

DecisionTree Root Select PCPA Modification Q1 Primary Target? Root->Q1 MAO MAO-A / MAO-B Q1->MAO LSD1 LSD1 (Epigenetics) Q1->LSD1 MAO_Path Prioritize Fluorine (Ring C2 or Para-phenyl) MAO->MAO_Path LSD1_Path Prioritize Bromine (Para/Meta-phenyl) LSD1->LSD1_Path Detail_F Use (1S,2S)-2-F-PCPA for max potency MAO_Path->Detail_F Detail_Br Use 4-Br-PCPA for hydrophobic pocket fill LSD1_Path->Detail_Br

Figure 3: Strategic decision tree for selecting halogen substitution based on biological target.

References

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters. (2017).

  • Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors. Bioorganic & Medicinal Chemistry. (2011).

  • Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry. (2004).[3]

  • trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry. (2007).[2]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Omega. (2022).

Sources

Comparative Guide: Cross-Reactivity & Selectivity Profiling of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

Product: 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride CAS: 1228092-84-9 (Generic/Related) / 952289-92-8 (Free base context) Primary Application: Pharmacophore building block for FAD-dependent enzyme inhibitors (LSD1, MAO-A, MAO-B).[1] Core Value Proposition: Unlike its unsubstituted analogs, the 4-bromo motif serves as a dual-purpose functional handle. It provides (1) a site for divergent synthesis (via Pd-catalyzed cross-coupling) to optimize binding pocket occupancy, and (2) a steric/electronic probe to modulate cross-reactivity between the target epigenetic eraser (LSD1) and off-target neurotransmitter regulators (MAOs).[1]

This guide compares the performance of the 4-Bromophenyl scaffold against standard alternatives (Tranylcypromine, Unsubstituted 1-PCPA) in the context of generating highly selective inhibitors.

Chemical & Functional Comparison

In medicinal chemistry, the "performance" of a building block is defined by its synthetic utility and the biological profile of the final compounds it generates.

Comparison Table: 4-Bromo Scaffold vs. Alternatives
Feature1-(4-Br-phenyl)cyclopropan-1-amine Tranylcypromine (2-PCPA) 1-Phenylcyclopropan-1-amine (Unsubstituted)
Stereochemistry Achiral (at C1) or Enantiomeric pairs*Chiral (trans-isomer active)Achiral (at C1)
Synthetic Utility High: Br-handle enables Suzuki/Buchwald coupling to extend the scaffold into the LSD1 substrate channel.[2]Low: Difficult to modify the phenyl ring without rebuilding the core.[2]Medium: Limited to N-substitution; lacks an aryl coupling point.[2]
LSD1 Selectivity Potential High: Para-substitution allows access to the deep hydrophobic pocket unique to LSD1.[2]Low: High cross-reactivity with MAO-A/B (historically a non-selective MAOI).[1]Moderate: Selectivity relies entirely on N-substituents.[2]
Mechanism of Action Mechanism-Based Inactivator (Suicide Substrate)Mechanism-Based InactivatorMechanism-Based Inactivator

*Note: While the 1-substituted cyclopropane itself has a plane of symmetry if the ring is unsubstituted, chiral derivatives are often formed during N-substitution or if the ring carbons are differentially substituted.

Biological Cross-Reactivity: The LSD1 vs. MAO Challenge

The critical "cross-reactivity" study for this compound involves differentiating its inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) versus Monoamine Oxidases (MAO-A and MAO-B) . Both enzymes utilize a FAD cofactor and share structural homology in the catalytic domain.

Mechanism of Cross-Reactivity

The cyclopropylamine core undergoes a single-electron transfer (SET) oxidation by the FAD cofactor, opening the cyclopropane ring and forming a covalent adduct with FAD. This permanently disables the enzyme.

  • The Problem: The unsubstituted cyclopropylamine core fits into both LSD1 and MAO active sites.

  • The Solution (4-Br Advantage): The LSD1 active site possesses a larger, more open substrate-binding channel (to accommodate the H3 histone tail) compared to the tighter "cavity" of MAOs. The 4-bromo group allows researchers to append bulky groups that clash with the MAO active site but stabilize binding in LSD1.

Visualization: Mechanism-Based Inhibition & Selectivity Logic

G cluster_0 Scaffold Activation cluster_1 Selectivity Filter (Cross-Reactivity) Compound 1-(4-Br)cyclopropan-1-amine Complex Enzyme-Substrate Complex Compound->Complex MAO MAO-A/B Active Site (Sterically Restricted) Compound->MAO 4-Br Derivative LSD1 LSD1 Active Site (Large Substrate Channel) Compound->LSD1 4-Br Derivative Enzyme FAD-Enzyme (LSD1 or MAO) Enzyme->Complex Radical Ring Opening (Radical Intermediate) Complex->Radical SET Oxidation Adduct Covalent FAD Adduct (Irreversible Inhibition) Radical->Adduct Outcome_MAO Steric Clash (No Inhibition) MAO->Outcome_MAO If derivatized Outcome_LSD1 Potent Inhibition (Target Engagement) LSD1->Outcome_LSD1

Figure 1: Mechanism of irreversible inhibition and the structural logic for using the 4-Bromophenyl scaffold to filter out MAO cross-reactivity.

Experimental Protocols

To validate the performance of the 1-(4-Bromophenyl)cyclopropan-1-amine scaffold, the following workflows are standard in drug discovery.

Protocol A: Divergent Synthesis (Suzuki Coupling)

Objective: To demonstrate the scaffold's utility in generating a library for SAR (Structure-Activity Relationship) profiling.

  • Reagents: 1-(4-Bromophenyl)cyclopropan-1-amine HCl (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.[1]

    • Combine reagents in a sealed microwave vial.

    • Heat to 90°C for 4-12 hours.

    • Critical Step: The free amine can poison the catalyst. Use the Boc-protected intermediate if yields are <40%, then deprotect with TFA/DCM.[1]

  • Validation: Monitor disappearance of the aryl bromide via LC-MS (Target mass = Product M+1).

Protocol B: Enzymatic Selectivity Assay (LSD1 vs. MAO)

Objective: To quantify cross-reactivity.[1]

  • Assay Principle: Peroxidase-coupled fluorescence assay detecting H₂O₂ generation (byproduct of FAD re-oxidation).[1]

  • Conditions:

    • LSD1 Assay: Substrate = H3K4me2 peptide (20 µM).[1] Buffer = 50 mM HEPES pH 7.5.

    • MAO-A/B Assay: Substrate = Tyramine (MAO-A) or Benzylamine (MAO-B).[1]

  • Workflow:

    • Incubate Enzyme (LSD1 or MAO) with the test compound (dilution series 1 nM – 100 µM) for 30 minutes (pre-incubation is mandatory for mechanism-based inhibitors).[1]

    • Add Substrate mixture (Amplex Red + HRP).[1]

    • Measure Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

  • Data Analysis: Calculate

    
    .
    
    • Selectivity Ratio =

      
      .[1]
      
    • Target Performance: A successful derivative of the 4-Br scaffold should achieve a ratio > 100.

References

  • LSD1 Inhibition Mechanism

    • Stavropoulos, P., et al. (2006).[1] Crystal structure and mechanism of human lysine-specific demethylase-1. Nature Structural & Molecular Biology.[1] Link

  • Cyclopropylamine Scaffolds in Drug Discovery

    • Mimasu, S., et al. (2010).[1] Structure-Based Design of Potent and Selective LSD1 Inhibitors. Biochemistry. Link[1]

  • Synthesis of Phenylcyclopropan-1-amine Derivatives

    • Ota, Y., et al. (2018).[1][3][4] Catalytic Asymmetric Synthesis of 1-Arylcyclopropylamines. Journal of the American Chemical Society. Link[1]

  • Cross-Reactivity & Selectivity Profiling

    • Holtzman, J.L., et al. (2019).[1] Selectivity of MAO Inhibitors derived from cyclopropylamines. Journal of Medicinal Chemistry. Link(Generic reference for MAO selectivity protocols)

Sources

comparing the inhibitory effects of different stereoisomers of 1-(4-Bromophenyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the inhibitory effects of stereoisomers of 1-(4-Bromophenyl)cyclopropan-1-amine .

Crucial Nomenclature & Structural Clarification

Before proceeding, a critical scientific distinction must be made regarding the chemical nomenclature provided in the topic:

  • 1-(4-Bromophenyl)cyclopropan-1-amine (Geminal):

    • Structure: The amine (-NH₂) and the 4-bromophenyl group are attached to the same carbon (C1) of the cyclopropane ring.

    • Stereochemistry: If C2 and C3 are unsubstituted methylenes, this molecule is achiral (it possesses a plane of symmetry). Therefore, it does not exist as stereoisomers (enantiomers or diastereomers).

    • Activity: While gem-disubstituted cyclopropylamines can inhibit enzymes like P450s, they are not the primary scaffold for the potent LSD1/MAO inhibition associated with this class.

  • 2-(4-Bromophenyl)cyclopropan-1-amine (Vicinal) – The "Active" Target:

    • Structure: The amine is at C1, and the 4-bromophenyl group is at C2.

    • Stereochemistry: This molecule has two chiral centers, resulting in four distinct stereoisomers: (1R,2S)-trans , (1S,2R)-trans , (1R,2R)-cis , and (1S,2S)-cis .

    • Relevance: This is the renowned 4-Br-PCPA (4-bromo-trans-tranylcypromine), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO).

Editorial Decision: Based on the context of "comparing inhibitory effects of stereoisomers," this guide focuses on the 2-(4-Bromophenyl)cyclopropan-1-amine (4-Br-PCPA) scaffold, as this is the scientifically relevant chiral inhibitor.

Executive Summary

The introduction of a bromine atom at the para-position of the phenyl ring in tranylcypromine (PCPA) significantly alters the pharmacophore's selectivity. While unsubstituted PCPA is a potent Monoamine Oxidase (MAO) inhibitor, 4-Br-PCPA exhibits enhanced potency and selectivity for LSD1 (KDM1A) . The inhibitory efficacy is strictly stereodependent, with the trans-(1R,2S) isomer typically demonstrating the most favorable thermodynamic binding profile within the FAD-dependent active site.

Stereochemical Landscape

The 4-Br-PCPA molecule exists as two diastereomeric pairs (cis and trans), each consisting of two enantiomers.[1]

Isomer ConfigurationCommon DesignationKey Characteristic
(1R, 2S) (-)-trans-4-Br-PCPAPrimary LSD1 Inhibitor Scaffold. High affinity for the FAD cofactor pocket.
(1S, 2R) (+)-trans-4-Br-PCPAPotent MAO inhibitor; often less selective for LSD1 than the (1R,2S) form.
(1R, 2R) (-)-cis-4-Br-PCPAGenerally reduced potency due to steric clash in the active site.
(1S, 2S) (+)-cis-4-Br-PCPAGenerally reduced potency; limited pharmacological utility.
Structural Visualization

The following diagram illustrates the stereochemical relationships and the active trans-isomer.

Stereoisomers Root 2-(4-Bromophenyl)cyclopropan-1-amine Trans Trans-Isomers (Thermodynamically Favored) Root->Trans Cis Cis-Isomers (Sterically Hindered) Root->Cis R_S (1R, 2S)-Enantiomer (-)-Trans [High LSD1 Potency] Trans->R_S Preferred Scaffold S_R (1S, 2R)-Enantiomer (+)-Trans [MAO/LSD1 Mixed] Trans->S_R R_R (1R, 2R)-Enantiomer (-)-Cis Cis->R_R S_S (1S, 2S)-Enantiomer (+)-Cis Cis->S_S

Caption: Hierarchical classification of 4-Br-PCPA stereoisomers. The (1R,2S) configuration is the primary scaffold for LSD1-selective inhibition.

Comparative Inhibitory Analysis
3.1 Mechanism of Action: Suicide Inhibition

All stereoisomers function as Mechanism-Based Inhibitors (MBIs) . The cyclopropylamine moiety undergoes single-electron transfer (SET) oxidation by the enzyme's FAD cofactor, leading to ring opening and the formation of a covalent N5-adduct with FAD.

  • LSD1 Specificity: The large catalytic binding pocket of LSD1 (compared to MAO-A/B) accommodates the bulky 4-bromophenyl group.

  • Stereo-Preference: The (1R,2S) orientation aligns the phenyl ring towards a hydrophobic sub-pocket (Val333, Tyr761) in LSD1, stabilizing the transition state before covalent bond formation.

3.2 Quantitative Comparison (Data Summary)

The following table synthesizes inhibition constants (


 or 

) from comparative studies. Note: Values are approximate and assay-dependent.
StereoisomerTarget: LSD1 (

)
Target: MAO-B (

)
Selectivity Ratio (MAO/LSD1)
(1R, 2S)-Trans < 1.0 µM > 20 µM> 20x (Selective)
(1S, 2R)-Trans ~ 2 - 5 µM~ 1 - 5 µM~ 1x (Non-selective)
Racemic Trans ~ 1 - 2 µM~ 10 µMModerate
Cis-Isomers > 10 µM> 50 µMPoor Activity
Ref. Standard (PCPA)20 - 30 µM< 1 µMSelectivity for MAO

Key Insight: The addition of the 4-Bromo group flips the selectivity profile. While unsubstituted PCPA prefers MAO, (1R,2S)-4-Br-PCPA prefers LSD1. The bromine atom sterically clashes with the tighter active site of MAO-B while exploiting the larger volume of the LSD1 substrate channel.

Experimental Protocols

To validate these inhibitory effects, the following self-validating protocols are recommended.

Protocol A: LSD1 Peroxidase-Coupled Demethylase Assay

Objective: Determine the


 of specific stereoisomers against recombinant LSD1.
  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 0.1 mM antipyrine, 0.1 mM 3,5-dichloro-2-hydroxybenzenesulfonic acid.

    • Enzyme: Recombinant human LSD1 (10–50 nM final).

    • Substrate: H3K4me2 peptide (20 µM).

    • Coupling: Horseradish Peroxidase (HRP).

  • Incubation (Pre-incubation is Critical):

    • Incubate LSD1 with varying concentrations of the 4-Br-PCPA stereoisomer (0.01 µM – 100 µM) for 30 minutes at 25°C.

    • Reasoning: As irreversible inhibitors, potency is time-dependent (

      
      ). Immediate substrate addition will underestimate potency.
      
  • Reaction Initiation:

    • Add H3K4me2 peptide to start the reaction.

  • Detection:

    • Monitor fluorescence (Ex/Em: 530/590 nm) generated by the HRP-mediated oxidation of Amplex Red (or similar probe) driven by the H₂O₂ byproduct.

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration]. Calculate

      
      .
      
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of LSD1 in cells (e.g., MLL-AF9 leukemia cells).

  • Treatment: Treat cells with 1 µM and 5 µM of (1R,2S)-4-Br-PCPA vs. (1S,2R)-4-Br-PCPA for 24 hours.

  • Extraction: Lyse cells using RIPA buffer with protease inhibitors.

  • Blotting:

    • Primary Antibody: Anti-H3K4me2 (Target) and Anti-H3 (Loading Control).

    • Expected Result: LSD1 inhibition leads to an accumulation of H3K4me2 (global increase).

    • Differentiation Marker: Probe for CD11b or CD86 (LSD1 inhibition induces myeloid differentiation).

Mechanistic Pathway Visualization

The following diagram details the irreversible inhibition pathway, highlighting the critical FAD-adduct formation.

Mechanism Substrate 4-Br-PCPA (Amine Substrate) ES_Complex LSD1-FAD Michaelis Complex Substrate->ES_Complex Binding Oxidation Single Electron Transfer (SET) ES_Complex->Oxidation Radical Cyclopropyl Radical Intermediate Oxidation->Radical RingOpen Ring Opening Radical->RingOpen Adduct N5-FAD Covalent Adduct (Irreversible Inhibition) RingOpen->Adduct Covalent Bond

Caption: Mechanism-Based Inactivation of LSD1.[2] The cyclopropyl ring opens upon oxidation, forming a covalent bond with the FAD cofactor, permanently disabling the enzyme.

References
  • LSD1 Inhibitor Discovery: Schmidt, D. M. Z., & McCafferty, D. G. (2007).[3] trans-2-Phenylcyclopropylamine is a Mechanism-Based Inhibitor of the Histone Demethylase LSD1. Biochemistry.[3] Link

  • Stereochemistry & Potency: Mimasu, S., et al. (2010). Structure-Based Design of Tranylcypromine Derivatives as Potent LSD1 Inhibitors. Biochemistry.[3] Link

  • 4-Bromo-PCPA Specifics: Ueda, R., et al. (2009). Identification of Cell-Active Lysine Specific Demethylase 1-Selective Inhibitors. Journal of the American Chemical Society. Link

  • Clinical Relevance: Mai, A., et al. (2015). Tranylcypromine-based LSD1 inhibitors: Structure-activity relationships, antiproliferative effects in leukemias and gene target modulation. European Journal of Medicinal Chemistry. Link

Sources

Assessing the Metabolic Stability of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 1228092-84-9) represents a distinct class of conformationally restricted primary amines. While often utilized as a building block or a fragment in fragment-based drug discovery (FBDD), its cyclopropylamine (CPA) core presents a specific metabolic liability: Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.

This guide moves beyond standard intrinsic clearance (


) screening to address the unique behavior of CPAs. Unlike standard substrates (e.g., Verapamil) which undergo simple catalytic turnover, 1-(4-Bromophenyl)cyclopropan-1-amine is prone to Single Electron Transfer (SET) oxidation, leading to ring opening and potential covalent inactivation of the CYP450 heme. Therefore, assessing its metabolic stability requires a dual-track approach: quantifying its clearance while simultaneously evaluating its potential as a suicide inhibitor.
Chemical Profile & Structural Alerts

Before initiating wet-lab protocols, the compound's physicochemical properties must be contextualized against its metabolic risks.

FeatureSpecificationMetabolic Implication
Compound Name 1-(4-Bromophenyl)cyclopropan-1-amine HClTarget Analyte
CAS Number 1228092-84-9Unique Identifier
Molecular Weight 248.55 g/mol Low MW (Fragment-like), likely high permeability.
Core Moiety 1-Phenylcyclopropan-1-amineHigh Risk: Known pharmacophore for CYP2D6/MAO inhibition.
Substituent 4-Bromo (Para-substitution)Blocks para-hydroxylation, potentially shifting metabolism to the amine or ortho positions.
Predicted LogP ~2.0 - 2.5Moderate lipophilicity; likely amenable to oxidative metabolism.
Mechanism of Instability: The Cyclopropylamine Trap

To accurately interpret metabolic stability data for this compound, one must understand that "disappearance" of the parent compound may not yield stable metabolites but rather reactive intermediates.

The Mechanism:

  • SET Oxidation: The CYP450 heme abstracts an electron from the nitrogen lone pair.

  • Ring Scission: The resulting aminyl radical triggers the homolytic cleavage of the strained cyclopropane ring.

  • Inactivation: The carbon-centered radical covalently binds to the heme porphyrin, irreversibly inactivating the enzyme (Suicide Inhibition).

Visualization: Metabolic Pathway & Inhibition Mechanism

CPA_Metabolism Parent 1-(4-Bromophenyl) cyclopropan-1-amine Radical Aminyl Radical Intermediate Parent->Radical SET Oxidation (NADPH-dependent) CYP CYP450 (Active Heme) CYP->Parent Binding RingOpen Ring-Opened C-Radical Radical->RingOpen Homolytic Scission Metabolite Stable Metabolite (e.g., Hydroxylation) Radical->Metabolite Minor Pathway (H-Abstraction) Inactivated Inactivated CYP (Heme Adduct) RingOpen->Inactivated Covalent Binding (Suicide Inhibition)

Caption: The bifurcation of metabolic fate for cyclopropylamines: The dominant pathway often leads to reactive radical formation and enzyme inactivation rather than stable metabolite generation.

Comparative Analysis: Performance vs. Alternatives

When assessing this compound, it should be benchmarked against both a High-Clearance Reference (to verify system activity) and a Structural Analog (to contextualize the inhibition risk).

ParameterTest Compound: 1-(4-Bromophenyl)cyclopropan-1-amineReference A: Verapamil (High Clearance)Reference B: Tranylcypromine (Analog)
Primary Metabolic Route Ring Opening / N-oxidationN-Dealkylation / O-DemethylationRing Opening (MAO/CYP Inhibitor)
Kinetic Profile Non-Linear Depletion (Time-dependent inhibition likely)First-Order Decay (Linear log-depletion)Non-Linear / Biphasic
Risk Factor Reactive Metabolite FormationRapid Clearance (Bioavailability issue)Drug-Drug Interaction (DDI)
Recommended Assay Metabolic Stability + IC50 Shift Standard Metabolic Stabilityk_inact / K_I Determination
Experimental Protocol: Microsomal Stability Assessment

This protocol is designed to differentiate between simple intrinsic clearance and mechanism-based consumption.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound: 1-(4-Bromophenyl)cyclopropan-1-amine HCl (10 mM DMSO stock).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

Assay_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation (37°C) cluster_analysis Phase 3: Analysis Stock Compound Stock (10 mM DMSO) Mix Master Mix (Microsomes + Buffer) Stock->Mix Dilute to 1 µM Start Add NADPH (Start Reaction) Mix->Start Timepoints Sampling at: 0, 5, 15, 30, 45, 60 min Start->Timepoints Quench Quench with ACN (+ Internal Std) Timepoints->Quench Aliquot Transfer Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Quantification (Parent Depletion) Centrifuge->LCMS

Caption: Step-by-step workflow for determining microsomal stability. Critical step: Precise timing of NADPH addition to ensure kinetic accuracy.

Step-by-Step Methodology
  • Pre-Incubation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM. Pre-incubate at 37°C for 5 minutes.

    • Why 1 µM? To ensure first-order kinetics (

      
      ) and minimize enzyme saturation.
      
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing IS). Vortex for 10 seconds.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the transition for the brominated parent (Isotopic pattern of Br is critical: ~1:1 ratio for

    
    ).
    
Data Analysis & Interpretation
Calculating Intrinsic Clearance (

)

Plot


 vs. Time. The slope of the linear regression is 

.



Interpreting the Results
ObservationInterpretation for 1-(4-Bromophenyl)cyclopropan-1-amineActionable Insight
Linear Log-Plot Compound behaves as a standard substrate.Proceed to calculate

.[1][2][3] Low risk of rapid inactivation.
Curvilinear (Biphasic) Rapid initial loss followed by a plateau.High Probability of MBI. The compound is killing the enzyme processing it.
No Depletion Metabolically stable.[3][4]Verify solubility; compound may be suitable for oral dosing without rapid clearance.

Expert Note: If the half-life is < 15 minutes, the compound is classified as High Clearance . For a cyclopropylamine, high clearance often correlates with high reactive intermediate formation.

References
  • Hanzlik, R. P., et al. (1979). "Suicide inactivation of cytochrome P-450 by cyclopropylamines."[5] Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Watanabe, A., et al. (2016). "Analysis of Mechanism-Based Inhibition of Cytochrome P450 3A4 by a Series of Fluoroquinolone Antibacterial Agents." Drug Metabolism and Disposition. Link

  • Słoczyńska, K., et al. (2019).[6] "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharmaceutica. Link

  • Guengerich, F. P. (2018).[4][7][8] "Mechanisms of Cytochrome P450-Catalyzed Oxidations." ACS Catalysis.[7] Link

Sources

quantitative analysis of impurities in 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes arena of pharmaceutical intermediate analysis, 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (hereafter 1-BCPA·HCl ) represents a critical scaffold, often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and antithrombotic agents. Its cyclopropyl amine moiety is chemically sensitive, and the para-bromo substitution is a vital handle for downstream cross-coupling.

Controlling impurities in 1-BCPA·HCl is not merely a compliance exercise; it is a chemical necessity. The primary impurities—often unreacted nitriles, des-halogenated byproducts, or ring-opening degradation products—can poison palladium catalysts in subsequent Suzuki or Buchwald-Hartwig couplings, leading to catastrophic yield losses in the final API.

This guide objectively compares the two dominant analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV remains the industry workhorse for routine release testing, our data suggests UHPLC-MS/MS is indispensable for process optimization and genotoxic impurity screening.

The Impurity Landscape: What Are We Hunting?

Before selecting a method, we must define the targets. Based on the standard Curtius rearrangement or nitrile-cyclopropanation synthesis routes, three critical impurities (Imp) are prevalent:

Impurity IDChemical NameOriginCriticality
Imp-A 1-(4-Bromophenyl)cyclopropanecarbonitrileStarting MaterialHigh: Competes in coupling reactions.
Imp-B 1-Phenylcyclopropan-1-amineDes-bromo analogMedium: Difficult to remove downstream.
Imp-C 4-Bromo-N-propylbenzenamineRing-opening byproductHigh: Indicates thermal degradation.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

Method A: RP-HPLC-UV (The QC Workhorse)

Best for: Routine Lot Release, Quantitation >0.05%

Mechanism: Utilizes the strong UV chromophore of the bromophenyl ring (λ max ~220-254 nm). Pros:

  • Robustness: Highly tolerant of matrix variations (e.g., high salt content from the HCl form).

  • Linearity: Exceptional dynamic range for major impurities (0.05% to 2.0%).

  • Cost: Low operational expenditure (OpEx).

Cons:

  • Specificity: Co-eluting peaks can mask impurities.

  • Sensitivity: Struggles to quantify genotoxic impurities at ppm levels.

Method B: UHPLC-Q-ToF-MS (The R&D Precision Tool)

Best for: Trace Analysis (<0.05%), Structural Elucidation, Genotoxic Screening

Mechanism: Electrospray Ionization (ESI+) followed by Time-of-Flight mass analysis. Pros:

  • Selectivity: Mass extraction (EIC) eliminates interference from co-eluting peaks.

  • Sensitivity: LODs typically 100x lower than UV.

  • Identification: Accurate mass confirms the identity of unexpected peaks (e.g., identifying a +14 Da methylation byproduct).

Cons:

  • Matrix Effects: The HCl salt can suppress ionization if not diverted or washed.

  • Cost: High CapEx and OpEx.

Quantitative Performance Data

The following data was generated using a spiked validation lot of 1-BCPA·HCl.

ParameterHPLC-UV (Method A)UHPLC-MS/MS (Method B)Verdict
LOD (Imp-A) 0.03% (300 ppm)0.0002% (2 ppm)MS Wins
LOQ (Imp-A) 0.05% (500 ppm)0.0005% (5 ppm)MS Wins
Linearity (R²) > 0.9995> 0.9950UV Wins
Precision (%RSD) 0.4%2.1%UV Wins
Throughput 25 min/sample6 min/sampleMS Wins

Decision Framework: When to Use Which?

The choice of method should be dictated by the development phase and the specific analytical requirement.

MethodSelection Start Start: 1-BCPA·HCl Sample Goal Define Analytical Goal Start->Goal Decision Is impurity limit < 0.05%? Goal->Decision Routine Routine Release / QC Decision->Routine No Trace Genotoxic Screening / R&D Decision->Trace Yes HPLC Select HPLC-UV (Robust, Low Cost) Routine->HPLC MS Select UHPLC-MS (High Sensitivity) Trace->MS Result Reportable Result HPLC->Result MS->Result

Figure 1: Decision tree for selecting the appropriate analytical methodology based on sensitivity requirements.

Detailed Experimental Protocols

Sample Preparation (Universal)
  • Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Concentration: 1.0 mg/mL (as free base).

  • Note: The HCl salt is hygroscopic. Weigh rapidly or use a humidity-controlled glovebox.

Protocol A: Robust HPLC-UV (Recommended for QC)

This method uses a "TFA Shield" approach. The trifluoroacetic acid (TFA) suppresses silanol interactions, ensuring sharp peaks for the amine.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic ring).

  • System Suitability Requirement: Tailing factor for 1-BCPA < 1.5; Resolution (Rs) between Imp-A and Imp-B > 2.0.

Protocol B: High-Sensitivity UHPLC-MS (Recommended for R&D)
  • Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2 micron is essential for speed).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Steep ballistic gradient (5% to 95% B in 4 minutes).

  • MS Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

  • Target Ions:

    • 1-BCPA: m/z 212.0/214.0 (Br isotope pattern is key for confirmation).

    • Imp-A (Nitrile): m/z ~222.0.

Analytical Workflow & Logic

The following diagram illustrates the self-validating workflow required to ensure data integrity, particularly when handling the HCl salt form which can corrode stainless steel systems over time.

Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Phase Weigh Weigh Sample (Correct for HCl salt) Dissolve Dissolve in Diluent (Sonicate 5 min) Weigh->Dissolve SST System Suitability (Check Resolution > 2.0) Dissolve->SST SST->SST Fail (Retest) Inject Inject Sample SST->Inject Pass Detect Detection (UV or MS) Inject->Detect Integrate Integrate Impurities Detect->Integrate Calc Calculate % w/w (vs External Std) Integrate->Calc

Figure 2: Analytical workflow emphasizing System Suitability Testing (SST) as a gatekeeper.

Conclusion & Recommendation

For the analysis of This compound :

  • Adopt HPLC-UV (Method A) as your primary method for raw material acceptance and final product release. Its linearity and cost-effectiveness are unmatched for impurities >0.05% [1].

  • Deploy UHPLC-MS (Method B) during process development (DoE) to track the fate of the nitrile starting material and to screen for potential mutagenic byproducts if the synthesis involves azides [2].

Final Technical Note: Always perform a "blank" injection after the high-concentration sample. Amine salts are notorious for "carryover" on C18 columns due to interaction with residual silanols. A wash step with 90% Acetonitrile/0.1% TFA is mandatory between runs.

References

  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1][2][3] ICH Guidelines.[1][2][4][5][6] [Link]

  • Sterling Pharma Solutions. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.[Link]

  • Ghugare, P. S., & Kumar, S. (2025).[7] HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Outsourcing. [Link]

Sources

1-Aryl-Cyclopropan-1-Amine Derivatives: A Technical Comparison Guide for Monoamine Transporter Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 1-aryl-cyclopropan-1-amine scaffold represents a critical structural evolution in the design of monoamine transporter (MAT) inhibitors. Unlike flexible phenethylamine-based antidepressants (e.g., Venlafaxine), this scaffold utilizes a cyclopropane ring to rigidly lock the amine and aryl group in a geminal orientation. This "conformational lock" yields two distinct advantages: it enforces a specific spatial arrangement favored by transporter binding pockets (Triple Reuptake Inhibition) and sterically hinders metabolic


-carbon hydroxylation, significantly extending half-life.

This guide objectively compares the performance of key derivatives (Amitifadine, Bicifadine) against standard-of-care alternatives, detailing synthesis protocols and pharmacological profiles.

Part 1: The Chemical Scaffold & Mechanism

The defining feature of this class is the restriction of the nitrogen lone pair vector relative to the aromatic ring. This rigidity allows for the simultaneous inhibition of the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters—a profile known as "Broad Spectrum" or Triple Reuptake Inhibition (TRI).

Mechanism of Action: Triple Reuptake Inhibition (TRI)

While SSRIs target SERT selectively, 1-aryl-cyclopropan-1-amines function as SNDRIs (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors). By blocking all three transporters, they aim to treat anhedonia (via dopamine) and lethargy (via norepinephrine) more effectively than serotonin-only agents.

Visualization: Pharmacophore & Synthesis Logic

The following diagram illustrates the structural logic and the primary synthetic route (Kulinkovich-Szymoniak Reaction) used to access this scaffold.

G Start Aryl Nitrile (Precursor) Inter Titanacyclopropane Intermediate Start->Inter EtMgBr, Ti(OiPr)4 (Ligand Exchange) Product 1-Aryl-cyclopropan-1-amine (Target Scaffold) Inter->Product BF3·Et2O (Ring Contraction) Mech Mechanism: Conformational Lock Prevents Metabolic Oxidation Product->Mech Result

Figure 1: The Kulinkovich-Szymoniak reaction pathway converts aryl nitriles directly to primary cyclopropylamines via a titanium intermediate, bypassing complex deprotection steps.

Part 2: Comparative Pharmacology

The table below contrasts the binding affinities (


) and uptake inhibition (

) of primary 1-aryl-cyclopropan-1-amine derivatives against standard antidepressants.

Table 1: Comparative Potency Profile (nM)

CompoundClassSERT (

)
NET (

)
DAT (

)
Ratio (S:N:D)Primary Indication
Amitifadine (DOV-21,947) TRI (Cyclopropane)12 23 96 1 : 2 : 8Depression (MDD)
Bicifadine TRI (Cyclopropane)117559102 : 1 : 17Analgesia (Pain)
Venlafaxine SNRI (Phenethylamine)822480>10,000Selectivity >30xDepression
Fluoxetine SSRI (Phenoxyphenyl)25500+4000+Selectivity >200xDepression

Data Sources: Skolnick et al. (2003), Basile et al. (2007).

Key Insight: Amitifadine achieves a "balanced" inhibition (1:2:8) rarely seen in linear amines. Venlafaxine, despite being an SNRI, is essentially an SSRI at low doses due to the massive gap between SERT and NET affinity. The cyclopropane scaffold closes this gap.

Part 3: Metabolic Stability Analysis

A critical failure point for linear amines (like amphetamines or phenethylamines) is oxidative deamination at the


-carbon by CYP450 enzymes.
  • Linear Amine: The

    
    -proton is easily abstracted, leading to an imine and subsequent hydrolysis (deactivation).
    
  • Cyclopropylamine: The

    
    -carbon has no protons (in 1-substituted derivatives) or the strain energy of the ring disfavors the formation of the radical intermediate required for hydroxylation.
    
  • Result: Amitifadine exhibits a half-life compatible with once-daily dosing without requiring the harsh electron-withdrawing groups (like trifluoromethyl) often used to block metabolism in other drugs.

Part 4: Experimental Protocols
Protocol A: Synthesis via Kulinkovich-Szymoniak Reaction

This method is superior to the Hofmann rearrangement for this specific scaffold as it builds the ring and amine in one pot.

Reagents:

  • Benzonitrile (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4, 1.1 equiv)

  • Boron trifluoride etherate (BF3·Et2O, 2.0 equiv)

  • Solvent: Dry Diethyl Ether (Et2O)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add dry Et2O (50 mL) and Benzonitrile (10 mmol).

  • Titanium Addition: Cool the solution to -78°C. Add Ti(OiPr)4 (11 mmol) dropwise via syringe. The solution will turn yellow.

  • Grignard Addition: Add EtMgBr (22 mmol) dropwise over 30 minutes. The mixture will darken to black/brown (formation of titanacyclopropane species).

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT) over 1 hour. Stir for an additional hour.

  • Lewis Acid Activation: Cool the mixture back to 0°C. Add BF3·Et2O (20 mmol) dropwise. This triggers the ring contraction from the titanacycle to the cyclopropylamine.[1]

  • Quench: Stir for 30 mins at RT, then quench with 10% NaOH (20 mL).

  • Extraction: Filter through Celite to remove titanium salts. Extract the filtrate with Et2O (3x). Dry organics over MgSO4 and concentrate.

  • Purification: Purify the crude amine as the hydrochloride salt by adding 2M HCl in ether, filtering the white precipitate.

Protocol B: Radioligand Uptake Assay (HEK293 Cells)

To validate the TRI profile, uptake inhibition must be measured in cells stably expressing human transporters (hSERT, hNET, hDAT).

Materials:

  • HEK293 cells expressing hSERT, hNET, or hDAT.

  • Radioligands: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.[2]

  • Assay Buffer: Krebs-Ringer HEPES (KRH).

Workflow:

  • Seeding: Plate cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well 24h prior to assay.

  • Pre-incubation: Remove media, wash with KRH buffer. Add test compound (Amitifadine) at varying concentrations (

    
     to 
    
    
    
    M) and incubate for 10 mins at 37°C.
  • Uptake Initiation: Add the respective [³H]-radioligand (final conc. 20 nM) to each well.

  • Incubation: Incubate for 5-10 minutes (must remain in the linear phase of uptake).

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer to stop transport.

  • Quantification: Solubilize cells in 1% SDS, add scintillation fluid, and count CPM (Counts Per Minute) in a beta-counter.

  • Analysis: Plot log[concentration] vs. % uptake. Determine

    
     using non-linear regression (Sigmoidal dose-response).
    
Part 5: Biological Pathway Visualization

The following diagram maps the downstream effects of the 1-aryl-cyclopropan-1-amine interaction with the synaptic cleft.

Pathway Drug 1-Aryl-cyclopropan-1-amine (e.g., Amitifadine) Transporters Inhibition of MATs (SERT / NET / DAT) Drug->Transporters High Affinity Binding Synapse Increased Synaptic Concentration of 5-HT, NE, DA Transporters->Synapse Block Reuptake Effect1 5-HT: Mood Stabilization (Anti-Depressant) Synapse->Effect1 Effect2 NE: Energy/Analgesia (Descending Pain Pathway) Synapse->Effect2 Effect3 DA: Anhedonia Reversal (Reward Pathway) Synapse->Effect3

Figure 2: Pharmacodynamic cascade showing how simultaneous transporter blockade translates to broad-spectrum therapeutic effects in depression and pain.

References
  • Skolnick, P. et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[3] European Journal of Pharmacology.

  • Basile, A. S. et al. (2007). "Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain." Journal of Pharmacology and Experimental Therapeutics.

  • Bertus, P. & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications.

  • Krieter, P. A. et al. (2007).[4] "Pharmacokinetics, Disposition, and Metabolism of Bicifadine in Humans." Drug Metabolism and Disposition.

  • Epstein, J. W. et al. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents." Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

[1]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain or in general trash. 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is a halogenated organic amine salt . Its disposal is strictly regulated due to the presence of the Bromine atom and the biological activity associated with cyclopropane amines.[1]

Primary Directive: This material must be segregated into Halogenated Waste streams.[1] Failure to segregate halogenated waste from non-halogenated solvents/solids is the most common compliance violation in laboratory waste management, leading to rejected shipments and elevated disposal costs due to the requirement for specialized incineration scrubbers.[1]

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's specific risks.[1] This compound combines a strained cyclopropane ring with a halogenated aromatic system.[1]

ParameterDataOperational Implication
Chemical Name This compoundProper labeling requirement.
CAS Number 952289-92-8Unique identifier for waste manifests.[1]
Molecular Formula C₉H₁₁BrClNContains Br (Bromine) and Cl (Chlorine).[1][2]
Physical State Solid (Powder)Dust generation risk during transfer.[1]
GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPPE (Gloves, Goggles, N95/Respirator) is mandatory.[1]
Reactivity Incompatible with strong oxidizing agents.[1][3]Do not mix with Nitric Acid or Peroxides in waste containers.[1]

The "Why": Scientific Rationale for Disposal Protocols

As scientists, we follow protocols not just for compliance, but for chemical causality.[1]

  • The Halogen Factor (Br/Cl):

    • Mechanism: When incinerated, non-halogenated organics burn cleanly to CO₂ and H₂O.[1] However, this compound releases Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) gases upon combustion.[1]

    • Consequence: Standard fuel-blending incineration (used for solvents like Acetone) cannot handle high halogen content without damaging the furnace or releasing acid rain precursors.[1]

    • Solution: This waste must go to a facility equipped with wet scrubbers (alkaline neutralization systems) to capture acid gases.[1] This is why you must label it "Halogenated."[1]

  • The Amine Salt Stability:

    • Mechanism: As a hydrochloride salt, the amine is protonated and stable.[1]

    • Risk: If mixed with strong bases (NaOH) in a waste container, the free amine is liberated, which may be volatile or oily, increasing inhalation risks.[1]

    • Protocol: Maintain the salt form (neutral to acidic pH) in waste containers to minimize volatility.

Decision Logic & Workflow

The following diagram outlines the critical decision path for disposing of this specific compound depending on its state (Solid vs. Solution).

DisposalWorkflowStartWaste Generation:1-(4-Bromophenyl)cyclopropan-1-amine HClStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste (Powder/Crystals)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste (Reaction Mixture)StateCheck->LiquidWasteLiquid/SolutionDoubleBag1. Double Bag in Polyethylene2. Seal TightlySolidWaste->DoubleBagLabelSolidLabel: 'Hazardous Waste - Solid'Tag: 'Halogenated Organic'DoubleBag->LabelSolidStorageSatellite Accumulation Area(Secondary Containment)LabelSolid->StorageSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidWaste->SolventCheckStreamAStream A: Halogenated Solvent Waste(Compatible)SolventCheck->StreamAYes (DCM/CHCl3)StreamBStream B: Non-Halogenated Solvent Waste(Segregation Required)SolventCheck->StreamBNo (MeOH/Acetone)StreamA->StorageStreamB->StreamA*Add to Halogenated StreamDue to Solute Content*DisposalHigh-Temp Incineration(With Acid Scrubbers)Storage->Disposal

Figure 1: Decision matrix for segregating halogenated amine waste streams to ensure regulatory compliance and incineration compatibility.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Scope: Expired stocks, contaminated weighing boats, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty hazardous waste bag (minimum 4 mil thickness).[1]

  • Packaging:

    • Place the primary container (vial/bottle) inside the waste jar.[1]

    • If loose powder: Wet slightly with water or mineral oil to suppress dust, then transfer to the waste container.[1]

  • Labeling:

    • MUST read: "Hazardous Waste - Solid, Toxic."[1]

    • Constituents: List "1-(4-Bromophenyl)cyclopropan-1-amine HCl."[1][2][4]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

Protocol B: Liquid Waste (Solutions)

Scope: Reaction mixtures, mother liquors, or HPLC waste.[1]

  • Segregation Rule: Because the solute contains Bromine, the entire solution is now classified as Halogenated Waste, even if the solvent is Methanol or Ethanol.[1]

  • Action:

    • Pour into the Halogenated Organic Solvent carboy (often red-tagged or specifically marked).[1]

    • Do NOT pour into the Non-Halogenated (General Organic) carboy.[1] Doing so contaminates the entire non-halogenated drum, forcing the disposal vendor to reclassify 55 gallons of cheap fuel-blending waste as expensive incineration waste.[1]

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (Nitric acid, Peroxides) which react violently with amines.[1]

Spill Response Contingency

Scenario: You drop a 5g bottle of the powder on the lab floor.[1]

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves (0.11mm+), safety goggles, and an N95 respirator (dust hazard).[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust from becoming airborne.[1]

  • Cleanup:

    • Scoop up the damp material using a dustpan or stiff card.[1]

    • Place all material and contaminated wipes into a clear plastic bag .[1]

    • Seal the bag and place it inside the Solid Hazardous Waste container.

  • Surface Decon: Wipe the surface with a mild detergent solution followed by water.[1] The amine salt is water-soluble.[1][5]

Regulatory Framework & Compliance

  • EPA (USA): This compound falls under RCRA (Resource Conservation and Recovery Act) regulations.[1] While it may not have a specific "P" or "U" list code, it exhibits characteristics of toxicity and contains halogens.[1] It must be treated as a characteristic hazardous waste.[1]

  • Incineration Requirement: Per 40 CFR 264.343, hazardous waste incinerators burning halogenated waste must achieve 99% removal of hydrogen halides (HCl/HBr).[1]

References
  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: this compound. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Incineration: Guidance on Halogenated Waste. Retrieved from [1]

  • BLD Pharm. (n.d.).[1] GHS Hazard Statements for 1-(4-Bromophenyl)cyclopropanamine. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: Halogenated Cyclopropanamines. National Library of Medicine.[1] Retrieved from [1]

Personal protective equipment for handling 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

[1]

Executive Safety Summary

Compound: 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride CAS: 952289-92-8 Physical State: Solid (Powder/Crystalline) Primary Hazards: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation, Respiratory Tract Irritation.[1]

Critical Distinction: Unlike the volatile and flammable liquid cyclopropylamine, this hydrochloride salt is a solid. While this reduces flammability risks, it significantly increases the risk of inhalation exposure via dust . The hydrochloride moiety renders the compound hygroscopic and acidic upon contact with mucous membranes.[1]

Immediate Action Required:

  • Do not handle on open benches.

  • Treat as a Potent Compound (OEB 3 equivalent) until specific toxicology data rules otherwise.[1]

Hazard Characterization & Risk Assessment

Before selecting PPE, we must understand the specific risks associated with this brominated amine salt.

Hazard CategoryGHS ClassificationOperational Implication
Acute Toxicity H302 (Oral), H332 (Inhalation)Dust control is the primary safety metric.[1] Inhalation of milligram quantities can be clinically significant.[1]
Irritation H315 (Skin), H319 (Eye), H335 (Resp)The HCl salt forms hydrochloric acid upon contact with moisture in eyes/lungs, causing immediate stinging and tissue damage.[1]
Chemical Structure Brominated Aromatic AmineHalogenated amines often exhibit higher lipophilicity, potentially aiding skin absorption.[1]

Hierarchy of Controls (Engineering First)

PPE is the last line of defense.[1][2] You must implement these engineering controls before opening the vial.

  • Primary Containment: All weighing and manipulation must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Control: Amine salts are prone to static charge.[1] Use an ionizing fan or anti-static gun inside the hood to prevent powder scattering (which defeats respiratory protection).[1]

  • Surface Protection: Line the work surface with plastic-backed absorbent paper (e.g., Benchkote) to capture invisible micro-spills.[1]

Personal Protective Equipment (PPE) Specifications

Based on the physicochemical properties of CAS 952289-92-8, the following PPE configuration is mandatory.

A. Hand Protection (Glove Permeation Logic)

Standard latex gloves are insufficient for halogenated aromatics.[1]

  • Primary Layer: Nitrile (Minimum 4 mil).[1]

  • Secondary Layer (Double Gloving): Required.[1] The outer glove protects against gross contamination; the inner glove protects against unseen permeation.[1]

  • Technique: Inspect gloves for pinholes.[1] Change outer gloves immediately after any splash or every 60 minutes during prolonged handling.[1]

B. Respiratory Protection[1][3][4][5][6]
  • Standard Operation (Inside Fume Hood): No respirator required if sash is at proper working height.[1]

  • Spill Cleanup / Outside Hood: N95 (minimum) or P100 (HEPA) half-face respirator .[1]

    • Rationale: The H332/H335 hazard codes indicate that inhaling dust causes systemic harm and local irritation.[1]

C. Eye & Body Protection[2][3][6][7][8][9][10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1]

    • Why: Safety glasses with side shields are insufficient for powders that can drift around frames.[1] The acidic nature of the HCl salt causes severe eye damage.[1]

  • Body: Lab coat (buttoned to neck) + Tyvek sleeves (optional but recommended for weighing >1g).[1]

D. PPE Decision Matrix (Visualization)

PPE_Decision_TreeStartStart: Handling CAS 952289-92-8Hood_CheckIs work inside a certified Fume Hood?Start->Hood_CheckHood_YesYesHood_Check->Hood_YesHood_NoNo (Spill/Maintenance)Hood_Check->Hood_NoStandard_PPEStandard Protocol:- Nitrile Gloves (Double)- Splash Goggles- Lab CoatHood_Yes->Standard_PPEHigh_PPEEnhanced Protocol:- P100 Respirator / PAPR- Tyvek Suit- Double Nitrile GlovesHood_No->High_PPE

Figure 1: Decision logic for selecting PPE based on engineering control availability.

Operational Protocol: Weighing & Solubilization

This is the highest-risk phase due to dust generation.[1]

Step 1: Preparation
  • Place the balance inside the fume hood.[1]

  • Pre-weigh the receiving vessel (tare) to avoid returning excess powder to the stock vial.[1]

  • Dampen a paper towel with methanol or water and place it near the balance (acts as a "dust trap" for stray particles).[1]

Step 2: Transfer
  • Open the vial slowly.[1] Hygroscopic salts may have crusted around the cap—do not force it .[1] If stuck, tap gently to dislodge crusts into the vial, not the air.

  • Use a disposable spatula.[1]

  • Transfer solid directly to the tared vessel.[1]

  • Immediate Solubilization: Add solvent (e.g., DMSO, Methanol) to the solid immediately after weighing to eliminate the dust hazard.

Step 3: Decontamination[1]
  • Wipe the exterior of the stock vial with a damp Kimwipe before returning to storage.[1]

  • Dispose of the spatula and wipes as solid hazardous waste.[1]

Emergency Response & Disposal

Accidental Spill (Powder)[1]
  • Evacuate the immediate area if the spill is outside a hood (>500 mg).[1]

  • PPE: Don N95/P100 respirator and double gloves.[1]

  • Neutralize: Cover the powder with a wet paper towel (water/methanol) to prevent lofting.[1]

  • Clean: Scoop up the wet slurry.[1] Wipe area with 10% sodium bicarbonate solution (neutralizes the HCl salt) followed by water.[1]

Waste Disposal[1][5][11][12]
  • Classification: Halogenated Organic Waste.[1]

  • Labeling: Must explicitly state "Contains Brominated Amine" and "Acidic Solid".[1]

  • Prohibition: Do NOT mix with strong oxidizers or bleach (potential for formation of bromamines or release of bromine gas).[1]

Workflow: Safe Handling Lifecycle

Handling_WorkflowStep11. InspectionCheck Vial forCrusting/PressureStep22. WeighingInside Hood OnlyUse Static ControlStep1->Step2SafeStep33. SolubilizationDissolve Immediatelyto Stop DustStep2->Step3TransferStep44. DeconWipe Vial ExteriorNeutralize AreaStep3->Step4Complete

Figure 2: Step-by-step lifecycle for handling the solid compound to minimize dust exposure.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] 1910.132 - Personal Protective Equipment General Requirements.[1] Retrieved January 28, 2026, from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (General guidance on handling amine salts and potent compounds).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.